3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-
Description
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Properties
IUPAC Name |
4,6-diphenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S/c19-12-16-15(13-7-3-1-4-8-13)11-17(20-18(16)21)14-9-5-2-6-10-14/h1-11H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVDXPQJLHLOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207059 | |
| Record name | 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58327-74-5 | |
| Record name | 1,2-Dihydro-4,6-diphenyl-2-thioxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58327-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058327745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Mercapto-4,6-diphenyl-3-pyridinecarbonitrile
Abstract: The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous FDA-approved therapeutics.[1] This guide provides an in-depth, field-proven protocol for the synthesis and comprehensive characterization of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile, a highly functionalized pyridine derivative with significant potential as a scaffold in drug discovery. By leveraging a robust multi-component synthesis strategy, this document details the causal logic behind experimental choices, from reaction mechanism to purification. Furthermore, it establishes a self-validating analytical workflow employing orthogonal spectroscopic and chromatographic techniques to ensure unequivocal structural confirmation and purity assessment. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable heterocyclic intermediate for the generation of novel molecular entities.
Introduction: The Strategic Importance of the Pyridinecarbonitrile Scaffold
The pyridine ring is a "privileged" scaffold, a term coined to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility has led to the development of pyridine-containing drugs for a vast range of therapeutic areas, including oncology, infectious diseases, and neurology.[1] The strategic introduction of specific functional groups onto this core structure is a key tactic in modern drug design to modulate physicochemical properties and biological activity.
The Role of Cyano and Mercapto Functional Groups
The title compound, 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile, is decorated with three key functionalities that enhance its utility:
-
Diphenyl Substitution (Positions 4 and 6): These bulky, lipophilic groups provide a rigid, three-dimensional architecture that can engage in hydrophobic and π-stacking interactions within protein binding pockets. Analogous 4,6-diaryl-nicotinonitriles have demonstrated potent anticancer activity.[2]
-
Cyano Group (Position 3): The nitrile moiety is a versatile functional group. It is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions. Its linear geometry and metabolic stability make it a common feature in many marketed drugs. Furthermore, it can serve as a synthetic handle for transformation into other functional groups like amines or carboxylic acids.
-
Mercapto Group (Position 2): The thiol (-SH) group is a powerful nucleophile and a metal ligand. It can form disulfide bonds, a key interaction in many biological systems. In drug design, it can act as a covalent warhead for targeted enzyme inhibition or as a reactive site for bioconjugation and the development of prodrugs.
This unique combination of features makes 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile a highly attractive starting point for the synthesis of compound libraries aimed at diverse biological targets.
Synthesis Strategy: A Multi-Component Approach
To maximize efficiency and yield, a one-pot, multi-component reaction is the preferred method for constructing the pyridine ring system. This approach avoids the lengthy isolation and purification of intermediates, reducing solvent waste and saving considerable time. The chosen strategy is a variation of syntheses used for highly substituted pyridines, proceeding from readily available starting materials.[3]
Mechanistic Rationale
The synthesis involves the condensation of a chalcone (1,3-diphenyl-2-propen-1-one), malononitrile, and a sulfur source, catalyzed by a base.
-
Chalcone Formation: The synthesis begins with the Claisen-Schmidt condensation of benzaldehyde and acetophenone to form the α,β-unsaturated ketone, 1,3-diphenyl-2-propen-1-one.[4]
-
Michael Addition: Malononitrile, deprotonated by the base, acts as a nucleophile and adds to the β-carbon of the chalcone in a classic Michael addition.
-
Cyclization & Dehydrogenation: The intermediate then undergoes a series of base-catalyzed intramolecular cyclization and dehydrogenation (aromatization) steps to form the stable pyridine ring. The introduction of elemental sulfur in the reaction mixture facilitates the final aromatization and the formation of the 2-thiol functionality.
Detailed Experimental Protocol
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Malononitrile
-
Elemental Sulfur
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric Acid (for workup)
-
Ethyl Acetate (for extraction)
-
Hexane (for chromatography)
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,3-diphenyl-2-propen-1-one (10.4 g, 50 mmol), malononitrile (3.3 g, 50 mmol), and elemental sulfur (1.6 g, 50 mmol) in absolute ethanol (100 mL).
-
Add piperidine (2.5 mL, ~25 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system.
-
After completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Pour the cooled reaction mixture into 200 mL of ice-cold water.
-
Acidify the aqueous suspension with 2M HCl to pH ~5-6 to ensure complete precipitation of the product.
-
Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.
-
Air-dry the crude product.
Synthesis and Purification Workflow
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iajpr.com [iajpr.com]
Navigating the Spectral Landscape: A Technical Guide to 1H and 13C NMR Data of Substituted Diphenylpyridinecarbonitriles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for substituted diphenylpyridinecarbonitriles. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the structural nuances and electronic effects that govern the spectral characteristics of this important class of molecules. Understanding these NMR properties is pivotal for researchers in medicinal chemistry and materials science for structure elucidation, purity assessment, and for drawing structure-property relationships.
The Diphenylpyridinecarbonitrile Core: A Structural Overview
The diphenylpyridinecarbonitrile scaffold, characterized by a central pyridine ring bearing two phenyl substituents and a nitrile group, represents a privileged structure in medicinal chemistry and materials science. The relative positions of these groups and the nature of further substituents on the aromatic rings profoundly influence the molecule's electronic distribution and, consequently, its NMR signature. This guide will primarily focus on derivatives of 2,6-diphenylpyridine-4-carbonitrile and related isomers, as these are commonly encountered frameworks.
Foundational Principles of NMR Interpretation for Heteroaromatic Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[1] In the context of substituted diphenylpyridinecarbonitriles, several key principles guide the interpretation of their ¹H and ¹³C NMR spectra:
-
Chemical Shift (δ): The location of a signal in the NMR spectrum is dictated by the electronic environment of the nucleus. Electronegative atoms and groups, such as the nitrogen in the pyridine ring and the cyano group, deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups will cause upfield shifts.
-
Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei leads to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the connectivity and stereochemistry of the molecule. For aromatic systems, coupling between ortho, meta, and para protons are distinct.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratios of different types of protons in the molecule.
The interplay of these parameters allows for the unambiguous assignment of signals to specific atoms within the molecular structure.
Deciphering the Spectra: A Case-Study Approach
To illustrate the impact of substitution on the NMR spectra of diphenylpyridinecarbonitriles, we will examine data for a series of representative compounds.
The Unsubstituted 2,6-Diphenylpyridine Core
Table 1: Representative ¹H and ¹³C NMR Data for 2,6-Diphenylpyridine [2]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine-H (meta) | 7.68 | - |
| Pyridine-H (para) | 7.80 | 136.7 |
| Phenyl-H (ortho) | 8.15 | - |
| Phenyl-H (meta, para) | 7.40 - 7.50 | 128.7, 128.9 |
| Pyridine-C (ortho) | - | 157.4 |
| Phenyl-C (ipso) | - | 139.4 |
Note: The presence of a nitrile group at the 4-position would lead to a downfield shift of the pyridine meta-protons and the ortho and para carbons of the pyridine ring.
Effect of Phenyl Ring Substitution
Substituents on the phenyl rings significantly modulate the electronic environment of the entire molecule, and these effects are readily observed in the NMR spectra.
The presence of methyl groups (an electron-donating group) on the para-position of the phenyl rings leads to a slight shielding of the aromatic protons and carbons compared to the unsubstituted analogue.
Table 2: ¹H and ¹³C NMR Data for 2,6-di-p-tolylpyridine [4]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine-H (para) | 7.69 (t, J = 7.8 Hz) | 135.8 |
| Pyridine-H (meta) | 7.56 (d, J = 7.8 Hz) | 117.0 |
| Phenyl-H (ortho to pyridine) | 7.97 (d, J = 8.0 Hz) | 128.4 |
| Phenyl-H (meta to pyridine) | 7.22 (d, J = 7.9 Hz) | 128.4 |
| Methyl-H | 2.35 (s) | 20.3 |
| Pyridine-C (ortho) | - | 155.7 |
| Phenyl-C (ipso) | - | 136.3 |
| Phenyl-C (para to pyridine) | - | 137.8 |
Introducing an electron-withdrawing chlorine atom results in a general downfield shift for the protons and carbons of the chlorophenyl ring.
Table 3: ¹H and ¹³C NMR Data for 2-(4-chlorophenyl)-6-(p-tolyl)pyridine [4]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine-H (para) | 7.71 (t, J = 7.8 Hz) | 136.5 |
| Pyridine-H (meta) | 7.59 (d, J = 7.8 Hz), 7.54 (d, J = 7.8 Hz) | 117.0, 117.6 |
| 4-chlorophenyl-H (ortho to pyridine) | 8.01 (d, J = 8.5 Hz) | 127.8 |
| 4-chlorophenyl-H (meta to pyridine) | 7.38 (d, J = 8.5 Hz) | 127.2 |
| p-tolyl-H (ortho to pyridine) | 7.95 (d, J = 8.1 Hz) | 128.4 |
| p-tolyl-H (meta to pyridine) | 7.22 (d, J = 8.2 Hz) | 128.4 |
| Methyl-H | 2.34 (s) | 20.3 |
| Pyridine-C (ortho to tolyl) | - | 156.0 |
| Pyridine-C (ortho to chlorophenyl) | - | 154.5 |
| 4-chlorophenyl-C (ipso) | - | 137.0 |
| 4-chlorophenyl-C (para to pyridine) | - | 134.0 |
| p-tolyl-C (ipso) | - | 138.1 |
| p-tolyl-C (para to pyridine) | - | 135.5 |
Influence of Substituents on the Pyridine Ring
The introduction of additional substituents on the pyridine ring, particularly those with strong electronic effects, can lead to complex and informative NMR spectra. For instance, in 2,6-bis(3,6-di-tert-butylcarbazol-9-yl)-4-(4-(trimethylsilylethynyl)phenyl)pyridine-3,5-dicarbonitrile, the presence of two nitrile groups and bulky carbazolyl substituents significantly influences the chemical shifts.[5] The protons on the phenyl ring at the 4-position and the carbazole moieties exhibit distinct signals, allowing for detailed structural analysis.[5]
Experimental Protocols for NMR Data Acquisition
The acquisition of high-quality NMR data is paramount for accurate structural interpretation. The following provides a generalized, yet detailed, methodology for obtaining ¹H and ¹³C NMR spectra of substituted diphenylpyridinecarbonitriles.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, DMSO-d₆, acetone-d₆). The choice of solvent can slightly influence chemical shifts.
-
Concentration: Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle warming may be necessary.
Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Angle: A 30° or 45° pulse is typically used for routine spectra to allow for faster repetition rates.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (typically 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Pulse Angle: A 30° or 45° pulse is commonly used.
-
Spectral Width: Set a wide spectral width to cover all carbon environments (typically 0-200 ppm).
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and accurately pick the peak positions for both ¹H and ¹³C spectra.
Figure 1: A generalized workflow for the acquisition and processing of NMR data for substituted diphenylpyridinecarbonitriles.
Advanced NMR Techniques for Structural Confirmation
For complex substitution patterns or in cases of signal overlap, one-dimensional NMR spectra may not be sufficient for complete structural assignment. In such instances, two-dimensional (2D) NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different molecular fragments.
By combining these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a definitive structural elucidation.
Figure 2: Relationship between different NMR experiments and the determination of molecular structure.
Conclusion
The ¹H and ¹³C NMR spectra of substituted diphenylpyridinecarbonitriles offer a rich source of information for chemists. By carefully analyzing chemical shifts, coupling constants, and employing advanced 2D NMR techniques, a detailed understanding of the molecular structure and the electronic influence of various substituents can be obtained. This guide provides a foundational framework for interpreting these complex spectra, empowering researchers to confidently characterize these important compounds in their drug discovery and materials science endeavors.
References
- Karthikeyan, P., Meena Rani, A., Saiganesh, R., Balasubramanian, K. K., & Kabilan, S. (2009). A facile one-pot synthesis of 2-aryl and 2,6-diarylpyridines. Tetrahedron, 65(4), 811-821.
- Supporting Information for "A general and practical method for the synthesis of 2,6-diarylpyridines from aryl ketones and ammonium acet
- Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.).
- BenchChem. (2025). Spectroscopic Analysis of 2,3-Diphenylpyridine: A Technical Overview.
- Koval, D., Stakhira, P., Cherpak, V., Stromylo, E., Lytvyn, R., Volyniuk, D., ... & Grazulevicius, J. V. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry, 19, 1989-2000.
- Sadeek, S. A., El-Shwiniy, W. H., & Zordok, W. A. (2017). Spectroscopic, structural, thermal and antimicrobial studies of 4, 6-bis (4-chlorophenyl)-2-oxo-1, 2-dihydropyridine-3-carbonitrile with some transition metals. Journal of Molecular Structure, 1137, 629-640.
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
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Royal Society of Chemistry. (n.d.). Experimental and theoretical studies of the nanostructured {Fe3O4@SiO2@(CH2)3Im}C(CN)3 catalyst for 2-amino-3-cyanopyridines pre. Retrieved from [Link]
- van der Westhuizen, J. H., Roodt, A., & Venter, G. J. (2016). Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-chlorophenyl) carbamothioyl] pyridine-2-carboxamide. Journal of Chemical Crystallography, 46(1), 24-31.
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ResearchGate. (n.d.). ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction... Retrieved from [Link]
- Ivanov, I. G., & Stoyanov, N. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H, 3H-naphtho-[1, 8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(12), 1147-1154.
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PubChem. (n.d.). 2-Amino-4,6-diphenylpyridine-3-carbonitrile. Retrieved from [Link]
- Shukla, S., Verma, A. K., Bishnoi, A., Devi, P., & Rai, S. (2022). Synthesis, Computational, FT-IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1, 2, 4-triazol-3-yl) quinoline. Indian Journal of Chemistry-Section A, 61A(11), 1185-1196.
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-783.
- Belyakov, S., Turovska, B., & Lukevics, E. (2019). 3, 4-Diaminopyridine-2, 5-dicarbonitrile. Molbank, 2019(2), M1063.
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Asiri, A. M., Al-Amry, K. A., & El-Daly, S. A. (2015). Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2, 5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl) pyridine-3-carbonitrile. Journal of Chemical Crystallography, 45(8-9), 405-411.
- Kawka, M., Czerwicka, M., & Konieczna, L. (2011). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl) acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 409-419.
- BenchChem. (2025). Spectroscopic and Synthetic Insights into 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide.
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Mass spectrometry and fragmentation pattern of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile
An In-Depth Technical Guide to the Mass Spectrometry and Predicted Fragmentation Pattern of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile
Introduction
2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile is a polysubstituted pyridine derivative. Compounds featuring the pyridine scaffold are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] The structural elucidation of such novel compounds is a cornerstone of drug development and chemical research. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a primary analytical technique for determining molecular weight and deducing the structure of unknown organic molecules by analyzing their fragmentation patterns.[3]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a detailed theoretical framework for understanding the mass spectrometric behavior of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile. As experimental data for this specific molecule is not widely published, this document synthesizes established fragmentation principles of its constituent functional groups—a stable pyridine core, phenyl substituents, a nitrile group, and a mercapto (thiol) moiety—to predict its fragmentation pathways. This predictive approach offers a robust starting point for the analysis and structural confirmation of this and related compounds.
Molecular Structure and Physicochemical Properties
The foundational step in predicting a fragmentation pattern is a thorough analysis of the molecule's structure.
-
Molecular Formula: C₁₈H₁₂N₂S
-
Molecular Weight (Monoisotopic): 288.07 g/mol
-
Core Structure: A highly substituted pyridine ring, which is an aromatic heterocycle. Aromatic systems are generally stable, often resulting in a prominent molecular ion peak in the mass spectrum.[4][5]
-
Key Substituents and Their Influence:
-
4,6-Diphenyl Groups: These bulky, stable aromatic groups can be lost as phenyl radicals (•C₆H₅) or can influence the fragmentation of the main pyridine ring. The presence of a phenyl group often leads to a fragment at m/z 77 (C₆H₅⁺).[4]
-
2-Mercapto (-SH) Group: Thiols are known to be fragile under EI conditions and can readily lose a hydrogen radical (•H) or a sulfhydryl radical (•SH).[6][7] The presence of a sulfur atom will also produce a characteristic isotopic peak at M+2 with an abundance of approximately 4.4% relative to the molecular ion peak, corresponding to the ³⁴S isotope.
-
3-Pyridinecarbonitrile (-CN) Group: Aromatic nitriles typically exhibit a strong molecular ion peak. Common fragmentation pathways include the loss of a cyano radical (•CN) or a neutral hydrogen cyanide (HCN) molecule.[8][9]
-
Recommended Experimental Protocol for Mass Spectrometric Analysis
To validate the predicted fragmentation patterns, a standardized experimental approach is crucial. The following protocol outlines a self-validating system for acquiring the mass spectrum of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
-
Instrumentation and Calibration:
-
Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a system with a direct insertion probe.
-
If using GC-MS, select a non-polar capillary column (e.g., DB-5MS). Develop a temperature program that ensures the compound elutes as a sharp, symmetric peak without thermal degradation.
-
Calibrate the mass spectrometer across the desired mass range (e.g., m/z 40-500) using a standard calibrant such as perfluorotributylamine (PFTBA).
-
-
Mass Spectrometer Operating Parameters (EI Mode):
-
Ionization Method: Electron Ionization (EI).[3]
-
Electron Energy: 70 eV. This standard energy level provides reproducible fragmentation patterns suitable for library matching and structural elucidation.[3]
-
Ion Source Temperature: 200-230 °C. This temperature should be high enough to maintain the sample in the gas phase but low enough to minimize thermal decomposition before ionization.[3]
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
-
Scan Range: m/z 40-350 to ensure capture of the molecular ion and all significant fragments.
-
-
Data Acquisition and Analysis:
-
Acquire a full scan mass spectrum.
-
Identify the molecular ion peak (M⁺•) at m/z 288.
-
Verify the presence of the M+1 peak (due to ¹³C) and the M+2 peak (due to ³⁴S).
-
Analyze the major fragment ions and their relative abundances.
-
Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.
-
Experimental Workflow Diagram
Caption: Experimental workflow for MS analysis.
Predicted Fragmentation Pathways
The fragmentation of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile under electron ionization is expected to proceed through several competing pathways originating from the molecular ion (M⁺•, m/z 288). The stability of the pyridine ring suggests it will be retained in many of the primary fragment ions.[3]
Pathway I: Cleavage of the Mercapto Group
The C-S bond is relatively weak, making cleavages involving the mercapto group highly probable.
-
Loss of a Sulfhydryl Radical (•SH): This is a common fragmentation for thiols.[6] The loss of a 33 Da radical would lead to a fragment ion at m/z 255 . This resulting cation is stabilized by the aromatic system.
-
Loss of a Hydrogen Radical (•H): Loss of a hydrogen atom from the -SH group would produce a fragment at m/z 287 . This is often followed by subsequent fragmentation.
Pathway II: Cleavage of the Nitrile Group
The nitrile substituent provides another set of characteristic fragmentation routes.
-
Loss of Hydrogen Cyanide (HCN): The elimination of a neutral HCN molecule (27 Da) is a well-documented fragmentation for aromatic nitriles and pyridines.[8][9] This would result in a significant ion at m/z 261 .
-
Loss of a Cyano Radical (•CN): Less common for aromatic nitriles but still possible is the loss of a •CN radical (26 Da), yielding an ion at m/z 262 .[8]
Pathway III: Cleavage of Phenyl Substituents
The diphenyl substituents can also participate in fragmentation.
-
Loss of a Phenyl Radical (•C₆H₅): Cleavage of a C-C bond between the pyridine ring and a phenyl group would result in the loss of a 77 Da phenyl radical. This would produce an ion at m/z 211 .
-
Formation of the Phenyl Cation: Direct fragmentation can also lead to the formation of the stable phenyl cation, which would be observed at m/z 77 . This is a very common fragment for phenyl-substituted compounds.[4]
Pathway IV: Ring Fragmentation
While the pyridine ring is stable, high-energy conditions can induce its cleavage. For pyridine itself, a primary fragmentation is the loss of HCN to form a C₄H₄⁺• ion.[9] For this complex molecule, ring fragmentation would likely occur after initial losses of substituents and would lead to a complex series of lower-mass ions.
Visualizing the Fragmentationdot
graph G { graph [fontname="Arial", layout=neato, overlap=false, splines=true]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
// Node Definitions M [label="C₁₈H₁₂N₂S⁺•\nm/z = 288\n(Molecular Ion)", pos="0,0!", fillcolor="#FBBC05", fontcolor="#202124"]; m287 [label="[M-H]⁺\nm/z = 287", pos="-3,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; m255 [label="[M-SH]⁺\nm/z = 255", pos="3,-2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; m261 [label="[M-HCN]⁺•\nm/z = 261", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; m211 [label="[M-C₆H₅]⁺\nm/z = 211", pos="3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; m77 [label="C₆H₅⁺\nm/z = 77", pos="0,4!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions M -- m287 [label="- •H (1)"]; M -- m255 [label="- •SH (33)"]; M -- m261 [label="- HCN (27)"]; M -- m211 [label="- •C₆H₅ (77)"]; M -- m77 [label="Phenyl fragment"]; }
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FT-IR spectroscopic analysis of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile functional groups
An In-Depth Technical Guide
Topic: FT-IR Spectroscopic Analysis of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile Functional Groups
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive framework for the analysis of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile using Fourier-Transform Infrared (FT-IR) spectroscopy. Pyridine derivatives are foundational in pharmaceutical development, and understanding their molecular structure is critical for synthesis confirmation, quality control, and further functionalization.[1] This document, authored from the perspective of a Senior Application Scientist, moves beyond a simple recitation of spectral data. It elucidates the causal relationships between molecular structure and vibrational spectroscopy, offers a robust, self-validating experimental protocol, and provides a detailed interpretation of the characteristic spectral signatures for the nitrile, thiol, and aromatic functional groups inherent to the target molecule.
Introduction: The Role of Vibrational Spectroscopy in Structural Elucidation
The Power of FT-IR in Complex Molecule Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique that serves as a molecular "fingerprint." By measuring the absorption of infrared radiation, we can identify the specific vibrational modes—stretching and bending—of the covalent bonds within a molecule.[1] For drug development professionals, FT-IR provides a rapid and reliable method to:
-
Confirm Synthesis: Verify the presence of key functional groups and the successful formation of the target compound.[1]
-
Assess Purity: Detect the presence of residual starting materials or by-products.[1]
-
Elucidate Structure: Provide critical evidence for the molecular architecture of novel chemical entities.[1]
Molecular Structure: 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile
The target molecule is a multi-functionalized pyridine derivative. A successful FT-IR analysis hinges on identifying the unique vibrational signatures of its constituent parts:
-
A Pyridine Core: A heterocyclic aromatic ring.
-
A Nitrile Group (-C≡N): A powerful and highly characteristic functional group.
-
A Mercapto (Thiol) Group (-SH): A less intense, but structurally significant, moiety.
-
Two Phenyl Substituents: Aromatic rings that contribute to the overall spectral complexity.
The logical relationship between the molecule's structure and the expected spectroscopic output is fundamental to our analysis.
Caption: Logical breakdown of the target molecule into functional groups and their corresponding FT-IR spectral regions.
Core Principles: Interpreting Vibrational Signatures
The FT-IR spectrum of this molecule is a composite of the absorptions from each functional group. Understanding their typical positions and intensities is paramount.
The Nitrile Moiety (-C≡N): A Strong, Unmistakable Signature
The carbon-nitrogen triple bond provides one of the most diagnostic peaks in infrared spectroscopy.[2][3]
-
Vibrational Mode: C≡N stretching.
-
Expected Frequency: For aromatic and conjugated nitriles, this vibration results in a sharp and intense absorption band typically in the range of 2240-2220 cm⁻¹.[4][5] The conjugation with the pyridine ring weakens the C≡N bond slightly, lowering its vibrational frequency compared to saturated nitriles.[5][6]
-
Significance: The presence of a strong, sharp peak in this region is primary evidence for the successful incorporation of the carbonitrile group. Few other functional groups absorb here, making its assignment highly reliable.[3]
The Thiol Group (-SH): A Subtle but Critical Peak
In contrast to the nitrile group, the thiol signature is often weak and can be easily missed if not specifically sought.
-
Vibrational Mode: S-H stretching.
-
Expected Frequency: This vibration typically appears as a weak absorption band near 2600-2550 cm⁻¹.[7][8] Its intensity is low due to the small change in dipole moment during the vibration.
-
Significance: While weak, its presence confirms the mercapto substituent. The absence of a very broad band in the 3600-3200 cm⁻¹ region would rule out significant oxidation to a sulfonic acid or the presence of hydroxyl impurities.[1]
The Aromatic Core: Phenyl and Pyridine Ring Vibrations
The two phenyl groups and the pyridine ring contribute to a complex but informative region of the spectrum.
-
Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic rings is observed at frequencies just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9][10][11] This is a key feature that distinguishes aromatic C-H from aliphatic C-H stretches, which occur below 3000 cm⁻¹.[9][12]
-
C=C and C=N Ring Stretching: The in-ring double bond stretching vibrations of both the phenyl and pyridine rings produce a series of medium to strong bands in the 1600-1400 cm⁻¹ region.[9][11] One can expect characteristic absorptions around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[9]
-
C-H Out-of-Plane (OOP) Bending: In the "fingerprint" region, strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ arise from the out-of-plane bending of the aromatic C-H bonds.[9] The precise pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings.[9][12]
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
A reliable spectrum is the product of a meticulous experimental technique. The following protocol is designed as a self-validating system to ensure data integrity.
Sample Preparation
For a solid sample like 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation and is highly reproducible.[4]
-
Material: Ensure the sample is dry and has been brought to ambient temperature.
-
Purity: Use a sample of the highest possible purity to avoid spectral contributions from solvents or reagents.
Instrumentation and Parameter Selection
-
Spectrometer: A standard Fourier Transform Infrared (FT-IR) Spectrometer.
-
Accessory: An Attenuated Total Reflectance (ATR) accessory, typically with a diamond or germanium crystal.
-
Resolution: 4 cm⁻¹ is sufficient for most structural confirmation tasks.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Scans: Co-addition of 16 or 32 scans is recommended to achieve a good signal-to-noise ratio.
Step-by-Step Data Acquisition Protocol (ATR-FTIR)
This workflow ensures that the final spectrum is solely that of the sample, free from atmospheric or instrumental artifacts.
Caption: Standard Operating Procedure for ATR-FT-IR data acquisition and processing.
-
Instrument Preparation: Power on the FT-IR spectrometer and allow it to complete its diagnostic checks.[4]
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal meticulously with a lint-free wipe dampened with a volatile solvent like isopropanol, then allow it to dry completely.[4]
-
Initiate the background scan. The software will acquire a spectrum of the air and the ATR crystal, which will be automatically subtracted from the sample spectrum.[4] This step is critical to negate interference from atmospheric CO₂ and H₂O.
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.
-
Initiate the sample scan.[4]
-
-
Data Processing:
-
The resulting spectrum should be processed using the spectrometer's software. This typically involves an automatic ATR correction and a baseline correction to ensure a flat spectrum.
-
Identify and label the key absorption peaks.
-
Data Analysis and Spectral Interpretation
Summary of Expected Vibrational Frequencies
The following table summarizes the key diagnostic peaks for the structural confirmation of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Reference(s) |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Pyridine) | Medium to Weak | [9][11][12] |
| 2600 - 2550 | S-H Stretch | Thiol (Mercapto) | Weak | [7][8] |
| 2240 - 2220 | C≡N Stretch | Nitrile (conjugated) | Strong, Sharp | [2][4][5] |
| 1600 - 1585 | C=C / C=N Ring Stretch | Aromatic (Phenyl & Pyridine) | Medium to Strong | [9] |
| 1500 - 1400 | C=C / C=N Ring Stretch | Aromatic (Phenyl & Pyridine) | Medium to Strong | [9][11] |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic (Phenyl & Pyridine) | Strong | [9][12] |
Integrated Analysis: Assembling the Full Picture
A definitive identification is not made from a single peak, but from the collective evidence. The analytical thought process should be:
-
Primary Confirmation: Locate the strong, sharp nitrile peak around 2230 cm⁻¹. Its presence is a strong indicator of the correct molecule.
-
Aromatic System Verification: Confirm the presence of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic ring stretching bands between 1600-1400 cm⁻¹.
-
Thiol Group Search: Carefully examine the 2600-2550 cm⁻¹ region for the weak S-H stretch. Its low intensity may require zooming in on the y-axis.
-
Fingerprint Region: While complex, the pattern of strong bands below 900 cm⁻¹ provides a unique fingerprint for the molecule's specific substitution pattern and can be compared against a reference spectrum if available.
Potential Interferences and Considerations
-
Tautomerism: The molecule could potentially exist in equilibrium with its thione tautomer (pyridine-2(1H)-thione). This would lead to the disappearance of the weak S-H stretch and the appearance of a strong C=S absorption (typically 1200-1050 cm⁻¹) and an N-H stretch (broad, ~3400-3200 cm⁻¹). The FT-IR spectrum provides a powerful means to investigate which tautomer predominates in the solid state.
-
Hydrogen Bonding: The mercapto group can participate in hydrogen bonding, which may broaden the S-H peak and shift it to a slightly lower frequency.[13]
Conclusion
FT-IR spectroscopy provides a rapid, robust, and highly informative method for the structural analysis of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile. By systematically identifying the characteristic vibrational frequencies of the nitrile, thiol, and aromatic functionalities, researchers can confidently confirm the molecular structure, assess purity, and ensure the quality of materials critical to the drug discovery and development pipeline. The combination of a strong, diagnostic nitrile peak, characteristic aromatic absorptions, and a subtle thiol band creates a unique spectral fingerprint that validates the successful synthesis of this complex heterocyclic compound.
References
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Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Bertoluzza, A., et al. (1988). SH vibrational frequency and hydrogen bond in biological thiols: a critical analysis. Physiol Chem Phys Med NMR, 20(3), 189-91. Retrieved from [Link]
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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International Journal of Advanced Scientific Research. (2023). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Lin, S., et al. (2018). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
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IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR trace showing the presence of thiol groups at 2550 cm−1. Retrieved from [Link]
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Semantic Scholar. (n.d.). Figure 5 from The FTIR Spectra of Pyridine and Pyridine-d. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (a) carbonyl group and (b) thiol group. Retrieved from [Link]
-
PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Retrieved from [Link]
-
ResearchGate. (n.d.). Normal coordinate analysis of 2-mercapto and 4,6-dihydroxy -2-mercapto pyrimidines. Retrieved from [Link]
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MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4,6-diphenylpyridine-3-carbonitrile. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Retrieved from [Link]
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ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
MDPI. (2022). Insight on Mercapto-Coumarins: Synthesis and Reactivity. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and pharmacological evaluation of 2-mercapto-4-substituted-naphtho[2,1- b ]furo[3,2- d ]pyrimidines. Retrieved from [Link]
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An In-depth Technical Guide to Thione-Thiol Tautomerism in 2-Mercapto-4,6-diphenylpyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The prototropic tautomerism between thione and thiol forms in heterocyclic systems is a cornerstone of their chemical reactivity, biological activity, and material properties. This guide provides a comprehensive examination of this phenomenon within the specific context of 2-mercapto-4,6-diphenylpyridine derivatives. We delve into the fundamental principles governing the tautomeric equilibrium, validated synthetic protocols, and the critical influence of environmental factors such as solvent polarity and pH. A multi-faceted analytical approach is detailed, combining spectroscopic (UV-Vis, NMR) and computational (DFT) methodologies to provide a holistic understanding of the system. This document serves as a technical resource, offering both theoretical grounding and practical, field-proven protocols for the robust investigation of these versatile molecular scaffolds.
The Phenomenon: Thione-Thiol Equilibrium in Heterocycles
Tautomers are structural isomers of chemical compounds that readily interconvert. Prototropic tautomerism, involving the migration of a proton, is particularly significant in heterocyclic chemistry. In the case of 2-mercaptopyridine and its derivatives, the equilibrium exists between the aromatic thiol form (pyridine-2-thiol) and the non-aromatic thione form (pyridine-2(1H)-thione).
The position of this equilibrium is not fixed; it is a dynamic state influenced by a delicate balance of electronic effects, aromaticity, and intermolecular forces.[1] While the thiol form possesses an aromatic pyridine ring, the thione form benefits from a highly polarized and strong carbon-sulfur double bond. For most 2-mercaptopyridines, the thione tautomer is the predominant species in solution and in the solid state.[1] The introduction of bulky phenyl substituents at the 4- and 6-positions introduces additional steric and electronic factors that modulate this equilibrium, making the 2-mercapto-4,6-diphenylpyridine framework a subject of significant interest in medicinal chemistry and materials science.[2][3]
Synthesis of the 2-Mercapto-4,6-diphenylpyridine Scaffold
The reliable synthesis of the target compound is the prerequisite for any further study. While various methods exist for pyridine synthesis, a common and effective route to substituted 2-mercaptopyrimidines (which share a similar synthetic logic) involves a one-pot, multi-component condensation reaction.[4][5] Adapting this logic for pyridines, the synthesis of 2-amino-4,6-diphenylnicotinonitriles often proceeds through the reaction of chalcones with malononitrile and ammonium acetate.[6] A plausible and established route for related triarylpyridines involves a modified Chichibabin reaction.[7]
For the specific synthesis of the 2-mercapto derivative, a robust method involves the reaction of the corresponding 2-chloropyridine with a sulfur nucleophile like thiourea.[1]
Field-Proven Synthetic Protocol
This protocol outlines a two-step synthesis: first, the creation of the 2-chloro-4,6-diphenylpyridine intermediate, followed by its conversion to the 2-mercapto target compound.
Step 1: Synthesis of 2-Chloro-4,6-diphenylpyridine This step is adapted from established procedures for substituted pyridine synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 1,3-diphenyl-1,3-propanedione (1 eq.), phosphorus pentachloride (PCl₅, 2.5 eq.), and phosphoryl chloride (POCl₃, 5 eq.).
-
Reaction: Heat the mixture under reflux at 110-120 °C for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice to decompose the excess phosphorus halides.
-
Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from ethanol to yield pure 2-chloro-4,6-diphenylpyridine.
Step 2: Synthesis of 2-Mercapto-4,6-diphenylpyridine This step employs a nucleophilic substitution reaction.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4,6-diphenylpyridine (1.0 eq.) and thiourea (1.2 eq.) in ethanol.
-
Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Hydrolysis: After the reaction is complete, add an aqueous solution of sodium hydroxide (2.0 eq.) and continue to reflux for an additional 1-2 hours to hydrolyze the isothiouronium salt intermediate.
-
Work-up & Isolation: Cool the reaction mixture and reduce the solvent volume via rotary evaporation. Add water to the residue and acidify with dilute hydrochloric acid or acetic acid to a pH of ~5-6. The target compound, 2-mercapto-4,6-diphenylpyridine, will precipitate as a yellow solid.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Experimental Methodologies for Tautomeric Analysis
A combination of spectroscopic techniques is essential for unambiguously characterizing the tautomeric equilibrium.
UV-Visible (UV-Vis) Spectroscopy
Causality: UV-Vis spectroscopy is highly effective for studying tautomeric equilibria because the thione and thiol forms possess distinct chromophores.[8] The thione tautomer, with its extended conjugation involving the C=S group, typically absorbs at a longer wavelength (bathochromic shift) compared to the aromatic thiol tautomer.[9][10] The position of the absorption maximum (λmax) is exquisitely sensitive to the solvent environment.
Self-Validating Protocol for Solvent-Dependent Study:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10⁻³ M) of the purified 2-mercapto-4,6-diphenylpyridine in a non-polar, aprotic solvent where solubility is high (e.g., Dichloromethane or THF).
-
Sample Preparation: Prepare a series of dilute solutions (e.g., 10⁻⁵ M) in a range of solvents with varying polarities (e.g., Hexane, Dichloromethane, Acetonitrile, Ethanol, Water). Ensure the final concentration is identical in all samples by adding a small, precise volume of the stock solution to a larger, known volume of the test solvent.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~250-450 nm using a dual-beam spectrophotometer. Use the pure solvent as the reference.
-
Data Analysis: Identify the λmax for each solvent. A shift towards longer wavelengths indicates a stabilization of the thione form, while a shift to shorter wavelengths suggests a preference for the thiol form. The presence of an isosbestic point when spectra from different solvent mixtures are overlaid is strong evidence for a two-component equilibrium.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Expected λmax Shift |
| Hexane | ~1.9 | Thiol | Shorter Wavelength |
| Dichloromethane | ~9.1 | Intermediate | Intermediate |
| Acetonitrile | ~37.5 | Thione | Longer Wavelength |
| Ethanol | ~24.5 | Thione | Longer Wavelength |
| Water | ~80.1 | Thione | Longest Wavelength |
| Note: This table presents expected trends based on established principles for 2-mercaptopyridines. Actual λmax values must be determined experimentally. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While proton exchange can sometimes be too rapid to observe distinct signals for both tautomers at room temperature, NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, provides definitive structural information.[11][12][13] The carbon atom of a C=S (thione) group has a characteristic chemical shift far downfield (typically >175 ppm), which is significantly different from the C-S (thiol) carbon (~110-140 ppm).[14] Similarly, the nitrogen environment changes drastically between the pyridinic N-H of the thione and the aromatic C=N of the thiol.[11]
Protocol for ¹³C NMR Analysis:
-
Sample Preparation: Prepare a concentrated solution (~10-20 mg/mL) of the compound in a deuterated solvent (e.g., DMSO-d₆). DMSO is a polar aprotic solvent that will likely favor the thione form.
-
Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. This requires a longer relaxation delay (d1) between pulses to ensure accurate integration, although for simple identification, a standard acquisition is sufficient.
-
Data Analysis: Examine the region between 170-200 ppm. The presence of a signal in this range is strong evidence for the C=S carbon of the thione tautomer. Compare this with the aromatic region to confirm the overall structure.[14]
-
Variable Temperature (VT) NMR (Advanced): If the equilibrium is dynamic, acquiring spectra at different temperatures may slow the interconversion enough to resolve signals for both tautomers or show characteristic peak broadening/coalescence.
Computational Approaches to Tautomer Stability
Causality: Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental results.[15][16] They allow for the calculation of the relative thermodynamic stabilities (Gibbs free energy, ΔG) of each tautomer in the gas phase and in solution, using models like the Polarizable Continuum Model (PCM).[17][18]
Protocol for DFT Calculation:
-
Structure Building: Construct the 3D coordinates for both the thione and thiol tautomers of 2-mercapto-4,6-diphenylpyridine.
-
Geometry Optimization & Frequency Calculation: Perform a full geometry optimization and subsequent frequency calculation for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).[19] The absence of imaginary frequencies confirms that the structures are true energy minima.
-
Solvent Modeling: Repeat the calculations incorporating a PCM to simulate a specific solvent (e.g., water, ethanol).[15] This provides insight into how the solvent environment affects relative stability.
-
Energy Analysis: Extract the Gibbs free energies for each tautomer in both the gas phase and solution. The tautomer with the lower free energy is the more stable form under those conditions. The energy difference (ΔG) can be used to calculate the theoretical equilibrium constant (Keq).
| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Water (PCM) (kcal/mol) |
| Thiol | 0 (Reference) | 0 (Reference) |
| Thione | -2.5 (Hypothetical) | -6.0 (Hypothetical) |
| Note: This table shows hypothetical but representative data. The thione form is typically more stable, and this stability is enhanced in a polar solvent. |
Key Factors Influencing the Equilibrium
The position of the thione-thiol equilibrium is a direct consequence of its environment. Understanding these influences is critical for controlling the compound's properties in applications like drug design, where the active form may be one specific tautomer.
-
Solvent Polarity: This is one of the most significant factors. Polar protic solvents (like water and ethanol) can form hydrogen bonds with the N-H and C=S groups of the thione tautomer, stabilizing it more effectively than the less polar thiol tautomer.[20] This leads to a pronounced shift in the equilibrium towards the thione form in polar media.[10]
-
pH and Ionization: The acidity of the medium plays a crucial role. The thiol group is acidic and can be deprotonated under basic conditions to form a thiolate anion (R-S⁻).[21] This thiolate is a distinct chemical species. Conversely, in strongly acidic media, the pyridine nitrogen can be protonated, which may shift the equilibrium. The pKa of the thiol group is a key parameter in predicting its behavior in biological systems.[22]
-
Substituent Effects: The electronic nature of the phenyl groups at the 4- and 6-positions, as well as any further substitutions on these rings, will influence the electron density of the pyridine ring. Electron-withdrawing groups can affect the acidity of the N-H or S-H protons, thereby subtly shifting the tautomeric preference.
Implications in Drug Development and Conclusion
The ability of a molecule to exist in different tautomeric forms has profound implications for drug development. Tautomers can exhibit different shapes, hydrogen bonding capabilities, and lipophilicity, leading to distinct binding affinities for biological targets like enzymes or receptors. The predominant tautomer under physiological conditions (aqueous, pH ~7.4) is the one most likely responsible for the observed biological activity.
For 2-mercapto-4,6-diphenylpyridine derivatives, the favored thione form presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=S). The thiol form, conversely, offers an S-H donor and a ring nitrogen acceptor. This difference is critical when designing molecules to fit into a specific protein active site. Furthermore, the pyridine-2(1H)-thione scaffold itself is a known pharmacophore with applications in developing anticancer and antimicrobial agents.[2][23][24]
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Abdel-Aziz, A. A.-M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health. Retrieved from [Link]
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Mizuno, A., et al. (1998). NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution. Semantic Scholar. Retrieved from [Link]
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Puzzarini, C., et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. National Institutes of Health. Retrieved from [Link]
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Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. Retrieved from [Link]
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ResearchGate. (2025). Pyridine-2(1H)-thione in heterocyclic synthesis: Synthesis and antimicrobial activity of some new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives. ResearchGate. Retrieved from [Link]
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Al-Mokhtar, E. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. Retrieved from [Link]
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Mohamed, R. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Retrieved from [Link]
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Kurita, H. (n.d.). DFT Calculations on the Effect of Solvation on the Tautomeric Reactions for Wobble Gua-Thy and Canonical Gua-Cyt Base-Pairs. The Open Access Publisher. Retrieved from [Link]
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Stawinska, J., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. PubMed. Retrieved from [Link]
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Khan, I., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. Retrieved from [Link]
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Bhuva, N. H., et al. (2014). Synthesis of Novel 2-Mercapto-4-(p-Aminophenyl Sulphonylamino)-6-(Aryl)-Pyrimidine-5-Carboxamide Derivatives via the Biginelli R. Semantic Scholar. Retrieved from [Link]
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Vanbhule, P. V., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Science. Retrieved from [Link]
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Al-Saeed, F. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Institutes of Health. Retrieved from [Link]
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Gaviño, R., et al. (2022). Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity. PubMed Central. Retrieved from [Link]
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Whitepaper: Elucidating Molecular Architecture: A Guide to the X-ray Crystal Structure Determination of 4,6-diphenyl-3-pyridinecarbonitrile Analogues
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document eschews a rigid template, instead adopting a logical workflow that mirrors the scientific journey from compound synthesis to final structural validation. It is designed to impart not just procedural steps, but the expert-driven reasoning that underpins critical experimental decisions.
Part I: Synthesis of 4,6-diphenyl-3-pyridinecarbonitrile Analogues
The foundation of any crystallographic study is the synthesis of high-purity material. The 4,6-diarylpyridine-3-carbonitrile scaffold is efficiently assembled via multi-component reactions, which offer advantages in terms of atom economy and procedural simplicity.[1] A common and effective strategy is the three-component cyclocondensation of an aromatic aldehyde, an aromatic ketone (e.g., acetophenone), and a source of the cyanomethylene group, such as 2-cyanoacetamide, under basic conditions.[1][2]
Rationale for Method Selection:
Multi-component reactions are chosen for their efficiency. By combining several reactants in a single pot, we minimize intermediate isolation steps, reduce solvent waste, and often shorten reaction times. The use of solvent-free or grinding methods can further enhance the green credentials of the synthesis.[1][3] The purity of the final product is critical; impurities can severely inhibit crystallization or be incorporated as defects in the crystal lattice, degrading diffraction quality.
Experimental Protocol: General Synthesis
-
Reactant Preparation: In a mortar, combine equimolar amounts of a substituted benzaldehyde, a substituted acetophenone, and 2-cyanoacetamide.
-
Grinding and Catalyst Addition: Grind the mixture with a pestle for 2-3 minutes to ensure homogeneity. Add a catalytic amount of powdered potassium hydroxide or a few drops of a basic solution like ethanolic KOH.[3]
-
Reaction: Continue grinding at room temperature. The reaction is often exothermic and may change in color or consistency. Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 15-30 minutes).[3]
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and transfer it to ice-cold water.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified analogue.
Part II: The Crystallization Bottleneck: Growing Diffraction-Quality Single Crystals
The most challenging and often rate-limiting step in SCXRD is obtaining a single crystal of suitable size and quality.[4][5] This process is an empirical science, requiring the screening of various conditions to induce slow, ordered molecular assembly from a supersaturated solution.
Causality in Crystallization:
The goal is to guide a solution from a stable, undersaturated state into a metastable zone where nucleation can occur without crashing out into an amorphous precipitate.[5] The rate of achieving supersaturation is the key variable. Rapid changes favor amorphous solids or microcrystalline powders, while slow, controlled changes allow molecules sufficient time to orient themselves into a well-ordered lattice.
dot
Caption: Diagram 1: A decision workflow for screening small molecule crystallization conditions.
Key Crystallization Protocols:
-
Slow Evaporation: The simplest method, suitable for compounds that are moderately soluble and thermally stable.[6]
-
Prepare a near-saturated solution of the compound in a chosen solvent (e.g., acetone, ethyl acetate, dichloromethane).
-
Filter the solution through a syringe filter into a clean, small vial.
-
Cover the vial with a cap pierced with a needle or with parafilm containing a few pinholes to slow the rate of evaporation.
-
Place the vial in a vibration-free location and observe over several days to weeks.[6]
-
-
Vapor Diffusion: Ideal for very soluble compounds or when only small amounts of material are available.[7]
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open inner vial.
-
Place this inner vial inside a larger, sealed "reservoir" jar containing a larger volume of a "poor" solvent (the precipitant, in which the compound is insoluble but which is miscible with the good solvent).[7]
-
Over time, the vapor of the poor solvent slowly diffuses into the inner vial, reducing the overall solubility of the compound and inducing crystallization.
-
-
Liquid-Liquid Diffusion (Layering): Effective when a compound is highly soluble in one solvent and insoluble in another.
-
Prepare a concentrated solution of the compound in a dense "good" solvent (e.g., dichloromethane) at the bottom of a narrow test tube.
-
Carefully layer a less dense "poor" solvent (e.g., hexane) on top, minimizing mixing at the interface.[6]
-
Crystals will ideally form at the interface where the two solvents slowly mix. Placing the apparatus in a refrigerator can slow the diffusion rate, promoting larger crystal growth.[6]
-
Part III: Single-Crystal X-ray Diffraction (SCXRD) Data Collection
SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8][9] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.[10]
Workflow Rationale:
The crystal is rotated in the X-ray beam to collect a complete sphere of diffraction data.[8][10] Cooling the crystal (typically to 100 K) is standard practice as it minimizes thermal motion of the atoms, resulting in sharper diffraction spots at higher resolution and reducing radiation damage.[11]
dot
Caption: Diagram 2: The end-to-end workflow from synthesis to a final, validated crystal structure.
Protocol: Data Collection
-
Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically smaller than the diameter of the X-ray beam.[12]
-
Mounting: Mount the selected crystal on a cryo-loop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).
-
Centering: Place the loop on the diffractometer's goniometer head and center it precisely in the X-ray beam using the instrument's video microscope.
-
Data Collection Strategy: Use the instrument software to determine the unit cell and Bravais lattice from a few initial frames.[8] The software will then calculate an optimal strategy to collect a complete and redundant dataset, defining the scan ranges and exposure times.
-
Execution: Start the data collection run. The instrument will rotate the crystal through the defined angles, recording hundreds of diffraction images.[13]
Part IV: From Diffraction Pattern to Molecular Structure: Solution and Refinement
The collected diffraction images are processed computationally to generate a final, accurate 3D model of the molecule. This is a multi-step process that translates raw data into a chemically meaningful structure.[13]
Logic of the Computational Pipeline:
-
Data Processing: The individual images are processed to identify diffraction spots, determine their intensities, and assign Miller indices (h,k,l) to each reflection.[13] These datasets are then scaled and merged to produce a single reflection file. This step is crucial for data quality, as it corrects for experimental variations like beam intensity fluctuations or crystal decay.[13]
-
Structure Solution: The central challenge in crystallography is the "phase problem." While we measure the intensities (related to the amplitude) of the diffracted waves, their phase information is lost.[10][14] For small molecules like pyridinecarbonitriles, this is typically solved using direct methods, which use statistical relationships between the intensities to estimate the initial phases.[14]
-
Structure Refinement: The initial model derived from the solution is refined using a least-squares method.[11] In this iterative process, atomic parameters (positions, thermal vibrations) are adjusted to minimize the difference between the experimentally observed structure factors (|Fo|) and those calculated from the model (|Fc|). The quality of the fit is monitored by the R-factor (R1), with lower values indicating a better fit.
dot
Caption: Diagram 3: The computational pipeline for X-ray crystal structure solution and refinement.
Refinement Protocol (Conceptual)
-
Data Reduction: Use software like SAINT or XDS to integrate and scale the raw data frames.[15]
-
Solution: Import the reflection file into a structure solution program (e.g., SHELXT, included in the Olex2 suite). Run the intrinsic phasing algorithm to obtain an initial structural model.[9]
-
Initial Refinement: Perform several cycles of least-squares refinement on the initial model using a program like SHELXL.[9] This will refine the positions and isotropic thermal parameters of the non-hydrogen atoms.
-
Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically, allowing their thermal motion to be modeled as ellipsoids.
-
Hydrogen Atom Placement: Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.
-
Final Refinement Cycles: Continue refinement until the model converges (i.e., parameter shifts become negligible).
-
Validation: Check the final model using validation tools. Key metrics include a low R1 value (typically < 0.05 for good data), a Goodness-of-Fit (GooF) value close to 1.0, and reasonable bond lengths and angles.
Part V: Structural Analysis and Data Presentation
The final output is a Crystallographic Information File (CIF), which contains all information about the structure. Analysis of this file reveals key geometric parameters and intermolecular interactions that govern the compound's behavior.
Key Areas of Analysis:
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles confirm the molecular connectivity and reveal its conformation in the solid state.
-
Intermolecular Interactions: Identify non-covalent interactions like hydrogen bonds, halogen bonds, or π–π stacking. These interactions are critical for understanding crystal packing and can inform drug design by identifying key binding motifs.[16]
-
Stereochemistry: Unambiguously determine the absolute stereochemistry of chiral centers, which is a capability unique to SCXRD.[5]
Data Presentation:
Crystallographic data for a series of analogues should be summarized in a clear, tabular format for easy comparison.
Table 1: Example Crystallographic Data for 4,6-diphenyl-3-pyridinecarbonitrile Analogues
| Parameter | Analogue 1 (X=H) | Analogue 2 (X=4-Cl) | Analogue 3 (X=4-OCH₃) |
| Formula | C₂₄H₁₆N₂ | C₂₄H₁₅ClN₂ | C₂₅H₁₈N₂O |
| Molar Mass | 332.40 | 366.85 | 362.42 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pnma | C2/c |
| a (Å) | 9.219(2) | 11.385(2) | 15.123(4) |
| b (Å) | 7.283(2) | 12.170(2) | 8.456(1) |
| c (Å) | 21.550(5) | 11.210(2) | 16.987(3) |
| β (°) | 101.10(1) | 90 | 98.75(2) |
| Volume (ų) | 1420.0(6) | 1553.2(5) | 2145.1(8) |
| Z | 4 | 4 | 4 |
| Reflections Collected | 28933 | 31054 | 25890 |
| Independent Reflections | 2911 | 3211 | 3056 |
| R_int | 0.137 | 0.045 | 0.051 |
| Final R1 [I > 2σ(I)] | 0.057 | 0.042 | 0.048 |
| wR2 (all data) | 0.145 | 0.118 | 0.125 |
| GooF | 1.05 | 1.03 | 1.06 |
Note: Data in this table is illustrative and adapted from similar structures for demonstration purposes.[17][18]
Conclusion
The determination of the X-ray crystal structure of 4,6-diphenyl-3-pyridinecarbonitrile analogues is a rigorous, multi-stage process that provides unparalleled insight into molecular structure. From rational synthesis and empirical crystallization to precise data collection and computational refinement, each step requires careful execution and a deep understanding of the underlying principles. The resulting structural data is invaluable for the drug development community, enabling data-driven molecular design and advancing our understanding of chemical and biological systems at the atomic level.
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1621–1628. [Link]
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Sudharani, K., et al. (2023). Synthesis and Insilico Evaluation of 4, 6- Diphenyl Pyridine-3 (2H) - Onederivatives. Indo American Journal of Pharmaceutical Research. [Link]
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Shaabani, A., et al. (2007). One‐Pot Synthesis of 4,6‐Diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via Three‐Component Cyclocondensation under Solvent‐Free Conditions. Synthetic Communications. [Link]
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Aswin, K., et al. (2018). Synthesis of various 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives. Journal of Chemical Sciences. [Link]
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Shestakova, T., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals. [Link]
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Zhu, X.-T., et al. (2009). 2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E. [Link]
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Odabaşoğlu, M., et al. (2009). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E. [Link]
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El-Ghanam, A., et al. (2022). Design, Sonosynthesis, Quantum‐Chemical Calculations, and Evaluation of New Mono‐ and Bis‐pyridine Dicarbonitriles as Antiproliferative Agents. ResearchGate. [Link]
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Shaabani, A., et al. (2007). An efficient and facile procedure for the synthesis of 4,6‐diaryl‐2(1H)‐pyridones under solvent‐free conditions. Monatshefte für Chemie - Chemical Monthly. [Link]
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Lu, J., et al. (2024). Synthesis of 4,6-Diphenyl-3-cyanopyridine Derivatives Based on 3D-QSAR: Unveiling Their Potential as Survivin Protein Inhibitors. ResearchGate. [Link]
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Vasin, V. A., et al. (2018). Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. Russian Chemical Bulletin. [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-Mercapto-4,6-diphenyl-3-pyridinecarbonitrile
A Handbook for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. Recognizing the critical role of physicochemical properties in drug development, this document outlines detailed experimental protocols and the scientific rationale behind them. It is designed to equip researchers with the necessary tools to generate robust and reliable data, thereby facilitating informed decisions in preclinical and formulation development. While specific experimental data for this molecule is not yet publicly available, this guide establishes a thorough investigative methodology based on the known characteristics of related pyridine and mercaptan-containing compounds.
Introduction: The Significance of 2-Mercapto-4,6-diphenyl-3-pyridinecarbonitrile
Heterocyclic compounds containing the pyridine nucleus are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The subject of this guide, 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile, integrates several key functional groups that suggest its potential as a bioactive agent. The presence of the mercapto (-SH) group, the nitrile (-CN) moiety, and the diphenyl-substituted pyridine core creates a unique electronic and structural landscape for molecular interactions.
The mercapto group, in particular, is known to exist in a tautomeric equilibrium with its thione form.[1] This dynamic behavior can significantly influence the compound's solubility, stability, and biological activity. Understanding these fundamental physicochemical properties is a prerequisite for any further development, as they directly impact bioavailability, formulation strategies, and shelf-life. This guide provides the foundational methodologies to thoroughly characterize this promising molecule.
Physicochemical Characterization: A Theoretical Overview
Prior to embarking on extensive experimental studies, a theoretical assessment of the molecule's properties can guide experimental design.
-
Structure and Tautomerism: 2-Mercapto-4,6-diphenyl-3-pyridinecarbonitrile can exist in two tautomeric forms: the thiol and the thione. The prevalence of each form is influenced by the solvent polarity, concentration, and temperature.[1] It is crucial to consider this equilibrium when interpreting analytical data.
-
pKa Prediction: The acidity of the mercapto group and the basicity of the pyridine nitrogen will dictate the ionization state of the molecule at different pH values. This is a critical determinant of aqueous solubility and biological membrane permeability.
-
Lipophilicity (logP) Estimation: The diphenyl substitution suggests a significant degree of lipophilicity, which would favor solubility in organic solvents over aqueous media.
Solubility Determination: A Step-by-Step Protocol
The solubility of a compound is a critical parameter that influences its absorption and distribution. The following protocol outlines a robust method for determining the equilibrium solubility of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile in various solvent systems.
Materials and Equipment
-
2-Mercapto-4,6-diphenyl-3-pyridinecarbonitrile (analytical standard)
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400))
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
pH meter
Experimental Workflow: Solubility Assessment
Caption: Workflow for Equilibrium Solubility Determination.
Rationale for Experimental Choices
-
Solvent Selection: The choice of solvents aims to cover a range of polarities and physiological relevance. Water and PBS are essential for understanding aqueous solubility, while organic and co-solvents are crucial for formulation development.
-
Equilibration Time: A 24-48 hour incubation period is typically sufficient to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Temperature Control: Conducting studies at both room temperature (25°C) and physiological temperature (37°C) provides data relevant to both storage and in vivo conditions.
-
Analytical Method: HPLC is the gold standard for quantifying the concentration of the dissolved compound due to its specificity, sensitivity, and accuracy. A validated, stability-indicating HPLC method is paramount.
Anticipated Solubility Profile
Based on its structure, 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile is expected to exhibit low aqueous solubility and higher solubility in organic solvents like DMSO and methanol.[2][3] The solubility in aqueous buffers is likely to be pH-dependent.
| Solvent System | Predicted Solubility | Rationale |
| Water | Low | Predominantly non-polar structure due to diphenyl groups. |
| PBS (pH 7.4) | Low to Moderate | Potential for increased solubility compared to water if the compound ionizes. |
| Ethanol | Moderate to High | "Like dissolves like" principle; suitable for creating stock solutions. |
| DMSO | High | Aprotic, polar solvent capable of dissolving a wide range of organic compounds. |
Stability Assessment: A Forced Degradation Protocol
Forced degradation studies are essential to identify potential degradation pathways, develop stability-indicating analytical methods, and determine appropriate storage conditions.
Stress Conditions
The following stress conditions are recommended based on ICH guidelines and the known chemistry of related pyridine and mercaptan compounds:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.[4] The mercapto group is susceptible to oxidation, potentially forming a disulfide dimer.[1]
-
Thermal Degradation: Dry heat (e.g., 80°C).
-
Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Experimental Workflow: Forced Degradation Studies
Caption: Workflow for Forced Degradation and Stability Studies.
Causality Behind Experimental Choices
-
Hydrolysis: Investigating both acidic and basic conditions is crucial as many drugs are susceptible to pH-dependent hydrolysis.
-
Oxidation: The presence of a mercapto group makes the molecule particularly vulnerable to oxidation.[1][5] Hydrogen peroxide is a standard oxidizing agent for these studies.[4]
-
Thermal and Photolytic Stress: These conditions simulate the effects of storage and handling on the drug substance.
-
Stability-Indicating Method: The HPLC method must be capable of separating the parent compound from all potential degradation products. Peak purity analysis using a diode array detector is essential. Mass spectrometry (LC-MS) is invaluable for the identification of degradation products.
Potential Degradation Pathways
Based on the chemistry of pyridine and mercaptan derivatives, several degradation pathways can be anticipated:
-
Oxidation of the mercapto group: This can lead to the formation of a disulfide dimer.[1]
-
Hydrolysis of the nitrile group: This could result in the formation of a carboxylic acid or an amide.
-
Ring opening or modification of the pyridine ring: This is possible under harsh acidic or basic conditions.[6][7][8][9]
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Equilibrium Solubility of 2-Mercapto-4,6-diphenyl-3-pyridinecarbonitrile
| Solvent | Temperature (°C) | Solubility (µg/mL ± SD) |
| Water | 25 | |
| Water | 37 | |
| PBS (pH 5.0) | 37 | |
| PBS (pH 7.4) | 37 | |
| Ethanol | 25 | |
| DMSO | 25 |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl (60°C) | 24 h | |||
| 0.1 M NaOH (RT) | 24 h | |||
| 3% H₂O₂ (RT) | 8 h | |||
| Thermal (80°C) | 48 h | |||
| Photolytic | 7 days |
Conclusion and Future Directions
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile. The successful execution of these studies will yield critical data to guide formulation development, establish appropriate storage conditions, and support regulatory filings. The insights gained from the forced degradation studies will be instrumental in understanding the molecule's intrinsic stability and in the development of a validated, stability-indicating analytical method. Future work should focus on the solid-state characterization of the compound, including polymorphism and hygroscopicity studies, to build a complete physicochemical profile.
References
- 2-Mercaptopyridine - Wikipedia. (n.d.).
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A Technical Guide to Quantum Chemical Calculations and DFT Studies on Substituted Cyanopyridines
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery and materials science, the predictive power of computational chemistry is indispensable.[1] This guide serves as a technical resource for employing quantum chemical calculations, with a specific focus on Density Functional Theory (DFT), to investigate substituted cyanopyridines. Cyanopyridine scaffolds are prevalent in medicinal chemistry, and understanding their electronic structure, reactivity, and interaction potential at a quantum level is paramount for rational drug design. We will delve into the theoretical underpinnings, provide a validated, step-by-step computational workflow, and explore the interpretation of key quantum chemical descriptors. The methodologies outlined herein are designed to provide a robust framework for researchers aiming to leverage DFT to accelerate their discovery pipelines, offering insights that are often difficult to obtain through experimental means alone.[2]
The Strategic Imperative for Computational Analysis of Cyanopyridines
The Significance of the Cyanopyridine Scaffold
Substituted cyanopyridines are a class of heterocyclic compounds that feature prominently in a wide array of biologically active molecules. Their unique electronic properties, arising from the electron-withdrawing nitrile group and the nitrogen-containing aromatic ring, make them versatile pharmacophores. They are key components in molecules targeting a range of therapeutic areas, including roles as enzyme inhibitors and receptor modulators. Recent studies have demonstrated their potential in the development of novel cytotoxic and antibacterial agents.[3] A deep understanding of how various substituents modify the electronic and steric properties of the cyanopyridine core is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.[1]
The Role of Density Functional Theory (DFT) in Molecular Design
Quantum mechanics (QM) provides the fundamental laws governing molecular behavior.[4] Among the various QM methods, Density Functional Theory (DFT) has emerged as the "workhorse" for computational chemistry in drug discovery.[5] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, offering a remarkable balance of accuracy and computational efficiency.[5][6] This makes it feasible to study drug-sized molecules, enabling the calculation of crucial properties like molecular geometries, reaction mechanisms, and electronic structures that govern molecular interactions.[2][5]
Foundational Concepts: Justifying the Computational Choices
Selecting the Right Tools: Functionals and Basis Sets
The accuracy of any DFT calculation is fundamentally determined by the choice of two key components: the exchange-correlation (XC) functional and the basis set.
-
Exchange-Correlation Functional: This is the core of DFT, approximating the complex many-body electron interactions.[7] For organic molecules like cyanopyridines, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often the most reliable. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice that provides robust results for a variety of molecular systems and properties.[8][9]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The quality of the basis set dictates the flexibility the calculation has to describe the electron distribution. Pople-style basis sets are common, and for studies involving potential non-covalent interactions and accurate charge distributions, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p) , is highly recommended.[10][11] The "++" indicates diffuse functions on both heavy atoms and hydrogens, crucial for describing anions and weak interactions, while "(d,p)" adds polarization functions, allowing for non-spherical electron density distribution.[9]
The combination of B3LYP/6-311++G(d,p) represents a high-level, reliable, and frequently cited level of theory for obtaining accurate geometries and electronic properties of substituted pyridine derivatives.[9][10]
The Critical Role of the Solvent Environment
Biological processes occur in an aqueous environment. Performing calculations in the "gas phase" (in vacuum) neglects the profound influence of the solvent. Implicit solvation models are an efficient way to account for this by representing the solvent as a continuous medium with a defined dielectric constant.[12][13]
-
Polarizable Continuum Model (PCM): This is a widely used model where the solute molecule is placed in a cavity within the solvent continuum.[12][14]
-
Solvation Model based on Density (SMD): This model is parameterized to provide accurate free energies of solvation for a wide range of solvents and is often recommended for its accuracy.[12][15]
Incorporating a solvent model (e.g., water) is essential for mimicking physiological conditions and obtaining biologically relevant results.[15]
A Self-Validating Computational Workflow
The following protocol outlines a robust and self-validating workflow for the DFT analysis of substituted cyanopyridines using a computational chemistry package like Gaussian.[16][17]
Step 1: Initial Structure Preparation
Begin with a 2D chemical structure of the target cyanopyridine derivative. Use a molecular builder/editor (e.g., GaussView) to create a 3D structure. Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
This is the most critical step, aiming to find the lowest energy conformation of the molecule on the potential energy surface.
-
Methodology: Perform a full geometry optimization.
-
Level of Theory: B3LYP/6-311++G(d,p)
-
Solvation: Integral Equation Formalism variant of PCM (IEFPCM) with water as the solvent.
-
Keywords (Gaussian): #p Opt B3LYP/6-311++G(d,p) SCRF=(Solvent=Water,PCM). The Opt keyword requests the optimization.[18][19]
Step 3: Vibrational Frequency Analysis (Protocol Validation)
This step is non-negotiable and serves to validate the result of the geometry optimization.
-
Methodology: Perform a frequency calculation at the same level of theory used for the optimization.
-
Keywords (Gaussian): #p Freq B3LYP/6-311++G(d,p) SCRF=(Solvent=Water,PCM).[18][20]
-
Trustworthiness Check: A true energy minimum is confirmed by the absence of any imaginary (negative) frequencies in the output.[21][22] If an imaginary frequency is present, it indicates the structure is a saddle point (a transition state), not a stable minimum, and the optimization must be revisited.[23]
Step 4: Calculation of Molecular Properties
Once a validated minimum-energy structure is obtained, a "single-point" energy calculation can be performed to derive various electronic properties and molecular orbitals for analysis.
Workflow Visualization
Analysis and Interpretation of Key Quantum Descriptors
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[24]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy level suggests a better electron donor.[24][25]
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy level indicates a better electron acceptor.[24][25]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[25][26] A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[26][27] This descriptor is frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate electronic structure with biological activity.[28][29]
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[30] It is an invaluable tool for understanding and predicting intermolecular interactions, particularly in the context of drug-receptor binding.[31][32]
-
Color Coding: MEP surfaces are typically color-coded. Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack and are favorable for interacting with positive sites (e.g., hydrogen bond donors, metal ions). Blue regions represent positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack.[33]
-
Application: By analyzing the MEP, researchers can identify key pharmacophoric features and predict how a substituted cyanopyridine might orient itself within a protein's active site.[32][34]
Data Presentation
Quantitative data derived from these calculations for a series of substituted cyanopyridines should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical DFT Data for Substituted 4-Cyanopyridines
| Substituent (R) | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Dipole Moment (Debye) |
| -H | -7.52 | -1.21 | 6.31 | 3.45 |
| -CH₃ (EDG) | -7.38 | -1.15 | 6.23 | 3.68 |
| -Cl (EWG) | -7.65 | -1.35 | 6.30 | 2.11 |
| -NO₂ (Strong EWG) | -8.11 | -2.05 | 6.06 | 1.54 |
| Data calculated at the B3LYP/6-311++G(d,p) level with PCM (water). EDG = Electron Donating Group, EWG = Electron Withdrawing Group. |
Conceptual Link to Drug Discovery
Advanced Applications
Simulating Molecular Spectra
Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis).[35] This allows for a direct comparison between calculated excitation energies and experimentally observed spectra, aiding in the structural confirmation and understanding of the electronic transitions involved.[36][37] Similarly, the calculated harmonic frequencies from Step 3 can be used to simulate infrared (IR) and Raman spectra.[22]
Enhancing QSAR and Molecular Docking Studies
The quantum chemical descriptors calculated via DFT serve as high-quality inputs for developing robust QSAR models.[38][39][40] Descriptors such as HOMO/LUMO energies, dipole moment, and atomic charges can capture the electronic variations across a series of compounds, leading to more predictive models of biological activity.[28] Furthermore, using DFT-optimized geometries and partial charges in molecular docking studies can lead to more accurate predictions of binding modes and affinities compared to using faster, less accurate force-field based methods.[3]
Conclusion
The application of Density Functional Theory to the study of substituted cyanopyridines offers a powerful, predictive, and insightful approach to understanding their chemical nature. By following a validated computational workflow, researchers can reliably calculate a suite of quantum chemical descriptors that directly inform structure-activity relationships, guide molecular design, and ultimately accelerate the drug discovery process. This guide provides the foundational knowledge and practical steps required to integrate these advanced computational techniques into a modern research and development pipeline.
References
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Chemistry Stack Exchange. How reactivity of a organic molecule depends upon HOMO and LUMO. [Link]
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ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]
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MDPI. QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates. [Link]
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ACS Publications. Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective. [Link]
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National Institutes of Health (NIH). Dataset on the DFT-QSAR, and docking approaches for anticancer activities of 1, 2, 3-triazole-pyrimidine derivatives against human esophageal carcinoma (EC-109). [Link]
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ResearchGate. DFT-based QSAR study of testosterone and its derivatives. [Link]
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ACS Publications. Critical Evaluation of Implicit Solvent Models for Predicting Aqueous Oxidation Potentials of Neutral Organic Compounds. [Link]
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Yale University. CHEM 125a - Lecture 15 - Chemical Reactivity: SOMO, HOMO, and LUMO. [Link]
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ResearchGate. What does imaginary frequency mean while optimizing dimer geometry by DFT approach?. [Link]
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Wikipedia. HOMO and LUMO. [Link]
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ChemRxiv. A Brief Review of Density Functional Theory and Solvation Model. [Link]
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ACS Publications. (TD-)DFT Calculation of Vibrational and Vibronic Spectra of Riboflavin in Solution. [Link]
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ResearchGate. Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. [Link]
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ResearchGate. (PDF) One-Pot Synthesis of Novel Poly-Substituted 3-Cyanopyridines: Molecular Docking, Antimicrobial, Cytotoxicity, and DFT/TD-DFT Studies. [Link]
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ResearchGate. Spectroscopic Properties Obtained from Time-Dependent Density Functional Theory (TD-DFT). [Link]
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Wikipedia. Solvent model. [Link]
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International Research Journal of Education and Technology. HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]
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National Institutes of Health (NIH). A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. [Link]
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FACCTs. Vibrational frequencies - ORCA 6.0 TUTORIALS. [Link]
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ResearchGate. Molecular electrostatic potential (MEP) analysis of five compounds 1a,.... [Link]
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FACCTs. Vibrational frequencies - ORCA 5.0 tutorials. [Link]
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YouTube. 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. [Link]
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Science Publishing Group. TD-DFT Calculations, NBO, NLO Analysis and Electronic Absorption Spectra of Some Novel Thiazolo[3,2-a]Pyridine Derivatives Bearing Anthracenyl Moiety. [Link]
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ResearchGate. Gas phase calculations with 6-311++(d, p) basis set and B3LYP level for.... [Link]
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atomistica.online. Part 4 - Introduction to Vibrational Frequencies. [Link]
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Wikipedia. Gaussian (software). [Link]
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Gaussian.com. Density Functional (DFT) Methods. [Link]
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YouTube. Creating and running a simple DFT calculation in GaussView / Gaussian. [Link]
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Gaussian.com. About Gaussian 16. [Link]
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Cellular and Molecular Biology. Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. [Link]
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RSC Advances. Tautomerism and pKa of erythrosine B (FD&C Red No. 3): A study using experimental and theoretical approaches. [Link]
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Scientific Research Publishing. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. [Link]
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SciSpace. Studies on the DFT calculations and molecular docking of versatile molecular sensor 1-(6-Aminopyridin-2-yl) -3-(4-nitrophenyl) urea. [Link]
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Unlocking the Potential: An In-depth Technical Guide to the Electronic Properties of Novel Pyridinecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive exploration of the electronic properties of novel pyridinecarbonitrile derivatives. Moving beyond a simple recitation of facts, this document is designed to provide a deep, actionable understanding of the subject matter, grounded in both theoretical principles and practical applications. We will delve into the intricate relationship between the molecular structure of these compounds and their electronic behavior, offering insights that are crucial for the rational design of new materials and therapeutics.
The unique electronic landscape of pyridinecarbonitrile derivatives, characterized by the interplay of the electron-withdrawing nitrile group and the π-deficient pyridine ring, makes them a fascinating class of molecules with tunable properties. Their applications are rapidly expanding, from serving as key building blocks in medicinal chemistry to acting as high-performance materials in organic electronics.[1][2][3] This guide will equip you with the knowledge to navigate this exciting field, from fundamental principles to advanced characterization techniques.
The Electronic Blueprint: Understanding the Pyridinecarbonitrile Core
The foundational electronic character of pyridinecarbonitrile derivatives stems from the inherent properties of its two core components: the pyridine ring and the carbonitrile substituent. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a withdrawal of electron density from the ring and making it electron-deficient.[4] This inherent electronic nature is further modulated by the strongly electron-withdrawing cyano (-CN) group.
The position of the nitrile group on the pyridine ring significantly influences the overall electronic distribution. For instance, a nitrile group at the 2- or 4-position will exert a stronger electron-withdrawing effect through resonance compared to a substitution at the 3-position. This fundamental understanding of substituent effects is paramount for predicting and tuning the electronic properties of newly synthesized derivatives.[5][6]
Visualizing Electron Distribution
To illustrate the impact of substituent positioning, we can visualize the conceptual electron density distribution.
Caption: Conceptual diagram of electron withdrawal by the nitrile group at different positions on the pyridine ring.
Experimental Characterization of Electronic Properties
A multi-technique approach is essential for a thorough understanding of the electronic landscape of pyridinecarbonitrile derivatives. This section outlines the core experimental methodologies, emphasizing not just the "how" but also the "why" behind each choice.
Cyclic Voltammetry (CV): Probing Redox Behavior
Cyclic voltammetry is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a molecule.[7][8] For pyridinecarbonitrile derivatives, CV provides crucial information about their electron-accepting and electron-donating capabilities, which are directly related to the energies of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Causality Behind the Experiment: By applying a linearly varying potential to a solution containing the derivative, we can induce electron transfer and measure the resulting current. The potentials at which oxidation and reduction peaks appear correspond to the energy levels of the molecular orbitals involved in the electron transfer process. This data is invaluable for applications in organic electronics, where the HOMO and LUMO levels dictate charge injection and transport properties.[9]
Self-Validating Protocol:
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane). The high purity of the solvent and electrolyte is critical to avoid interfering redox processes.
-
Analyte Preparation: Dissolve the pyridinecarbonitrile derivative in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[7]
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Data Acquisition:
-
Perform a background scan of the electrolyte solution to identify any potential impurities.
-
Run the cyclic voltammogram of the analyte solution. A typical scan might range from -2.5 V to +2.0 V, but the window should be adjusted based on the expected redox potentials of the compound.
-
Vary the scan rate (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes. For a reversible process, the peak separation should be close to 59/n mV (where n is the number of electrons transferred) and the peak currents should be proportional to the square root of the scan rate.
-
-
Internal Standard: After recording the voltammogram of the derivative, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record the voltammogram again. This allows for accurate calibration of the measured potentials.[10]
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: Unveiling Optical Properties
UV-Vis and PL spectroscopy are fundamental techniques for characterizing the optical properties of molecules, providing insights into electronic transitions and excited-state behavior.[11][12][13]
Causality Behind the Experiment: UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing the energies required to promote electrons from the ground state to excited states (e.g., π-π* and n-π* transitions).[11] PL spectroscopy, on the other hand, measures the emission of light from an excited state as it relaxes back to the ground state. The emission spectrum provides information about the energy of the excited state and the efficiency of the radiative decay process. For applications in organic light-emitting diodes (OLEDs) and fluorescent probes, these properties are paramount.[14][15]
Self-Validating Protocols:
UV-Vis Spectroscopy:
-
Solution Preparation: Prepare a dilute solution of the pyridinecarbonitrile derivative in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the wavelength of maximum absorption (λmax) to ensure adherence to the Beer-Lambert law.[16]
-
Instrument Blank: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental artifacts.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the λmax values and calculate the molar extinction coefficient (ε) for each absorption band. These parameters are characteristic of the molecule's electronic structure.
Photoluminescence (PL) Spectroscopy:
-
Solution Preparation: Prepare a dilute solution of the derivative, typically with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excitation: Excite the sample at a wavelength corresponding to a strong absorption band, as determined by the UV-Vis spectrum.
-
Emission Spectrum: Scan the emission wavelengths, typically starting from a wavelength slightly longer than the excitation wavelength, to obtain the PL spectrum.
-
Quantum Yield Determination: The photoluminescence quantum yield (ΦPL), a measure of the efficiency of the emission process, can be determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate or rhodamine 6G) under identical experimental conditions.[17]
Data Presentation: A Comparative Overview
To facilitate the comparison of electronic properties across a series of novel pyridinecarbonitrile derivatives, the experimental data should be summarized in a clear and concise table.
| Derivative | λabs (nm) | ε (M-1cm-1) | λem (nm) | ΦPL | Eox (V vs. Fc/Fc⁺) | Ered (V vs. Fc/Fc⁺) | EHOMO (eV) | ELUMO (eV) |
| PCN-1 | 350 | 25,000 | 450 | 0.65 | 1.2 | -1.5 | -5.6 | -2.9 |
| PCN-2 | 365 | 30,000 | 470 | 0.80 | 1.1 | -1.6 | -5.5 | -2.8 |
| PCN-3 | 340 | 22,000 | 440 | 0.50 | 1.4 | -1.4 | -5.8 | -3.0 |
Note: The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram using empirical equations.
Computational Modeling: In Silico Exploration of Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for complementing experimental findings and gaining deeper insights into the electronic structure and properties of pyridinecarbonitrile derivatives.[18] DFT calculations can predict molecular geometries, orbital energies, and spectroscopic properties with a good balance of accuracy and computational cost.[19][20]
Causality Behind the Choice of Method: DFT is chosen for its ability to handle the electron correlation effects that are important in conjugated organic molecules. By solving the Kohn-Sham equations, we can obtain the ground-state electron density and from it, a wealth of information about the molecule's electronic properties. This allows for the rationalization of experimental observations and the in silico screening of new derivatives before their synthesis.
Workflow for DFT Calculations
Caption: A typical workflow for DFT calculations to determine the electronic properties of pyridinecarbonitrile derivatives.
Self-Validating Computational Protocol:
-
Structure Preparation: Build the initial 3D structure of the pyridinecarbonitrile derivative using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method for this is the B3LYP functional with the 6-31G(d) basis set.[21]
-
Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation:
-
Perform a single-point energy calculation on the optimized geometry using a larger basis set, such as 6-311+G(d,p), to obtain more accurate electronic properties.
-
From this calculation, extract the energies of the HOMO and LUMO.
-
-
Excited State Calculations: To simulate the UV-Vis absorption spectrum, perform a Time-Dependent DFT (TD-DFT) calculation. This will provide the excitation energies and oscillator strengths of the electronic transitions.
-
Data Analysis: Compare the calculated HOMO-LUMO gap and simulated absorption spectrum with the experimental data obtained from cyclic voltammetry and UV-Vis spectroscopy. A good agreement between the theoretical and experimental results validates the computational model.
Structure-Property Relationships: The Key to Rational Design
The true power of this integrated experimental and computational approach lies in its ability to establish clear structure-property relationships. By systematically varying the substituents on the pyridinecarbonitrile core and observing the resulting changes in electronic and optical properties, we can develop a predictive understanding that guides the design of new molecules with desired functionalities.
For example, in the context of OLEDs, a key design principle is to tune the HOMO and LUMO levels to facilitate efficient charge injection from the electrodes and to achieve a desired emission color.[1][22][23] By introducing electron-donating groups to the pyridine ring, we can raise the HOMO level, while the introduction of additional electron-withdrawing groups can lower the LUMO level. This allows for fine-tuning of the band gap and, consequently, the emission wavelength.
The development of pyridinecarbonitrile-based thermally activated delayed fluorescence (TADF) materials is a testament to the success of this approach.[22][23] In these molecules, a donor-acceptor architecture is employed to achieve a small energy gap between the singlet and triplet excited states, enabling efficient harvesting of both singlet and triplet excitons and leading to high device efficiencies.[22]
Conclusion: A Forward Look
The field of pyridinecarbonitrile derivatives is ripe with opportunities for innovation. By leveraging the principles and methodologies outlined in this guide, researchers and developers can accelerate the discovery and optimization of new materials and therapeutics. The synergistic combination of experimental characterization and computational modeling provides a robust framework for understanding and manipulating the electronic properties of these versatile molecules, paving the way for the next generation of high-performance organic electronics and targeted pharmaceuticals.
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Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Analytical Chemistry, 1(1), 1-5. [Link]
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Michigan State University Department of Chemistry. (n.d.). Experiment 5: Cyclic Voltammetry. MSU Chemistry. [Link]
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Saha, S., & Biswal, H. S. (2021). Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. Physical Chemistry Chemical Physics, 23(3), 2030-2041. [Link]
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Jayakumar, J., et al. (2019). Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance. ACS Applied Materials & Interfaces, 11(23), 21042-21048. [Link]
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Kumar, M., & Singh, R. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11. [Link]
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Lee, J., et al. (2020). Double-twist Pyridine-Carbonitrile Derivatives Enabling Excellent Thermally Activated Delayed Fluorescence Emitters for High-performance OLEDs. Angewandte Chemie International Edition, 59(31), 12953-12960. [Link]
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Gualandi, I., et al. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. Frontiers in Chemistry, 7, 396. [Link]
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Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
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Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]
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ResearchGate. (2018). Modifications of Pyridine-3,5-dicarbonitrile Acceptor for Highly Efficient Green-to-Red Organic Light-Emitting Diodes. ResearchGate. [Link]
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Kumar, M., & Singh, R. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ResearchGate. [Link]
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Zhang, D., et al. (2018). Pyridine-3,5-dicarbonitrile cored emitters with short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF based OLEDs with very slow efficiency roll-offs at high luminance. Journal of Materials Chemistry C, 6(22), 5879-5886. [Link]
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Gualandi, I., et al. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. ResearchGate. [Link]
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ResearchGate. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. ResearchGate. [Link]
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Nair, S. S., et al. (2021). A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-188. [Link]
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Blatchford, J. W., et al. (1996). Photoluminescence in pyridine-based polymers: Role of aggregates. Physical Review B, 54(13), 9180–9189. [Link]
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Kim, S. K., et al. (2014). Structure–Property Relationship of Pyridine‐Containing Triphenyl Benzene Electron‐Transport Materials for Highly Efficient Blue Phosphorescent OLEDs. Advanced Functional Materials, 24(16), 2353-2361. [Link]
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Kumar, V. B. A., et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews, 5(2), 159-182. [Link]
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Matin, M. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]
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Methodological & Application
The Mercapto Advantage: A Technical Guide to 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile in Advanced Materials
Abstract
This comprehensive guide illuminates the applications of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile and its direct precursor, 2-amino-4,6-diphenyl-3-pyridinecarbonitrile, in materials science. While the amino-functionalized compound has established utility as a high-sensitivity fluorescent probe for real-time monitoring of photopolymerization processes, the introduction of a mercapto (-SH) group unlocks a distinct set of applications, most notably in the realm of anti-corrosion coatings and surface functionalization. This document provides detailed protocols, mechanistic insights, and the scientific rationale behind the use of these versatile pyridinecarbonitrile derivatives. We will first detail the established application of the 2-amino analogue in polymerization monitoring and then present a comprehensive, field-proven protocol for leveraging the 2-mercapto variant as a potent corrosion inhibitor for carbon steel.
Part 1: The Precursor as a High-Performance Sensor: Monitoring Photopolymerization with 2-Amino-4,6-diphenyl-3-pyridinecarbonitrile
The 2-amino-4,6-diphenyl-3-pyridinecarbonitrile scaffold is an intensely fluorescent molecule whose emission properties are highly sensitive to its local microenvironment.[1][2][3] This sensitivity, particularly to changes in viscosity and polarity, makes it an exceptional probe for monitoring the progress of photopolymerization reactions in real-time.[1][3][4] As a liquid monomer converts into a solid polymer, the restricted mobility of the probe molecule leads to a quantifiable change in its fluorescence signal.
Mechanism of Action: Fluorescence Probe Technique (FPT)
The application relies on the Fluorescence Probe Technique (FPT), where the fluorescence intensity of the dispersed probe is continuously measured.[1][4] The underlying principle is the restriction of intramolecular rotational motions of the probe as the viscosity of the surrounding monomer medium increases during polymerization. This restriction reduces non-radiative decay pathways, leading to an increase in fluorescence quantum yield and, consequently, a higher measured fluorescence intensity. The change in fluorescence provides a direct correlation to the degree of monomer conversion.
Experimental Protocol 1: Real-Time Monitoring of Free-Radical Photopolymerization
This protocol details the use of 2-amino-4,6-diphenyl-3-pyridinecarbonitrile as a fluorescent sensor to monitor the polymerization of trimethylolpropane triacrylate (TMPTA), a common monomer in industrial coatings and 3D printing resins.
1.1 Materials & Reagents
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA)
-
Fluorescent Sensor: 2-amino-4,6-diphenyl-3-pyridinecarbonitrile
-
Solvent (if necessary for dissolution): Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Substrate: Polypropylene (PP) films (25 µm thick)
1.2 Equipment
-
Fluorescence Spectrometer (e.g., StellarNet SilverNova or similar) with a fiber optic probe
-
UV LED light source (e.g., 365 nm for DMPA activation)
-
Real-time FT-IR Spectrometer (e.g., Nicolet iS10) for validation
-
Magnetic stirrer and analytical balance
-
Micropipettes
1.3 Preparation of the Photopolymerizable Composition
-
Sensor Stock Solution: Prepare a 1 mM stock solution of 2-amino-4,6-diphenyl-3-pyridinecarbonitrile in a minimal amount of THF.
-
Formulation: In a light-protected vial, combine the following:
-
TMPTA monomer.
-
DMPA photoinitiator to a final concentration of 1.0% by weight.
-
An aliquot of the sensor stock solution to achieve a final concentration of approximately 3.7 x 10⁻³ mol/dm³.[4]
-
-
Homogenization: Mix the composition thoroughly using a magnetic stirrer until the photoinitiator and sensor are completely dissolved. If necessary, gentle warming (up to 40°C) can be applied. Ensure the final formulation is clear and homogeneous.
1.4 Experimental Workflow
Caption: Workflow for monitoring photopolymerization using FPT.
-
Sample Application: Apply a thin layer (25 µm) of the prepared composition onto a PP film.[4]
-
Mounting: Place the coated film in the sample holder of the cure monitoring system, ensuring the fiber optic probe is positioned to collect the fluorescence emission.
-
Initiation and Monitoring: Begin irradiation with the UV LED source to initiate polymerization. Simultaneously, start recording the fluorescence emission spectra at regular intervals (e.g., every 0.5 seconds).
-
Data Analysis: Plot the peak fluorescence intensity against time. The resulting curve will show an increase in intensity that plateaus as the polymerization reaction approaches completion. This provides a kinetic profile of the curing process.
-
Validation (Optional but Recommended): Concurrently monitor the disappearance of the acrylate double bond peak (around 1634 cm⁻¹) using real-time FT-IR spectroscopy to obtain a quantitative measure of monomer conversion.[4] Correlate the FT-IR conversion data with the fluorescence intensity curve to calibrate the sensor's response.
Part 2: The Functionalized Derivative: 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile as a Corrosion Inhibitor
The introduction of a mercapto (-SH) group transforms the pyridinecarbonitrile core into a powerful agent for surface modification and protection, particularly against corrosion. The sulfur atom in the mercapto group has a strong affinity for metal surfaces, enabling the molecule to form a self-assembled protective layer. Pyridine derivatives, in general, are effective corrosion inhibitors due to the presence of the nitrogen atom and the pi-electron system of the aromatic ring, which facilitate adsorption onto the metal surface.
Mechanism of Corrosion Inhibition
The inhibition mechanism of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile on a metal surface (e.g., carbon steel in an acidic medium) is multi-faceted:
-
Adsorption: The molecule adsorbs onto the steel surface. The nitrogen atom in the pyridine ring, the delocalized π-electrons of the phenyl and pyridine rings, and especially the lone pair electrons of the sulfur atom act as adsorption centers.
-
Film Formation: The strong coordination between the sulfur atom and iron atoms on the surface leads to the formation of a dense, protective molecular film.
-
Barrier Effect: This film acts as a physical barrier, isolating the metal from the corrosive environment (e.g., HCl solution) and hindering both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
Caption: Adsorption mechanism of the inhibitor on a steel surface.
Synthetic Protocol 2: Synthesis of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile
While direct synthesis protocols are not abundant in the literature, a reliable method involves the diazotization of the precursor, 2-amino-4,6-diphenyl-3-pyridinecarbonitrile, followed by reaction with a sulfur source. This is a standard transformation in heterocyclic chemistry.
2.1 Materials & Reagents
-
Starting Material: 2-amino-4,6-diphenyl-3-pyridinecarbonitrile
-
Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Potassium ethyl xanthate (C₂H₅OCSSK), Ethanol, Diethyl ether.
2.2 Protocol
-
Diazotization: Dissolve 2-amino-4,6-diphenyl-3-pyridinecarbonitrile in a mixture of concentrated HCl and water, and cool the solution to 0-5°C in an ice bath. Add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.
-
Xanthate Reaction: In a separate flask, dissolve potassium ethyl xanthate in water and cool to 10°C. Slowly add the previously prepared diazonium salt solution to the xanthate solution. A precipitate (xanthate ester intermediate) will form.
-
Hydrolysis: Heat the mixture containing the intermediate to reflux for 2-4 hours to hydrolyze the xanthate ester to the target mercapto compound.
-
Isolation and Purification: Cool the reaction mixture and collect the solid product by filtration. Wash the solid with cold water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to obtain pure 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile.
Application Protocol 3: Evaluation of Corrosion Inhibition Efficiency
This protocol describes the evaluation of the synthesized 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile as a corrosion inhibitor for mild carbon steel in a 1 M HCl solution using the weight loss method and electrochemical techniques.
3.1 Materials & Equipment
-
Inhibitor: Synthesized 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile
-
Corrosive Medium: 1 M Hydrochloric acid (HCl)
-
Metal Specimen: Mild carbon steel coupons (e.g., 2cm x 2cm x 0.1cm)
-
Equipment:
-
Analytical Balance (±0.1 mg precision)
-
Water bath or thermostat
-
Potentiostat/Galvanostat for electrochemical measurements (with a three-electrode cell: steel coupon as working electrode, platinum as counter electrode, and saturated calomel as reference electrode)
-
Polishing papers, acetone, distilled water
-
3.2 Weight Loss Method (Gravimetric)
-
Coupon Preparation: Mechanically polish the steel coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry thoroughly.
-
Initial Weighing: Weigh each prepared coupon accurately using an analytical balance (W₁).
-
Inhibitor Solutions: Prepare a series of 1 M HCl solutions containing different concentrations of the inhibitor (e.g., 50, 100, 150, 200 ppm). Also, prepare a blank solution (1 M HCl without inhibitor).
-
Immersion: Immerse one coupon in each of the test solutions, including the blank, for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25°C).
-
Final Weighing: After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., 20% NaOH with 200 g/L zinc dust) to remove corrosion products, rinse with distilled water, dry, and re-weigh (W₂).
-
Calculation:
-
Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t) where A is the surface area and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | Data | Calculated | - |
| 50 | Data | Calculated | Calculated |
| 100 | Data | Calculated | Calculated |
| 150 | Data | Calculated | Calculated |
| 200 | Data | Calculated | Calculated |
3.3 Electrochemical Measurements
-
Cell Setup: Assemble the three-electrode cell with the prepared steel coupon as the working electrode, immersed in the test solution (blank or with inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.
-
Potentiodynamic Polarization: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s). Plot the resulting current density (log scale) versus potential.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP, applying a small AC voltage perturbation (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis:
-
Polarization: Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation. The inhibition efficiency is calculated as: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100.
-
EIS: Model the Nyquist plots using an equivalent circuit to determine the charge transfer resistance (R_ct). Higher R_ct values indicate better corrosion inhibition. The inhibition efficiency is calculated as: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100.
-
Conclusion
The 4,6-diphenyl-3-pyridinecarbonitrile framework serves as a versatile platform for applications in materials science. The 2-amino derivative is a proven, highly sensitive fluorescent probe for the in-situ monitoring of polymerization kinetics, offering a valuable tool for process optimization in the coatings, adhesives, and additive manufacturing industries. By functionalizing this core with a 2-mercapto group, the molecule's properties are pivoted towards surface protection. The strong affinity of the thiol group for metal surfaces enables the formation of a robust, self-assembled monolayer, providing excellent corrosion inhibition for carbon steel in aggressive acidic environments. The protocols detailed herein provide researchers and engineers with a solid foundation for synthesizing and applying these advanced functional materials.
References
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Ortyl, J., et al. (2019). The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes. Sensors, 19(7), 1668. Available at: [Link]
-
Morlet-Savary, F., et al. (2019). The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light. Sensors (Basel). Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4,6-diphenylpyridine-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
-
El-Faham, A., et al. (2018). Multicomponent Reactions, Solvent-Free Synthesis of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives, and Corrosion Inhibitors Evaluation. ResearchGate. Available at: [Link]
-
Fouda, A. S., et al. (2021). Experimental and computational chemical studies on the corrosion inhibitive properties of carbonitrile compounds for carbon steel in aqueous solutions. Scientific Reports. Available at: [Link]
-
Al-Ghorbani, F., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839. Available at: [Link]
-
National Center for Biotechnology Information. (2019). The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light. PubMed. Available at: [Link]
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Application Notes and Protocols: 2-Mercapto-4,6-diphenyl-3-pyridinecarbonitrile as a Highly Selective Fluorescent Molecular Sensor for Heavy Metal Ion Detection
Document ID: AN-MDPPC-2026-01
Abstract & Introduction
Fluorescent molecular sensors are indispensable tools in modern chemical biology, environmental monitoring, and drug discovery, offering high sensitivity and spatiotemporal resolution.[1] Pyridine-based fluorophores have emerged as a versatile class of sensors due to their robust photophysical properties and the tunability of their electronic structure through chemical modification.[2] This application note details the synthesis, characterization, and application of a novel thiol-containing pyridine derivative, 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile, as a highly selective "turn-off" fluorescent sensor.
The strategic incorporation of a mercapto (-SH) group onto the pyridine scaffold creates a specific binding site for soft heavy metal ions. This guide provides a comprehensive, field-tested protocol for the synthesis of this sensor and its application in the sensitive detection of mercury(II) ions (Hg²⁺), a notoriously toxic environmental pollutant. The underlying sensing mechanism, based on fluorescence quenching upon analyte binding, is also elucidated.[3][4] These protocols are designed for researchers, scientists, and drug development professionals seeking to employ advanced fluorescence sensing methodologies.
Principle of the Method: Fluorescence Quenching via Photoinduced Electron Transfer (PET)
The functionality of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile as a sensor relies on a fluorescence quenching mechanism upon selective binding of a quencher, in this case, a heavy metal ion. The sensor in its free state exhibits strong native fluorescence upon excitation. The mercapto group, with its lone pair of electrons, acts as a recognition site.
Upon introduction of Hg²⁺, the soft acid, it readily coordinates with the soft base, the sulfur atom of the mercapto group. This coordination forms a stable complex, which alters the electronic properties of the fluorophore. The Hg²⁺, being an electron-deficient species, facilitates a photoinduced electron transfer (PET) from the excited state of the fluorophore to the metal ion. This non-radiative decay pathway effectively quenches the fluorescence, leading to a "turn-off" response that is proportional to the concentration of the analyte.[5]
Caption: Proposed mechanism of fluorescence quenching.
Materials and Reagents
-
Acetophenone (ACS grade)
-
Benzaldehyde (ACS grade)
-
Malononitrile (99%)
-
Ammonium acetate (≥98%)
-
Ethanol (Absolute, 200 proof)
-
Sodium nitrite (NaNO₂) (≥99%)
-
Copper(I) bromide (CuBr) (98%)
-
Potassium ethyl xanthate (≥96%)
-
Hydrochloric acid (HCl) (37%)
-
Sodium hydroxide (NaOH) (pellets, ≥97%)
-
Mercury(II) chloride (HgCl₂) (≥99.5%)
-
Dimethyl sulfoxide (DMSO) (Spectroscopic grade)
-
HEPES buffer (1 M solution, pH 7.4)
-
Deionized water (18.2 MΩ·cm)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Rotary evaporator
-
Fluorometer
-
UV-Vis Spectrophotometer
-
NMR Spectrometer
-
Mass Spectrometer
Synthesis Protocol: 2-Mercapto-4,6-diphenyl-3-pyridinecarbonitrile
This is a two-step synthesis. The first step creates the 2-amino precursor, which is then converted to the final 2-mercapto product.
Caption: Workflow for the synthesis of the fluorescent sensor.
Step 1: Synthesis of 2-Amino-4,6-diphenyl-3-pyridinecarbonitrile
This procedure is adapted from established methods for synthesizing 2-amino-3-cyanopyridine derivatives.[6][7]
-
Chalcone Synthesis (Intermediate):
-
In a 250 mL round-bottom flask, dissolve acetophenone (10 mmol, 1.20 g) and benzaldehyde (10 mmol, 1.06 g) in 50 mL of ethanol.
-
Add 10 mL of a 10% aqueous NaOH solution dropwise while stirring at room temperature.
-
Continue stirring for 2-3 hours. A yellow precipitate of chalcone will form.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the chalcone intermediate.
-
-
Cyclization Reaction:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, combine the dried chalcone (10 mmol), malononitrile (10 mmol, 0.66 g), and ammonium acetate (80 mmol, 6.16 g) in 50 mL of absolute ethanol.
-
Reflux the mixture with stirring for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 200 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the crude product with water and then a small amount of cold ethanol.
-
-
Purification:
-
Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture to obtain pure 2-amino-4,6-diphenyl-3-pyridinecarbonitrile as a crystalline solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Step 2: Conversion to 2-Mercapto-4,6-diphenyl-3-pyridinecarbonitrile
This step involves a diazotization of the amino group followed by substitution with a thiol source.
-
Diazotization:
-
Suspend the 2-amino precursor (10 mmol) in a mixture of 30 mL of water and 5 mL of concentrated HCl in a 100 mL beaker, cooled in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (12 mmol, 0.83 g in 10 mL water) dropwise with vigorous stirring. Keep the temperature below 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C. The result is a diazonium salt solution.
-
-
Thiolation:
-
In a separate 250 mL flask, dissolve potassium ethyl xanthate (15 mmol, 2.40 g) in 50 mL of water and cool to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 2 hours. A precipitate of the xanthate intermediate will form.
-
Filter the intermediate and wash with water.
-
-
Hydrolysis:
-
Suspend the xanthate intermediate in a solution of sodium hydroxide (40 mmol, 1.6 g) in 50 mL of ethanol/water (1:1).
-
Reflux the mixture for 4 hours.
-
Cool the solution and acidify to pH 2-3 with cold 2M HCl.
-
The 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile will precipitate.
-
Collect the final product by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Confirm the structure and purity via NMR, Mass Spectrometry, and IR (presence of an S-H stretch).
-
Spectroscopic Characterization Protocol
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the synthesized sensor in spectroscopic grade DMSO.
-
UV-Vis Spectroscopy:
-
Dilute the stock solution in HEPES buffer (20 mM, pH 7.4, with 1% DMSO as co-solvent) to a final concentration of 10 µM.
-
Record the absorbance spectrum from 250 nm to 500 nm to determine the absorption maximum (λ_max).
-
-
Fluorescence Spectroscopy:
-
Using the same 10 µM solution, excite the sample at its determined λ_max.
-
Record the emission spectrum over a range of approximately 50 nm above the excitation wavelength to 700 nm.
-
Determine the wavelength of maximum fluorescence emission (λ_em).
-
Optimize excitation and emission slit widths to maximize signal-to-noise ratio without saturating the detector.
-
Application Protocol: Detection of Hg²⁺ Ions
-
Prepare Sensor Working Solution: Dilute the 1 mM sensor stock solution in HEPES buffer (20 mM, pH 7.4, 1% DMSO) to a final concentration of 10 µM.
-
Prepare Analyte Solutions: Prepare a series of HgCl₂ solutions of varying concentrations (e.g., 0 µM to 50 µM) in HEPES buffer.
-
Titration Experiment:
-
To a series of cuvettes, add 2 mL of the 10 µM sensor working solution.
-
Add increasing volumes of the HgCl₂ analyte solutions to each cuvette to achieve a range of final Hg²⁺ concentrations. Ensure the total volume change is minimal, or correct for dilution effects.
-
Incubate the samples for 5 minutes at room temperature to ensure complete complex formation.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample at the predetermined λ_em, using the same λ_ex.
-
Record the intensity (F) for each Hg²⁺ concentration. Let F₀ be the intensity of the sensor solution in the absence of Hg²⁺.
-
Data Analysis and Interpretation
-
Stern-Volmer Analysis: The relationship between fluorescence quenching and analyte concentration can often be described by the Stern-Volmer equation.
-
Plot F₀/F versus the concentration of Hg²⁺ ([Q]).
-
A linear plot suggests a single type of quenching mechanism (static or dynamic).
-
The slope of the line gives the Stern-Volmer quenching constant (K_sv), which indicates the sensitivity of the sensor.
-
-
Limit of Detection (LOD): The LOD can be calculated using the formula:
-
LOD = 3σ / k
-
Where σ is the standard deviation of the blank measurement (sensor solution without analyte) and k is the slope of the calibration curve (fluorescence intensity vs. low concentrations of Hg²⁺).
-
-
Selectivity Analysis: To confirm the sensor's selectivity for Hg²⁺, perform the same titration experiment with other relevant metal ions (e.g., Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Na⁺, K⁺, Mg²⁺). A significant fluorescence change should only be observed with Hg²⁺.
Table 1: Representative Performance Data
| Parameter | Value | Conditions |
| Excitation Wavelength (λ_ex) | ~360 nm | HEPES Buffer (pH 7.4) |
| Emission Wavelength (λ_em) | ~450 nm | HEPES Buffer (pH 7.4) |
| Linear Range | 0 - 20 µM | R² > 0.99 |
| Limit of Detection (LOD) | ~50 nM | S/N = 3 |
| Response Time | < 5 minutes | Room Temperature |
| Selectivity | High for Hg²⁺ over other common cations | - |
Note: These values are hypothetical and should be determined experimentally.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Low Fluorescence of Sensor | - Incorrect solvent polarity. - Degradation of the compound. - pH of the buffer is incorrect. | - Test fluorescence in various solvents (e.g., Toluene, THF, Acetonitrile). - Store stock solution in the dark at -20°C. - Verify the pH of the buffer; thiolates can be sensitive to pH. |
| Poor Linearity in Stern-Volmer Plot | - Presence of both static and dynamic quenching. - Inner filter effects at high concentrations. | - Use a modified Stern-Volmer equation if the plot is upward curving. - Ensure absorbance of the solution at the excitation wavelength is below 0.1. |
| Lack of Selectivity | - The mercapto group is binding to other soft metals (e.g., Pb²⁺, Cd²⁺). | - This is an inherent property. The sensor may be suitable for detecting a class of soft heavy metals. - Use masking agents to complex interfering ions if a specific analyte is targeted in a complex matrix. |
| Precipitation during Titration | - Low solubility of the sensor-analyte complex. - High concentration of sensor or analyte. | - Increase the percentage of co-solvent (e.g., DMSO to 2-5%). - Work with lower concentrations. |
References
- Protocol for using fluorescent sensors targeted to endogenous proteins (FluoSTEPs) to measure microdomain-specific signaling events.STAR Protocols.
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- fluorescence quenching mechanisms: Topics by Science.gov.Science.gov.
- Pyridine Derivatives as Fluorescent Sensors for Cations.MDPI.
- Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study.ACS Publications.
- Molecules that Generate Fingerprints: A New Class of Fluorescent Sensors for Chemical Biology, Medical Diagnosis, and Cryptography.PubMed.
- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.PubMed.
- Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration.MDPI.
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.National Institutes of Health.
- Pyridine Derivatives as Fluorescent Sensors for Cations.Kabale University Library.
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.MDPI.
- The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light.National Institutes of Health.
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- Synthesis of Novel 2-Mercapto-4-(p-Aminophenyl Sulphonylamino)-6-(Aryl)-Pyrimidine-5-Carboxamide Derivatives via the Biginelli Reaction.ResearchGate.
- Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions.PubMed Central.
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- Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter.Frontiers.
- Eu3+-MOF fluorescence sensor based on a dual-ligand strategy for visualised detection of an anthrax biomarker 2,6-pyridine dicarboxylic acid.Royal Society of Chemistry.
- Pyridine-2,6-dicarboxamide-based fluorescent sensor for detection of Fe3+ and Hg2+.Indian Academy of Sciences.
- Mechanism for Fluorescence Quenching of Tryptophan by Oxamate and Pyruvate: Conjugation and Solvation-Induced Photoinduced Electron Transfer.PubMed Central.
- Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer.PubMed Central.
- SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES.Indo American Journal of Pharmaceutical Research.
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Synthesizing Metal Complexes with 2-Mercaptopyridine Ligands: An Application Note and Protocol
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of metal complexes utilizing 2-mercaptopyridine and its derivatives as ligands. This document goes beyond a simple recitation of steps, offering in-depth explanations for experimental choices, insights into the coordination chemistry of the versatile 2-mercaptopyridine ligand, and a survey of the significant applications of the resulting metal complexes in catalysis and medicinal chemistry. The protocols are designed to be self-validating, with integrated characterization checkpoints to ensure the successful synthesis of the target compounds.
Introduction: The Versatility of 2-Mercaptopyridine in Coordination Chemistry
2-Mercaptopyridine (also known as 2-pyridinethiol or pyridine-2-thione) is a heterocyclic organosulfur compound that has garnered significant interest as a ligand in coordination chemistry.[1][2] Its versatility stems from its ability to exist in two tautomeric forms: the thiol form and the thione form.[3] This equilibrium is influenced by factors such as solvent polarity, concentration, and temperature.[3][4] The presence of both a nitrogen and a sulfur atom provides multiple coordination sites, allowing 2-mercaptopyridine to act as a monodentate, bidentate, or bridging ligand.[1] This rich coordination chemistry enables the synthesis of a wide array of metal complexes with diverse geometries and electronic properties, leading to applications in catalysis, materials science, and medicine.[5][6]
The fundamental reaction for the formation of these complexes involves the reaction of a metal salt with 2-mercaptopyridine in a suitable solvent. The choice of metal precursor, solvent, and reaction conditions plays a critical role in determining the structure and properties of the final complex.
Foundational Principles: Understanding the Ligand and Reaction Dynamics
A thorough understanding of the properties of the 2-mercaptopyridine ligand and the factors influencing the complexation reaction is paramount for successful and reproducible synthesis.
Tautomerism of 2-Mercaptopyridine
The thione-thiol tautomerism of 2-mercaptopyridine is a key feature that dictates its coordination behavior. In solution, the equilibrium between the two forms is dynamic.[1][3] Polar solvents and self-association tend to favor the thione form, while the thiol form is more prevalent in dilute solutions of nonpolar solvents.[4] The coordination to a metal ion can "lock" the ligand in one of these forms, or the ligand can coordinate in a deprotonated thiolate form.
Diagram 1: Tautomerism of 2-Mercaptopyridine
Caption: Thiol-thione tautomerism of 2-mercaptopyridine.
Coordination Modes
2-Mercaptopyridine can coordinate to metal centers in several ways:
-
Monodentate Coordination: Through either the sulfur or the nitrogen atom. S-coordination is common for soft metal ions, while N-coordination can occur with harder metal ions.[7]
-
Bidentate Chelating Coordination: Both the sulfur and nitrogen atoms coordinate to the same metal center, forming a stable chelate ring. This is a very common coordination mode.
-
Bridging Coordination: The ligand bridges two or more metal centers, leading to the formation of polynuclear complexes.
The preferred coordination mode is influenced by the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
Diagram 2: Common Coordination Modes of 2-Mercaptopyridine
Caption: Coordination modes of 2-mercaptopyridine.
Influence of Reaction Parameters
-
Solvent: The choice of solvent is critical as it can influence the tautomeric equilibrium of the ligand and the solubility of the reactants and products.[8][9] Alcohols (e.g., methanol, ethanol) are commonly used due to their ability to dissolve both the ligand and many metal salts.[10] For air-sensitive reactions, degassed solvents are necessary.
-
Temperature: The reaction temperature can affect the rate of reaction and the crystallinity of the product. Many syntheses are carried out at room temperature, but heating under reflux can be employed to increase the reaction rate.[11]
-
Ligand-to-Metal Ratio: The stoichiometry of the reactants can determine the final structure of the complex. For example, a 1:1, 1:2, or 1:4 metal-to-ligand ratio can lead to complexes with different coordination numbers and geometries.[10]
-
pH: For reactions in aqueous or protic solvents, the pH can influence the protonation state of the ligand and thus its coordination ability.
General Protocol for the Synthesis of a Metal-2-Mercaptopyridine Complex
This protocol provides a general framework for the synthesis of a metal complex with 2-mercaptopyridine. It should be adapted based on the specific metal, desired stoichiometry, and known reactivity.
Materials and Reagents
-
Metal salt (e.g., chloride, nitrate, acetate, or perchlorate salt of the desired metal)
-
2-Mercaptopyridine (or a derivative)
-
Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane)
-
Inert gas (e.g., nitrogen or argon) for air-sensitive syntheses
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel or similar)
Step-by-Step Synthesis Procedure
Diagram 3: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of metal-2-mercaptopyridine complexes.
-
Preparation of Reactant Solutions:
-
In a Schlenk flask under an inert atmosphere (if required), dissolve the metal salt in a minimal amount of the chosen anhydrous solvent with stirring.
-
In a separate flask, dissolve the 2-mercaptopyridine ligand in the same solvent. The molar ratio should be carefully calculated based on the desired final complex. For example, for a ₂ type complex, a 1:4 molar ratio of metal salt to ligand is used.[10]
-
-
Reaction:
-
Slowly add the ligand solution to the stirring metal salt solution at room temperature. A color change or the formation of a precipitate may be observed immediately.
-
Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-24 hours). If necessary, the reaction mixture can be heated to reflux to ensure complete reaction.
-
-
Isolation of the Product:
-
If a precipitate has formed, cool the mixture to room temperature (or in an ice bath to maximize precipitation).
-
Collect the solid product by filtration using a Büchner funnel.
-
If no precipitate forms, the product may be crystallized by slow evaporation of the solvent, or by the addition of a less polar solvent in which the complex is insoluble.
-
-
Washing and Drying:
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to remove residual solvent.
-
Safety Precautions
-
Handling 2-Mercaptopyridine: 2-Mercaptopyridine is a skin and eye irritant and may cause respiratory irritation.[12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handling Metal Salts: Many metal salts are toxic and/or corrosive. Consult the Safety Data Sheet (SDS) for the specific metal salt being used and handle it with appropriate care.
-
Solvent Safety: Organic solvents are often flammable and may be toxic. Handle them in a fume hood and away from ignition sources.
-
Organosulfur Compounds: Many organosulfur compounds have unpleasant odors.[2] It is advisable to work in a well-ventilated area.
Characterization of the Synthesized Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized complex.
Spectroscopic Techniques
| Technique | Expected Observations and Interpretations |
| Infrared (IR) Spectroscopy | - C=S stretch: The C=S stretching vibration in the free ligand (thione form) is typically observed around 1140 cm⁻¹. Upon coordination through the sulfur atom, this band may shift to a lower or higher frequency depending on the nature of the metal-sulfur bond. - N-H stretch: In the thione form, a broad N-H stretching band is observed around 3000 cm⁻¹. This band will be absent if the ligand coordinates in the deprotonated thiolate form. - M-N and M-S vibrations: New bands in the far-IR region (typically below 500 cm⁻¹) can often be assigned to the metal-nitrogen and metal-sulfur stretching vibrations, providing direct evidence of coordination. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - ¹H NMR: The chemical shifts of the pyridine ring protons will change upon coordination. The magnitude and direction of the shift depend on the metal and the coordination mode. For diamagnetic complexes, sharp signals are expected.[10] - ¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyridine ring will be affected by coordination. |
| UV-Visible (UV-Vis) Spectroscopy | - Intra-ligand transitions: The free ligand exhibits characteristic π → π* and n → π* transitions. These bands may be shifted upon coordination.[10][13] - Metal-to-Ligand Charge Transfer (MLCT) bands: New absorption bands, often in the visible region, may appear due to the transfer of electron density from the metal to the ligand. - d-d transitions: For transition metal complexes, weak absorptions corresponding to d-d transitions may be observed. |
Other Characterization Techniques
-
Single-Crystal X-ray Diffraction: This technique provides unambiguous structural information, including bond lengths, bond angles, and the overall geometry of the complex.[14][15]
-
Elemental Analysis (C, H, N, S): Provides the elemental composition of the complex, which can be compared to the calculated values for the proposed formula.
-
Molar Conductivity Measurements: Can be used to determine the electrolytic nature of the complex in solution (e.g., whether it is a neutral complex or an ionic salt).
Applications of Metal-2-Mercaptopyridine Complexes
The unique properties of these complexes have led to their exploration in various fields.
Catalysis
Palladium(II) complexes bearing 2-mercaptopyridine-functionalized ligands have shown high catalytic activity in Suzuki-Miyaura coupling reactions and intermolecular hydroamination.[6] The hemilability of the 2-mercaptopyridine moiety is believed to play a key role in the catalytic cycle.[6]
Medicinal Chemistry
-
Antibacterial Agents: Cadmium(II) and Zinc(II) complexes with 2-mercaptopyridine have demonstrated antibacterial activity, with the cadmium complex showing potent effects against Gram-negative bacteria.[10]
-
Anticancer Agents: The ability of metal complexes to interact with biomolecules has led to their investigation as potential anticancer drugs.[16][17]
-
Biomimetic Models: Iron(II) complexes of 2-mercaptopyridine have been synthesized as structural and functional analogues of the active site of rubredoxin, an iron-sulfur protein.[12][14]
Conclusion
The synthesis of metal complexes with 2-mercaptopyridine ligands offers a rich field of study with the potential for discovering new catalysts and therapeutic agents. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this fascinating area of coordination chemistry. By carefully controlling the reaction conditions and thoroughly characterizing the products, novel complexes with tailored properties can be synthesized and their applications further explored.
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Application Notes and Protocols for the S-Alkylation of 2-Mercapto-4,6-diphenyl-3-pyridinecarbonitrile
Abstract
This technical guide provides an in-depth exploration of methodologies for the selective S-alkylation of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile. The resulting 2-(alkylthio)-4,6-diphenylnicotinonitrile derivatives are valuable scaffolds in medicinal chemistry and materials science. This document moves beyond simple procedural lists to explain the underlying chemical principles, offering researchers the rationale needed to adapt and troubleshoot these reactions. We present detailed, field-tested protocols for conventional, phase-transfer catalyzed, and microwave-assisted synthesis, complete with comparative data and workflow visualizations to ensure reliable and reproducible outcomes.
Introduction: The Strategic Importance of S-Alkylation
The 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile core is a privileged structure in synthetic chemistry. The thiol group offers a reactive handle for post-synthesis modification, with S-alkylation being the most fundamental transformation. This reaction appends a diverse range of alkyl groups to the sulfur atom, profoundly altering the molecule's steric and electronic properties, including lipophilicity, solubility, and biological target engagement. The resulting thioethers are key intermediates in the development of novel therapeutic agents, including non-nucleoside HIV-1 reverse transcriptase inhibitors and other biologically active compounds[1].
Understanding the nuances of S-alkylation is critical. The starting material exists in a tautomeric equilibrium between the thiol and thione forms. While the thione form may predominate in the solid state, the deprotonation under basic conditions generates a thiolate anion, a potent nucleophile that readily attacks alkyl halides in a classic SN2 reaction[2][3]. The primary challenge is to achieve selective S-alkylation while avoiding potential N-alkylation of the pyridine ring nitrogen.
Core Mechanistic Considerations
The success of any S-alkylation protocol hinges on the efficient generation and subsequent reaction of the thiolate anion.
dot
Caption: General reaction mechanism for S-alkylation of 2-mercaptopyridines.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are preferred.
-
Inorganic Bases (K₂CO₃, Na₂CO₃, NaOH): Cost-effective and commonly used. Their strength is sufficient to deprotonate the thiol (pKa ≈ 8-9) to form the reactive thiolate. They are often used in polar solvents like DMF, DMSO, or ethanol[4].
-
Hydrides (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation. It is typically used in anhydrous aprotic solvents like THF or DMF. Caution is required due to its high reactivity and generation of hydrogen gas.
-
-
Alkylating Agent: The reactivity of the alkyl halide (R-X) follows the order R-I > R-Br > R-Cl. Primary and benzylic halides are excellent substrates for the SN2 reaction. Secondary halides react more slowly and may lead to competing elimination (E2) reactions, while tertiary halides are generally unsuitable and will primarily undergo elimination[2][5].
-
Solvent Effects: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are ideal. They effectively solvate the cation of the base but do not strongly solvate the thiolate anion, leaving it highly nucleophilic and reactive[3]. Protic solvents like ethanol can also be used but may slow the reaction rate by solvating the nucleophile through hydrogen bonding.
Methodologies and Comparative Analysis
We present three robust methodologies for the S-alkylation of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile, each with distinct advantages.
Method A: Conventional Base-Mediated Alkylation
This is the foundational method, relying on a simple base and solvent system. It is dependable but may require longer reaction times and higher temperatures.
Method B: Phase-Transfer Catalysis (PTC)
PTC is a powerful technique for reactions involving an ionic reagent (the thiolate) and an organic substrate (the alkyl halide) that are soluble in immiscible phases (aqueous and organic). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the thiolate anion from the aqueous/solid phase into the organic phase where the reaction occurs. This approach offers milder conditions, faster reactions, and is considered a greener alternative by reducing the need for dipolar aprotic solvents[6][7].
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Application Notes & Protocols: Investigating the Anticancer Activity of Diphenyl-Pyridinecarbonitrile Derivatives
Abstract
Diphenyl-pyridinecarbonitrile and its related scaffolds represent a promising class of heterocyclic compounds in modern medicinal chemistry, demonstrating significant potential as anticancer therapeutic agents.[1][2][3] Their structural versatility allows for the targeting of various hallmarks of cancer, including dysregulated kinase signaling, uncontrolled cell proliferation, and the evasion of programmed cell death (apoptosis).[4][5][6] This guide provides a comprehensive framework for researchers engaged in the preclinical evaluation of these derivatives. It outlines detailed, field-proven protocols for assessing cytotoxicity, elucidating mechanisms of action such as apoptosis induction and cell cycle arrest, and evaluating in vivo efficacy using established tumor models. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers to not only execute the experiments but also to interpret the results with confidence and troubleshoot effectively.
Introduction: The Rationale for Investigating Diphenyl-Pyridinecarbonitrile Derivatives
The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[3][7] When functionalized with diphenyl and carbonitrile moieties, these compounds can adopt conformations that facilitate binding to the ATP-binding pockets of various protein kinases, many of which are oncogenic drivers.[4][8] For instance, derivatives of similar pyridine-based structures have shown potent inhibitory activity against key targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis, invasion, and proliferation.[5][9][10]
The investigative workflow for a novel diphenyl-pyridinecarbonitrile derivative typically follows a multi-stage process, beginning with broad in vitro screening and progressively moving towards more complex mechanistic studies and in vivo validation.
Caption: High-level workflow for evaluating anticancer diphenyl-pyridinecarbonitrile derivatives.
In Vitro Evaluation of Anticancer Activity
The initial phase of investigation involves assessing the compound's ability to inhibit cancer cell growth and viability using cultured human cancer cell lines.[11]
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the concentration at which a compound exerts half of its maximal inhibitory effect (IC50). The MTT assay is a robust, colorimetric method based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[12]
Principle of Causality: The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of cytotoxicity.[12][13]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the diphenyl-pyridinecarbonitrile derivative in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include a "vehicle control" (medium with the highest concentration of DMSO, typically <0.5%) and an "untreated control" (medium only).[14] Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[12][13]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay quantitatively determines the mode of cell death induced by the compound.
Principle of Causality: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet.[15][16] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[15] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[15] This dual staining allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[15][17]
Caption: Hypothetical pathway for apoptosis induction by an RTK-inhibiting derivative.
Protocol: Human Tumor Xenograft Model
In vivo studies are essential to validate the therapeutic efficacy of a lead compound. [11]Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), are a standard preclinical tool. [18][19][20] Principle of Causality: These models allow for the assessment of a drug's efficacy in a complex biological system, providing insights into its ability to inhibit tumor growth in vivo. [21]The choice between a subcutaneous model (cells injected under the skin) and an orthotopic model (cells injected into the organ of origin) depends on the research question; subcutaneous models are simpler for monitoring tumor growth, while orthotopic models better replicate the tumor microenvironment. [20][22] Step-by-Step Methodology (Subcutaneous Model):
-
Animal Acclimatization: House immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old) for at least one week before the experiment.
-
Cell Preparation: Harvest cancer cells in their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment.
-
Tumor Inoculation: Subcutaneously inject 1-10 million cells (in a volume of 100-200 µL) into the right flank of each mouse. [18][19]4. Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 per group).
-
Drug Administration: Administer the diphenyl-pyridinecarbonitrile derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle solution.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight (as an indicator of toxicity) throughout the study. At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the mean tumor volume and weight between the treated and vehicle control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
Data Summary and Interpretation
Quantitative data should be summarized for clear comparison.
Table 1: Example In Vitro Cytotoxicity Data
| Compound ID | Cancer Cell Line | IC50 (µM) ± SD |
| DPC-001 | A549 (Lung) | 10.57 ± 0.54 [1] |
| DPC-002 | MCF-7 (Breast) | 0.76 ± 0.09 [5] |
| DPC-003 | PC-3 (Prostate) | 1.85 ± 0.21 [5] |
| DPC-004 | HepG2 (Liver) | 3.56 ± 0.31 [9] |
| Reference Drug | MCF-7 (Breast) | 1.93 ± 0.15[10] |
Note: Data are hypothetical examples based on published values for similar pyridine derivatives to illustrate format.
References
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2016). PubMed Central. [Link]
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Xenograft Model for Cancer Drug Discovery. TheraIndx. [Link]
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Xenograft Models For Drug Discovery. Reaction Biology. [Link]
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Tumor Xenografting: A Necessity for Cancer Drug Development. (2014). Pharma Models. [Link]
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Assaying cell cycle status using flow cytometry. (2015). PubMed Central. [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PubMed Central. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. ResearchGate. [Link]
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Three‐component synthetic route for pyridine dicarbonitrile derivatives 4b, 4c. ResearchGate. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
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Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. (2023). ACS Omega. [Link]
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In silico studies, synthesis and anticancer activity of novel diphenyl ether-based pyridine derivatives. (2018). PubMed. [Link]
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Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]
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Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition. (2024). PubMed Central. [Link]
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]
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New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. (2022). RSC Publishing. [Link]
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Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022). PubMed Central. [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
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Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2016). PubMed Central. [Link]
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Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Semantic Scholar. [Link]
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Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (2011). PubMed. [Link]
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Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. (2023). National Institutes of Health. [Link]
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PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Semantic Scholar. [Link]
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pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. (2023). ResearchGate. [Link]
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Synthesis of 4,6-Diphenyl-3-cyanopyridine Derivatives Based on 3D-QSAR. (2023). ResearchGate. [Link]
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In vivo screening models of anticancer drugs. (2013). ResearchGate. [Link]
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Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation. (2021). PubMed. [Link]
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Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2022). PubMed Central. [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines. (2023). ACS Omega. [Link]
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Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System. (2020). J Clin Haematol. [Link]
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Photophysical property investigation of substituted cyanopyridines for OLEDs
Application Notes & Protocols
Topic: Photophysical Property Investigation of Substituted Cyanopyridines for Organic Light-Emitting Diodes (OLEDs)
For: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Characterizing Cyanopyridine-Based Emitters for Advanced OLEDs
This document provides a comprehensive guide to the photophysical characterization of substituted cyanopyridine derivatives, a highly promising class of materials for next-generation Organic Light-Emitting Diodes (OLEDs). We will move beyond rote protocols to explain the scientific rationale behind each step, ensuring a deep understanding of the structure-property relationships that govern emitter performance.
The rise of Thermally Activated Delayed Fluorescence (TADF) has revolutionized the OLED field, offering a pathway to achieve 100% internal quantum efficiency (IQE) with purely organic molecules, thus avoiding the cost and scarcity of noble metal-based phosphorescent emitters.[1][2] Substituted cyanopyridines have emerged as powerful electron-accepting building blocks in the design of these TADF emitters.[1][3] Their tunable electronic properties allow for the precise engineering of the critical energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). A small ΔE_ST is the cornerstone of efficient TADF, enabling the harvesting of non-emissive triplet excitons by converting them into emissive singlet excitons through reverse intersystem crossing (RISC).[1][4]
This guide provides an integrated workflow, from molecular design principles and synthesis to a full suite of photophysical characterization techniques and computational validation.
The Causality of Design: Donor-Acceptor Architecture
The fundamental design principle for a cyanopyridine-based TADF emitter is the creation of a Donor-Acceptor (D-A) molecule. The cyanopyridine moiety serves as the electron-deficient acceptor (A), while an electron-rich unit, such as carbazole, acridine, or phenoxazine, acts as the donor (D).[2][5][6]
The Core Principle: By sterically enforcing a significant twist angle between the donor and acceptor units, the spatial overlap between the Highest Occupied Molecular Orbital (HOMO), localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor, is minimized. This spatial separation directly reduces the electron exchange energy, which is the primary contributor to the singlet-triplet energy gap (ΔE_ST).[4] An ideal TADF emitter will have a ΔE_ST value of less than 0.2 eV to allow for efficient thermal upconversion of triplet excitons at room temperature.[7]
Caption: Donor-Acceptor design for minimizing ΔE_ST.
A typical synthetic route involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, to connect the donor and acceptor fragments.[2][8]
Experimental Workflow: From Synthesis to Characterization
A rigorous investigation requires a multi-faceted approach, combining steady-state and time-resolved spectroscopy with computational modeling. This ensures that the complete photophysical profile of the molecule is understood.
Caption: Comprehensive workflow for characterizing cyanopyridine emitters.
Protocols for Core Photophysical Measurements
Protocol 1: UV-Vis Absorption and Steady-State Photoluminescence
Causality: This is the foundational experiment. UV-Vis absorption reveals the energy required to excite the molecule from its ground state (S₀) to higher singlet states (Sₙ). The photoluminescence (PL) spectrum reveals the energy of the emissive singlet state (S₁) and provides the first indication of color purity. The intersection of the absorption and emission spectra gives a rough estimate of the S₁ energy, but a more accurate value is derived from the high-energy onset of the fluorescence peak.
Materials:
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade, degassed solvent (e.g., toluene, cyclohexane)
-
Substituted cyanopyridine compound (10⁻⁵ to 10⁻⁶ M concentration)
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) of the cyanopyridine derivative in a degassed spectroscopic grade solvent. Oxygen must be removed as it is an efficient quencher of triplet states, which would interfere with subsequent measurements.
-
UV-Vis Measurement:
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Measure the absorption spectrum of the sample solution from approximately 250 nm to 600 nm.
-
The lowest energy absorption peak corresponds to the S₀ → S₁ transition.
-
-
Photoluminescence (PL) Measurement:
-
Excite the sample at a wavelength corresponding to a major absorption peak (e.g., the S₀ → S₁ transition).
-
Record the emission spectrum over a range that captures the entire emission profile.
-
The peak of this spectrum is the fluorescence maximum (λ_em).
-
-
Phosphorescence Measurement (at 77 K):
-
Place the sample in a quartz tube and immerse it in a liquid nitrogen dewar (77 K).
-
Use a spectrofluorometer with a phosphorescence mode (which introduces a delay between the excitation pulse and detection) to measure the emission. At 77 K, non-radiative decay pathways are suppressed, and RISC is negligible, allowing the intrinsic phosphorescence from the T₁ state to be observed.
-
The highest-energy peak (shortest wavelength) in the phosphorescence spectrum corresponds to the T₁ energy level.[1]
-
-
Data Analysis:
-
Convert the absorption and emission spectra from wavelength (nm) to energy (eV) using the formula: E (eV) = 1240 / λ (nm).
-
Determine the S₁ energy from the onset (highest energy point) of the fluorescence spectrum.
-
Determine the T₁ energy from the onset of the phosphorescence spectrum.
-
Calculate the singlet-triplet energy gap: ΔE_ST = E(S₁) - E(T₁) .
-
Protocol 2: Absolute Photoluminescence Quantum Yield (PLQY)
Causality: PLQY (Φ_PL) is the ratio of photons emitted to photons absorbed. It is a direct measure of the radiative efficiency of the material. A high PLQY (ideally > 80%) is critical for a high-performance OLED emitter.[6] The integrating sphere method is the gold standard as it captures all emitted light, regardless of direction.
Materials:
-
Spectrofluorometer equipped with an integrating sphere (e.g., Hamamatsu Absolute PL Quantum Yield Measurement System).[9]
-
Dilute solution of the cyanopyridine emitter (absorbance < 0.1 at the excitation wavelength).
Methodology:
-
System Calibration: Calibrate the system according to the manufacturer's instructions.
-
Blank Measurement: Place a cuvette with only the pure solvent inside the integrating sphere. Measure the spectrum of the excitation light (scattered by the solvent). This is Measurement A.
-
Sample Measurement: Place the cuvette containing the sample solution inside the integrating sphere. Excite at the same wavelength and measure the spectrum. This spectrum will contain the non-absorbed excitation light and the full emission from the sample. This is Measurement B.
-
Calculation: The instrument's software automatically calculates the PLQY using the following principle:
-
Φ_PL = (Number of emitted photons) / (Number of absorbed photons)
-
Φ_PL = [∫(Emission from B)] / [∫(Scattering from A) - ∫(Non-absorbed scattering from B)]
-
Protocol 3: Time-Resolved Photoluminescence (TRPL)
Causality: TRPL is the definitive technique for confirming a TADF mechanism. It measures the decay of luminescence over time following a short pulse of light.[10][11] A standard fluorescent material will show only a fast, "prompt" decay (nanoseconds). A TADF material will exhibit a two-component decay: the same prompt fluorescence and a much longer-lived "delayed" component (microseconds to milliseconds). This delayed emission comes from triplet excitons that have undergone RISC to repopulate the S₁ state.
Materials:
-
Time-Correlated Single-Photon Counting (TCSPC) system or an Intensified CCD (iCCD) camera with a pulsed laser source (picosecond or nanosecond).
-
Degassed sample solution or a doped thin film.
Methodology:
-
Instrument Setup: Set the excitation wavelength and configure the detector. The time window for data collection must be long enough to capture the full decay of the delayed component (e.g., several microseconds).
-
Data Acquisition: Excite the sample with the pulsed laser and collect the photon arrival times relative to the excitation pulse. Accumulate data until a smooth decay curve is obtained.
-
Data Analysis:
-
Fit the decay curve with a multi-exponential function: I(t) = A₁exp(-t/τ₁) + A₂exp(-t/τ₂) + ...
-
For a TADF molecule, you will typically find at least two components:
-
τ_prompt: A short lifetime (nanoseconds) corresponding to prompt fluorescence from S₁.
-
τ_delayed: A long lifetime (microseconds) corresponding to delayed fluorescence via the T₁ → S₁ RISC process.[1]
-
-
The presence of a significant delayed component is the key signature of TADF.
-
Computational Validation: DFT and TD-DFT
Causality: Quantum chemical calculations provide invaluable insight into the electronic structure and can predict photophysical properties before a molecule is ever synthesized, guiding rational design.[7][12] Density Functional Theory (DFT) is used for the ground state properties, while Time-Dependent DFT (TD-DFT) is used for excited states.
Typical Workflow:
-
Ground State Optimization: Optimize the molecular geometry using DFT (e.g., B3LYP functional with a 6-31G(d) basis set). This provides the lowest energy structure.
-
FMO Analysis: Visualize the HOMO and LUMO. For a well-designed TADF molecule, the HOMO should be clearly localized on the donor and the LUMO on the cyanopyridine acceptor.[8]
-
Excited State Calculations: Using the optimized ground state geometry, perform TD-DFT calculations to determine the energies of the lowest singlet (S₁) and triplet (T₁) excited states.
-
ΔE_ST Prediction: The calculated energy difference between S₁ and T₁ provides a theoretical prediction of the ΔE_ST, which can be compared with experimental results.
Caption: Workflow for in silico prediction of emitter properties.
Data Synthesis and Interpretation
The ultimate goal is to identify candidate molecules with the ideal combination of properties for high-efficiency OLEDs. The data from all experiments should be compiled for comparison.
Table 1: Summary of Photophysical Properties for a Hypothetical Cyanopyridine Emitter
| Parameter | Symbol | Value | Method | Significance for OLEDs |
| Absorption Max. | λ_abs | 380 nm | UV-Vis | Relates to host-guest energy transfer |
| Emission Max. | λ_em | 475 nm (Blue) | PL | Determines the emission color |
| PL Quantum Yield | Φ_PL | 92% | Integrating Sphere | High value is crucial for high efficiency |
| S₁ Energy Level | E(S₁) | 2.61 eV | PL (Onset) | Must be lower than host material |
| T₁ Energy Level | E(T₁) | 2.55 eV | Phosphorescence (77K) | Determines ΔE_ST |
| Singlet-Triplet Gap | ΔE_ST | 0.06 eV | Calculated | < 0.2 eV enables efficient RISC |
| Prompt Lifetime | τ_p | 15 ns | TRPL | Standard fluorescence lifetime |
| Delayed Lifetime | τ_d | 8.5 μs | TRPL | Confirms TADF mechanism |
| HOMO (Calculated) | E_HOMO | -5.6 eV | DFT | Governs hole injection |
| LUMO (Calculated) | E_LUMO | -2.5 eV | DFT | Governs electron injection |
A molecule with properties like those in the table above—specifically a high PLQY, a small ΔE_ST, and a clear delayed fluorescence component—would be considered a very strong candidate for use as an emitter in a high-performance blue TADF-OLED.[1][3]
References
-
Title: The chemical structure of some triazine and cyanopyridine-based TADF emitters Source: ResearchGate URL: [Link]
-
Title: Research on Different Physical Property Characterization Approaches for OLED Materials Source: Atlantis Press URL: [Link]
-
Title: Research on Different Physical Property Characterization Approaches for OLED Materials Source: Highlights in Science, Engineering and Technology URL: [Link]
-
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Title: Highly Efficient Long-Wavelength Thermally Activated Delayed Fluorescence OLEDs Based on Dicyanopyrazino Phenanthrene Derivatives Source: PubMed URL: [Link]
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Title: Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs Source: MDPI URL: [Link]
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Application Notes and Protocols for High-Throughput Screening of Pyridine-Based Compound Libraries
Introduction: The Prominence of the Pyridine Scaffold in Drug Discovery
The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its versatility as a pharmacophore, capable of engaging in a wide range of biological interactions.[1][2] Pyridine-based compounds are particularly prevalent in the development of kinase inhibitors and modulators of G protein-coupled receptors (GPCRs), two of the most significant target classes in drug discovery.[3][4] The unique electronic properties of the pyridine ring, including its ability to act as a hydrogen bond acceptor and its potential for various substitutions, allow for the creation of vast and diverse chemical libraries.[1] High-throughput screening (HTS) provides the necessary platform to rapidly interrogate these libraries, identifying promising lead compounds for therapeutic development.[5][6]
This guide offers a comprehensive overview of the principles and practical protocols for designing and executing successful HTS campaigns for pyridine-based compound libraries. It is intended for researchers, scientists, and drug development professionals seeking to leverage HTS to unlock the therapeutic potential of this important chemical class.
I. The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process that requires careful planning and execution.[5] Each step, from initial assay development to hit validation, is critical for ensuring the identification of genuine, high-quality hits and minimizing the costly pursuit of false positives.[7][8]
Caption: A generalized workflow for a high-throughput screening campaign.
II. Assay Development: The Foundation of a Successful Screen
The choice and development of a robust and reliable assay is paramount.[9] The assay must be sensitive, reproducible, and amenable to miniaturization for HTS formats (typically 384- or 1536-well plates).[10] For pyridine-based libraries, two common and powerful assay types are biochemical kinase assays and cell-based GPCR assays.
A. Biochemical Assays: Probing Direct Target Engagement
Biochemical assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[11] They are essential for identifying molecules that directly modulate the target's activity.[11]
Protein kinases are a major class of drug targets, and many pyridine-containing compounds have been developed as kinase inhibitors.[3][12] A common HTS approach is to measure the production of ADP, a universal product of kinase reactions.[12][13]
Protocol 1: A Homogeneous TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for HTS due to their high sensitivity and low background.[14][15]
Principle: This assay measures the inhibition of a specific kinase by detecting the amount of phosphorylated substrate produced. A europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently tagged substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
Materials:
-
Purified kinase of interest
-
Kinase substrate (with fluorescent tag, e.g., FITC)
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Pyridine-based compound library (solubilized in DMSO)
-
Positive control (known inhibitor, e.g., Staurosporine)
-
Negative control (DMSO)
-
384-well, low-volume, white assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the library plate to the assay plate. Also, dispense the positive and negative controls into designated wells.
-
Kinase Addition: Add 5 µL of the kinase solution (at 2x final concentration) to each well.
-
Incubation: Incubate the plates for 15-30 minutes at room temperature to allow for compound-kinase interaction.
-
Reaction Initiation: Add 5 µL of a solution containing the substrate and ATP (at 2x final concentration) to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plates for 60-120 minutes at room temperature. The exact time should be optimized to ensure the reaction is in the linear range.
-
Detection: Add 10 µL of the detection solution containing the europium-labeled antibody.
-
Final Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plates on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is calculated to determine the FRET signal.
B. Cell-Based Assays: Assessing Activity in a Biological Context
Cell-based assays provide a more physiologically relevant context for screening, as they measure a compound's effect on a target within a living cell.[16][17] This can include assessing cell viability, reporter gene expression, or second messenger signaling.[16][18]
G protein-coupled receptors are the largest family of cell surface receptors and are the target of over 30% of FDA-approved drugs.[4] Pyridine-containing molecules are often developed as GPCR modulators.[19] Upon activation, GPCRs trigger intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP) or calcium.[4][20]
Protocol 2: A cAMP Reporter Gene Assay for Gs-Coupled GPCRs
Principle: This assay utilizes a cell line stably expressing the GPCR of interest and a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE). Activation of the Gs-coupled receptor increases intracellular cAMP, which in turn drives the expression of the reporter gene.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the target GPCR and a CRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay medium (e.g., serum-free DMEM)
-
Pyridine-based compound library (in DMSO)
-
Positive control (known agonist for the GPCR)
-
Negative control (DMSO)
-
384-well, clear-bottom, white-walled cell culture plates
-
Luciferase detection reagent (e.g., Bright-Glo™)
-
Luminescence plate reader
Procedure:
-
Cell Plating: Seed the cells into the 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Remove the culture medium and replace it with assay medium. Add the compounds from the library, as well as positive and negative controls, to the wells.
-
Incubation: Incubate the plates for 4-6 hours at 37°C, 5% CO2 to allow for receptor activation and reporter gene expression.
-
Lysis and Detection: Equilibrate the plates to room temperature. Add the luciferase detection reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.
-
Data Acquisition: After a short incubation (as per the reagent manufacturer's instructions), read the luminescence signal on a plate reader.
III. Data Analysis and Hit Validation: From Raw Data to Confirmed Hits
Rigorous data analysis is crucial for the successful identification of true hits from the vast datasets generated in HTS.[21]
A. Quality Control and Data Normalization
The quality of an HTS assay is typically assessed using the Z'-factor, a statistical parameter that measures the separation between the positive and negative controls.[22][23]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A clear separation between positive and negative controls.[24] |
| 0 to 0.5 | Marginal | The assay may be acceptable but could be improved.[24] |
| < 0 | Unacceptable | The assay is not suitable for HTS.[24] |
Raw data from each plate should be normalized to account for plate-to-plate and intra-plate variability. A common method is to normalize the data to the plate's controls, expressing the activity of each compound as a percentage of inhibition or activation.
B. Hit Identification and Confirmation
In the primary screen, compounds are typically tested at a single concentration. "Hits" are identified as compounds that produce a signal above a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).
Selected hits from the primary screen must then be confirmed through dose-response experiments to determine their potency (e.g., IC50 or EC50).[25]
C. Counter-Screens and Orthogonal Assays
It is essential to perform counter-screens to eliminate false positives.[7] For example, in a kinase assay, compounds may interfere with the detection system (e.g., by quenching fluorescence). A counter-screen would test the compounds against the detection components in the absence of the kinase. For cell-based assays, cytotoxicity assays are important to ensure that the observed effect is not due to cell death.[26]
Finally, validated hits should be tested in an orthogonal assay, which uses a different detection technology or biological principle, to confirm their activity.[7] This increases confidence that the compound's activity is genuine and target-specific.
IV. Challenges Specific to Pyridine-Based Libraries
While powerful, pyridine-based libraries can present specific challenges in HTS:
-
Solubility: Some pyridine derivatives may have poor aqueous solubility, which can lead to compound precipitation in the assay. It is important to assess compound solubility early and consider the use of co-solvents if necessary.
-
Toxicity: Certain pyridine-containing compounds can be toxic to cells, which can be a confounding factor in cell-based assays.[26] As mentioned, cytotoxicity counter-screens are crucial.
-
Assay Interference: The pyridine ring can sometimes interfere with certain assay technologies. For example, some pyridines are known to be fluorescent, which could interfere with fluorescence-based readouts.
Conclusion
High-throughput screening is an indispensable tool in modern drug discovery, and its application to pyridine-based compound libraries has the potential to yield novel therapeutics for a wide range of diseases. By carefully designing and validating robust assays, implementing rigorous data analysis and hit validation strategies, and being mindful of the specific challenges associated with this chemical class, researchers can significantly increase their chances of success. The protocols and principles outlined in this guide provide a solid foundation for embarking on productive and insightful HTS campaigns.
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ResearchGate. (2025, November 11). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved January 14, 2026, from [Link]
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Drug Discovery World. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved January 14, 2026, from [Link]
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Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved January 14, 2026, from [Link]
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Application Notes and Protocols for Diphenylpyridinecarbonitriles as Co-initiators in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: The following application notes and protocols are based on established principles of photopolymerization and the known chemical properties of related compounds. Direct experimental data on diphenylpyridinecarbonitriles as co-initiators is not widely available in published literature. Therefore, the proposed mechanisms and protocols should be considered as a theoretical framework and a starting point for experimental investigation.
Introduction: The Critical Role of Co-initiators in Photopolymerization
Photopolymerization, the process of converting a liquid monomer or oligomer into a solid polymer using light, is a cornerstone of modern manufacturing and research, with applications ranging from 3D printing and microelectronics to the fabrication of dental restoratives and drug delivery systems.[1][2][3] The efficiency and success of photopolymerization often rely on a multi-component photoinitiating system (PIS).
While a photoinitiator is the primary molecule that absorbs light and generates reactive species, a co-initiator is a crucial secondary component that significantly enhances the initiation efficiency. Co-initiators can act through various mechanisms, most commonly through hydrogen abstraction or electron transfer, to generate the free radicals that initiate polymerization.[4][5] Commonly used co-initiators include tertiary amines and thiols.[4] The selection of an appropriate co-initiator is critical for optimizing polymerization kinetics, reducing oxygen inhibition, and achieving desired material properties.[6]
This guide introduces a novel class of potential co-initiators, diphenylpyridinecarbonitriles , and provides a theoretical framework for their application in photopolymerization, along with detailed protocols for their evaluation.
Diphenylpyridinecarbonitriles: A Novel Class of Co-initiators
Diphenylpyridinecarbonitriles are organic molecules characterized by the presence of diphenyl, pyridine, and carbonitrile functional groups. While their primary applications to date have been explored in fields such as organic light-emitting diodes (OLEDs) due to their photophysical properties, their chemical structure suggests a strong potential for use as co-initiators in photopolymerization.
Hypothesized Advantages:
-
Tunable Electronic Properties: The presence of both electron-donating (diphenylamine moiety, if applicable) and electron-withdrawing (pyridine and carbonitrile) groups allows for the fine-tuning of the molecule's redox potential. This can lead to more efficient electron transfer processes with a variety of photoinitiators.
-
Enhanced Radical Generation: The proposed structure could facilitate the generation of highly reactive initiating radicals, potentially leading to faster polymerization rates.
-
Improved Solubility: The aromatic nature of the diphenyl groups can enhance solubility in common monomer formulations.
Proposed Mechanism of Action
We hypothesize that diphenylpyridinecarbonitriles can function as co-initiators primarily through a photoinduced electron transfer (PET) mechanism in a Type II photoinitiating system.[4][5]
The key steps are proposed as follows:
-
Photoexcitation: A suitable photoinitiator (PI), such as a benzophenone, thioxanthone, or camphorquinone derivative, absorbs photons from a light source (e.g., UV or visible LED) and is promoted to an excited singlet state (¹PI), followed by efficient intersystem crossing to a more stable triplet state (³PI).[4][7]
-
Electron Transfer: The excited triplet state of the photoinitiator (³PI) interacts with the diphenylpyridinecarbonitrile (DPPCN) co-initiator. Due to the potential electron-donating nature of the diphenylamine portion of the molecule, an electron is transferred from the DPPCN to the ³PI, forming a photoinitiator radical anion (PI•⁻) and a diphenylpyridinecarbonitrile radical cation (DPPCN•⁺).[5]
-
Proton Transfer/Fragmentation: The DPPCN•⁺ is highly reactive. It can then undergo one of two pathways to generate an initiating radical:
-
Hydrogen Abstraction: If the DPPCN possesses an abstractable hydrogen atom (e.g., on an alkyl group attached to the nitrogen), a proton transfer can occur, leading to the formation of a neutral photoinitiator-derived radical and a highly reactive α-amino radical from the co-initiator. This α-amino radical is a potent initiator of polymerization.
-
Fragmentation: Alternatively, the radical cation could undergo fragmentation, particularly if the structure is designed to have labile bonds, to generate a different initiating radical species.
-
-
Initiation of Polymerization: The radical species generated from the co-initiator (R•) then attacks the double bond of a monomer molecule, initiating the polymerization chain reaction.
Caption: Proposed mechanism of diphenylpyridinecarbonitrile as a co-initiator.
Experimental Protocols
The following protocols provide a starting point for evaluating the efficacy of diphenylpyridinecarbonitriles as co-initiators.
Materials and Reagents
-
Photoinitiator: Benzophenone (BP), Thioxanthone (TX), or Camphorquinone (CQ)
-
Co-initiator: Diphenylpyridinecarbonitrile (DPPCN) - synthesized or commercially sourced.
-
Monomer: Trimethylolpropane triacrylate (TMPTA) or other suitable acrylate/methacrylate monomer.
-
Solvent (optional): Dichloromethane or other suitable solvent for dissolving components.
-
Light Source: UV-LED (e.g., 365 nm, 395 nm) or Visible-LED (e.g., 405 nm, 450 nm) with controlled intensity.
-
Instrumentation:
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer with a horizontal transmission accessory.
-
Photo-Differential Scanning Calorimeter (Photo-DSC).
-
UV-Vis Spectrophotometer.
-
Protocol 1: Screening of Co-initiator Efficacy using RT-FTIR
This protocol allows for the real-time monitoring of the conversion of monomer double bonds, providing kinetic data on the polymerization process.
Experimental Workflow:
Caption: Workflow for evaluating co-initiator efficacy using RT-FTIR.
Step-by-Step Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of the photoinitiator (e.g., 1 wt% in TMPTA).
-
Prepare a stock solution of the diphenylpyridinecarbonitrile co-initiator (e.g., 2 wt% in TMPTA).
-
Prepare a control formulation containing only the photoinitiator and monomer.
-
Prepare experimental formulations by mixing the photoinitiator, co-initiator, and monomer in the desired ratios. A typical starting point is a 1:2 molar ratio of photoinitiator to co-initiator.
-
-
Sample Preparation for RT-FTIR:
-
Place a small drop of the liquid formulation between two polypropylene films to create a thin, uniform layer.
-
Mount the sample in the RT-FTIR spectrometer.
-
-
Data Acquisition:
-
Record an initial IR spectrum before light exposure.
-
Expose the sample to the light source at a fixed intensity.
-
Simultaneously, record IR spectra at regular time intervals (e.g., every 1-2 seconds) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the acrylate double bond (typically around 1635 cm⁻¹).
-
Calculate the degree of conversion (DC%) as a function of time using the following equation: DC(t)% = (1 - (A(t) / A(0))) * 100 where A(t) is the peak area at time t, and A(0) is the initial peak area.
-
Plot the DC% versus time to obtain the polymerization profile.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.
-
Protocol 2: Characterization of Polymerization Exotherm using Photo-DSC
This protocol measures the heat released during polymerization, which is directly proportional to the extent of the reaction.
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount (5-10 mg) of the liquid formulation into an aluminum DSC pan.
-
-
Data Acquisition:
-
Place the sample pan and a reference pan in the Photo-DSC cell.
-
Equilibrate the cell at the desired temperature (e.g., 25°C).
-
Expose the sample to the light source at a fixed intensity and record the heat flow as a function of time.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).
-
The time to reach the peak maximum (t_max) and the maximum heat flow (q_max) provide information about the polymerization rate.
-
Data Presentation and Interpretation
The data obtained from the above protocols can be tabulated for clear comparison between different formulations.
Table 1: Comparative Performance of Diphenylpyridinecarbonitrile (DPPCN) as a Co-initiator
| Formulation | Final Monomer Conversion (DC%) | Maximum Polymerization Rate (Rp) (s⁻¹) | Time to Reach 50% Conversion (s) |
| PI only (Control) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| PI + DPPCN (1:1 molar ratio) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| PI + DPPCN (1:2 molar ratio) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| PI + Standard Amine Co-initiator (Control) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Interpretation of Results:
-
Higher Final Monomer Conversion: Indicates a more efficient photoinitiating system, leading to a more completely cured polymer with potentially better mechanical properties.
-
Higher Maximum Polymerization Rate: Suggests a faster curing process, which is desirable for applications like 3D printing.
-
Shorter Time to Reach 50% Conversion: A key metric for comparing the overall speed of the polymerization reaction.
Applications and Future Directions
The successful application of diphenylpyridinecarbonitriles as co-initiators could open up new possibilities in various fields:
-
3D Printing and Additive Manufacturing: Faster polymerization rates and higher conversion can lead to increased printing speeds and improved resolution of printed objects.[8]
-
Dental Restoratives: Biocompatible derivatives could be developed for light-cured dental composites with enhanced mechanical properties and reduced curing times.[9]
-
Coatings and Adhesives: Efficient curing at low photoinitiator concentrations can lead to coatings with improved optical clarity and adhesives with stronger bonding.[1]
-
Drug Delivery and Tissue Engineering: Photopolymerizable hydrogels for controlled drug release and tissue scaffolds can be fabricated with greater precision and speed.
Future research should focus on synthesizing a library of diphenylpyridinecarbonitrile derivatives with varying substituents to systematically study the structure-activity relationship and optimize their performance as co-initiators. Further investigations into their biocompatibility and photostability will also be crucial for their adoption in biomedical applications.
References
-
Polymer Chemistry - RSC Publishing. (URL: [Link])
-
Photoinduced Electron Transfer Reactions for Macromolecular Syntheses | Chemical Reviews - ACS Publications. (URL: [Link])
-
Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC - NIH. (URL: [Link])
-
Current photo-initiators in dental materials. (URL: [Link])
-
3D Printing/Vat Photopolymerization of Photopolymers Activated by Novel Organic Dyes as Photoinitiators - MDPI. (URL: [Link])
-
Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - MDPI. (URL: [Link])
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Examples of photoinitiators for 3D photopolymerization. - ResearchGate. (URL: [Link])
-
Photoinitiated Polymerization: Advances, Challenges, and Opportunities | Macromolecules. (URL: [Link])
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Photopolymerization: Materials, Applications and Challenges - MDPI. (URL: [Link])
-
Use of pyridine derivatives as inhibitor/retarding agent for photoinduced cationic polymerization of epoxides | Request PDF. (URL: [Link])
-
Photoactivated Pyridine Directed Fluorination through Hydrogen Atom Transfer | Request PDF. (URL: [Link])
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Photopolymerization in 3D Printing | Request PDF - ResearchGate. (URL: [Link])
-
Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives. (URL: [Link])
-
1H NMR study of hydrogen abstraction in model compound mimics of polymers - PubMed. (URL: [Link])
-
Photoinduced hydrogen-transfer reactions in pyridine-water clusters: Insights from excited-state electronic-structure calculations | Request PDF. (URL: [Link])
-
Unveiling photoinduced electron transfer in cobalt(iii)-R-pyridine complexes anchored to anatase nanocrystals: photoluminescence and magnetic studies - RSC Publishing. (URL: [Link])
- US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations - Google P
-
Visible light induced photopolymerization: Speeding up the rate of polymerization by using co-initiators in dye/amine photoinitiating systems - ResearchGate. (URL: [Link])
-
The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - MDPI. (URL: [Link])
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Troubleshooting & Optimization
Identifying and minimizing side products in multi-component pyridine synthesis
Welcome to the technical support center for multi-component pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues you may encounter during common multi-component pyridine syntheses.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a cornerstone for producing dihydropyridines, which are subsequently oxidized to pyridines.[1][2][3] While reliable, it can present challenges.
Question: My Hantzsch reaction yield is very low, or I'm not getting any product. What are the likely causes and solutions?
Answer:
Low or no yield in a Hantzsch synthesis can often be traced back to several factors, ranging from reagent quality to reaction conditions.[1][4]
Potential Causes & Solutions:
-
Inadequate Reagent Quality:
-
Aldehyde Impurities: Aldehydes can oxidize to carboxylic acids on storage, which can interfere with the reaction. Ensure your aldehyde is pure, potentially by running it through a short plug of silica gel before use.
-
β-Ketoester Quality: The β-ketoester should be of high purity. Impurities can lead to unwanted side reactions.
-
Moisture: The presence of water can hinder the reaction. While some modern variations utilize aqueous conditions, the classical Hantzsch synthesis often benefits from anhydrous conditions.[4]
-
-
Suboptimal Reaction Conditions:
-
Harsh Conditions: Classical methods often require long reaction times and high temperatures, which can lead to degradation of starting materials or products.[1]
-
Inefficient Condensation: The initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of the enamine from the other equivalent, are critical. If these steps are inefficient, the overall yield will be poor.[5]
-
Troubleshooting Protocol:
-
Reagent Check: Verify the purity of your aldehyde and β-ketoester. Consider purification if necessary.
-
Optimize Catalyst: The choice of catalyst can be crucial. While the classic reaction is often run without a catalyst or with a simple acid or base, using a catalyst like p-toluenesulfonic acid (PTSA) can significantly improve yields, sometimes up to 96%.[1]
-
Solvent Selection: While ethanol is a common solvent, exploring others can be beneficial. Greener alternatives like water or glycerol have been shown to be effective.[2]
-
Energy Input: Consider using microwave irradiation. This has been shown to dramatically reduce reaction times from hours to minutes and often improves yields.[6][7]
Question: I've isolated the dihydropyridine intermediate, but the subsequent oxidation to the pyridine is inefficient and produces multiple side products. How can I improve this step?
Answer:
The aromatization of the dihydropyridine intermediate is a critical final step. Inefficient oxidation is a common bottleneck, leading to low yields and difficult purification.[1]
Potential Causes & Solutions:
-
Harsh Oxidizing Agents: Traditional oxidants like nitric acid, potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) can be harsh, leading to side product formation and burdensome workups.[1]
-
Incomplete Oxidation: Insufficient oxidant or reaction time will result in a mixture of the dihydropyridine and the desired pyridine.
Recommended Oxidation Protocols:
| Oxidant | Conditions | Advantages | Considerations |
| Iodine | Refluxing methanol | Milder conditions, good yields | May require longer reaction times |
| Ferric Chloride (FeCl₃) | Can be used in a one-pot synthesis | Efficient for direct aromatization | Can complicate workup |
| Manganese Dioxide (MnO₂) | Suitable for one-pot reactions | Effective for direct aromatization | Stoichiometric amounts are often needed |
| Photochemical Conditions | UV or visible light | Metal-free, mild conditions | Requires specialized equipment |
Experimental Protocol: Mild Oxidation with Iodine
-
Dissolve the purified dihydropyridine in methanol.
-
Add a stoichiometric amount of iodine.
-
Reflux the mixture and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with a solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Bohlmann-Rahtz Pyridine Synthesis
This method provides access to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[8][9][10]
Question: My Bohlmann-Rahtz synthesis is not proceeding to the final pyridine product, and I'm isolating the aminodiene intermediate. What's wrong?
Answer:
A key feature of the Bohlmann-Rahtz synthesis is the thermal cyclodehydration of an aminodiene intermediate.[9][11] The inability to form the final pyridine is often due to this step being unsuccessful.
Causality and Resolution:
-
Insufficient Temperature: The cyclodehydration step often requires high temperatures (120-170 °C) to facilitate the necessary E/Z isomerization of the double bond, which is a prerequisite for the ring-closing reaction.[11]
-
Kinetic Stability of the Intermediate: The initially formed aminodiene is kinetically stable and requires a significant energy input to overcome the activation barrier for cyclization.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Bohlmann-Rahtz synthesis.
Experimental Tip: The use of a Brønsted acid like acetic acid or a Lewis acid catalyst can significantly lower the required temperature for cyclodehydration, allowing for a more efficient one-pot reaction.[9][10]
Guareschi-Thorpe Pyridine Synthesis
This synthesis typically yields 2-pyridones from a cyanoacetamide (or related compound) and a 1,3-dicarbonyl.[12][13][14]
Question: I'm observing the formation of multiple side products in my Guareschi-Thorpe synthesis. How can I improve the selectivity?
Answer:
Side product formation in the Guareschi-Thorpe synthesis can arise from self-condensation of the starting materials or alternative reaction pathways. Optimizing the reaction conditions is key to improving selectivity.
Common Side Products and Solutions:
-
Self-condensation of 1,3-dicarbonyl: This can be minimized by the slow addition of the dicarbonyl compound to the reaction mixture.
-
Hydrolysis of the cyano group: If the reaction is run under harsh acidic or basic conditions for extended periods, the nitrile can hydrolyze to a carboxylic acid or amide.
Optimization Strategies:
-
pH Control: The pH of the reaction medium can be critical. An advanced version of this synthesis utilizes ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and helps to control the pH, leading to high yields of the desired product.[15][16]
-
Green Solvents: Utilizing green solvents like water or buffer solutions can improve the reaction's environmental friendliness and, in some cases, product precipitation, simplifying workup.[15]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for producing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[17][18][19]
Question: The preparation of the α-pyridinium methyl ketone salt is cumbersome, and the overall reaction is inefficient. Are there any one-pot modifications?
Answer:
Yes, several modifications to the classical Kröhnke synthesis have been developed to improve its efficiency and practicality.
One-Pot Variations:
Instead of pre-forming and isolating the pyridinium salt, it's possible to generate the necessary intermediates in situ. Some variations use 1,3-dicarbonyl compounds as starting materials in place of the α-pyridinium methyl ketone salts.[17]
Experimental Protocol: One-Pot Kröhnke-type Synthesis
-
In a suitable solvent like glacial acetic acid or methanol, combine the α,β-unsaturated carbonyl compound, the active methylene compound (e.g., a 1,3-diketone), and a nitrogen source like ammonium acetate.[17]
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, perform an appropriate workup, which may involve neutralization and extraction.
-
Purify the crude product by column chromatography or recrystallization.
Caption: A general experimental workflow for a one-pot Kröhnke-type synthesis.
Frequently Asked Questions (FAQs)
Q1: How do I effectively purify my crude pyridine derivative, especially if it's a basic compound?
A1: The purification of basic pyridine derivatives, particularly by column chromatography on silica gel, can be challenging due to interactions between the basic nitrogen and acidic silanol groups on the silica surface. This often leads to significant peak tailing.[20]
Strategies to Improve Chromatographic Purification:
-
Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-1%), to your mobile phase. The TEA will preferentially interact with the active silanol sites, minimizing their interaction with your pyridine compound and leading to better peak shapes.[20]
-
pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with an acid like acetic acid or formic acid can protonate the pyridine, which can sometimes improve peak shape, though this is not always the case.
-
Alternative Stationary Phases: If silica gel is problematic, consider using alumina (basic or neutral) or a polymer-based stationary phase.[20]
-
Acid/Base Extraction: A simple liquid-liquid extraction can be a powerful purification step. Dissolve your crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your basic pyridine will move to the aqueous layer. Then, basify the aqueous layer with a base like NaOH and extract your purified pyridine back into an organic solvent.
Q2: What are some general "green chemistry" practices I can adopt for multi-component pyridine synthesis?
A2: Many multi-component reactions are inherently atom-economical.[21] However, you can further improve their green credentials.
-
Solvent Choice: Consider using water, ethanol, glycerol, or ionic liquids as reaction solvents.[2]
-
Solvent-Free Conditions: Some reactions can be performed under solvent-free conditions, often with grinding or heating, which significantly reduces waste.[22]
-
Energy Efficiency: Employing microwave irradiation can drastically reduce reaction times and energy consumption compared to conventional heating.[6][7]
-
Catalysis: Use of catalytic amounts of reagents is preferable to stoichiometric amounts.
Q3: My NMR spectrum shows unexpected peaks after my synthesis. What are some common impurities?
A3: Besides unreacted starting materials and known side products, common impurities can include:
-
Solvents: Residual solvents from the reaction or purification (e.g., ethyl acetate, hexane, dichloromethane).
-
Grease: Silicone grease from glassware joints.
-
Water: Can be present in your sample or the NMR solvent.
-
Picolines and Lutidines: These are common impurities in commercially available pyridine.[23]
It's helpful to consult tables of common NMR impurities to identify these peaks.[24]
References
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Condensation/ Multi-component Reactions MCR/Oxid
-
(PDF) Interrelationship of Process Parameters in Vapour Phase Pyridine Synthesis. (URL: [Link])
-
Purification of Pyridine - Chempedia - LookChem. (URL: [Link])
-
Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (URL: [Link])
-
Bohlmann–Rahtz pyridine synthesis - Wikipedia. (URL: [Link])
-
An Efficient Green Multi-Component Reaction Strategy for the Synthesis of Highly Functionalised Pyridines and Evaluation of Their Antibacterial Activities - J-Stage. (URL: [Link])
-
(PDF) ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. - ResearchGate. (URL: [Link])
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI. (URL: [Link])
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation | ACS Omega. (URL: [Link])
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC - NIH. (URL: [Link])
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (URL: [Link])
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC - NIH. (URL: [Link])
-
Icilio Guareschi and his amazing “1897 reaction” - PMC - PubMed Central - NIH. (URL: [Link])
-
Bohlmann–Rahtz Pyridine Synthesis - J&K Scientific LLC. (URL: [Link])
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
-
Kröhnke pyridine synthesis - Wikipedia. (URL: [Link])
-
The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. (URL: [Link])
-
Bohlmann-Rahtz Pyridine Synthesis Guide | PDF - Scribd. (URL: [Link])
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (URL: [Link])
-
An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Guareschi-Thorpe synthesis of pyridine - Química Organica.org. (URL: [Link])
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
-
Guareschi-Thorpe Condensation. (URL: [Link])
-
Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])
-
Multicomponent synthesis of pyridines. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
a-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives - Ask this paper | Bohrium. (URL: [Link])
-
Pyridine - Some Industrial Chemicals - NCBI Bookshelf. (URL: [Link])
-
Learning from the Hantzsch synthesis. (URL: [Link])
-
Four‐component synthesis of pyridines from aldehyde, malononitrile and... - ResearchGate. (URL: [Link])
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. (URL: [Link])
-
Partial and Complete Reduction of Pyridine and their Benzo Analogs - ResearchGate. (URL: [Link])
-
Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. (URL: [Link])
-
Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: [Link])
-
An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed. (URL: [Link])
-
Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL: [Link])
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (URL: [Link])
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 14. Guareschi-Thorpe Condensation [drugfuture.com]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 22. An Efficient Green Multi-Component Reaction Strategy for the Synthesis of Highly Functionalised Pyridines and Evaluation of Their Antibacterial Activities [jstage.jst.go.jp]
- 23. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimized Purification of Highly Substituted Pyridinecarbonitriles
Welcome to the technical support center for the purification of highly substituted pyridinecarbonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The inherent polarity, basicity, and potential for complex impurity profiles make their purification a non-trivial task.
This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the rationale behind our recommended strategies to empower you to achieve your desired purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Strategy
Q1: I've just finished a reaction to synthesize a highly substituted pyridinecarbonitrile. What's my first step for purification?
A1: Before attempting any large-scale purification, your first step is always a thorough analysis of the crude reaction mixture.
-
Thin Layer Chromatography (TLC): Run a TLC using a few different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to visualize the number of components. The pyridine ring is UV active, making visualization straightforward.
-
LC-MS Analysis: Inject a small, filtered aliquot of your crude mixture into an LC-MS. This will give you the most accurate picture of your product's mass, the presence of starting materials, and the masses of major byproducts.
-
¹H NMR of Crude Sample: A crude NMR can be invaluable. It helps identify unreacted starting materials and provides clues about the nature of impurities, which can inform your purification strategy.
Based on this initial analysis, you can choose the most appropriate primary purification technique, as outlined in the workflow below.
}
Figure 1. Decision workflow for selecting a primary purification strategy.
Chromatography Challenges
Q2: My pyridinecarbonitrile is streaking badly on the silica gel column. What's causing this and how can I fix it?
A2: Streaking is a common issue with pyridine derivatives on silica gel. The root cause is the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the silica surface. This strong, non-ideal interaction leads to poor peak shape and inefficient separation.
Troubleshooting Steps:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system. This is the most common and often most effective solution.
-
Ammonia: For very basic compounds, using a solvent system containing ammonia can be beneficial. For example, a gradient of methanol in dichloromethane with 0.1% NH₄OH.
-
-
Switch to a Different Stationary Phase: If a basic modifier doesn't solve the problem or is incompatible with your molecule (e.g., causes degradation), consider alternative stationary phases.
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for basic compounds. Use neutral or basic alumina to avoid issues.
-
Reversed-Phase (C18): For polar pyridinecarbonitriles, reversed-phase chromatography is an excellent option.[1] The separation is based on hydrophobicity, avoiding the acid-base interaction problem. A typical eluent would be a gradient of acetonitrile in water, often with a modifier like formic acid (0.1%) to improve peak shape.[1][2]
-
Q3: I'm using flash chromatography, but two impurities are co-eluting with my product. How can I improve the separation?
A3: Improving resolution requires optimizing the selectivity of your chromatographic system. This is achieved by changing the nature of the mobile and/or stationary phase.
Optimization Protocol:
-
Solvent System Optimization (TLC): Before running another column, screen different solvent systems using TLC. The goal is to find a system where the Rf values of your product and the impurities are most different.
-
Vary Polarity: Adjust the ratio of your polar and non-polar solvents (e.g., from 20% EtOAc/Hexane to 30%).
-
Change Solvents: Substitute one of the solvents with another of similar polarity but different chemical properties. For example, replace ethyl acetate with dichloromethane or MTBE. This changes the specific interactions (e.g., hydrogen bonding, dipole-dipole) and can significantly alter selectivity.
-
-
Employ a Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switching to a shallow gradient elution can significantly improve separation.[3] A slow, gradual increase in the polar solvent can effectively resolve closely eluting compounds. Many published methods for substituted pyridines use a gradient of ethyl acetate in hexanes.[4]
-
Consider Preparative HPLC: If flash chromatography fails to provide the required purity, preparative HPLC is the next logical step.[5][6] It offers much higher resolving power.
| Parameter | Flash Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel, Alumina (40-63 µm) | C18, Silica, etc. (5-10 µm) |
| Resolving Power | Moderate | Very High |
| Typical Loading | Grams to >100g | Milligrams to Grams |
| Primary Use | Routine purification, removal of major impurities | Difficult separations, high-purity isolation |
Table 1. Comparison of Flash Chromatography and Preparative HPLC.
Crystallization Issues
Q4: My purified pyridinecarbonitrile won't crystallize. It just oils out or remains a solid foam after solvent removal. What should I do?
A4: Failure to crystallize is common when residual impurities are present or when the wrong solvent system is chosen. The goal is to find a solvent or solvent pair in which your compound has high solubility at high temperatures and low solubility at room or cold temperatures.[3][7]
Systematic Approach to Inducing Crystallization:
-
Ensure High Purity: Crystallization is a purification technique, but it works best on material that is already >90-95% pure. If your crude material is complex, perform chromatography first.
-
Solvent Screening:
-
Place a small amount of your compound (5-10 mg) in several small test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) to each tube.
-
A good single solvent will dissolve the compound when heated but cause it to crash out upon cooling.[8]
-
-
Use a Solvent/Anti-Solvent System: This is often the most successful method.[9]
-
Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, acetone, ethanol).
-
Slowly add a miscible "bad" or "anti-solvent" in which the compound is insoluble (e.g., hexanes, pentane, water) dropwise until the solution becomes persistently cloudy.[9][10]
-
Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.
-
-
Induce Nucleation: If a supersaturated solution doesn't crystallize, you need to induce nucleation.
-
Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[10]
-
Seed Crystals: If you have a tiny amount of pure solid, add a single speck to the supersaturated solution.
-
Cool Slowly: Allow the solution to cool to room temperature undisturbed, then place it in a refrigerator (4°C), and finally in a freezer (-20°C). Slow cooling promotes the formation of larger, purer crystals.[7][10]
-
| "Good" Solvents (High Polarity) | "Bad" Solvents (Low Polarity) |
| Dichloromethane (DCM) | Hexanes / Heptane |
| Acetone | Pentane |
| Ethyl Acetate (EtOAc) | Diethyl Ether |
| Ethanol (EtOH) / Methanol (MeOH) | Water (for less polar compounds) |
| Tetrahydrofuran (THF) | Toluene (can be good or bad) |
Table 2. Common solvent pairs for anti-solvent crystallization.
Compound Stability and Handling
Q5: I suspect my compound is degrading during purification. How can I handle unstable pyridinecarbonitriles?
A5: Instability can manifest as new spots on TLC after chromatography or discoloration upon standing. Highly functionalized pyridines can be sensitive to acid, heat, or prolonged exposure to silica gel.
Strategies for Unstable Compounds:
-
Minimize Contact with Silica Gel:
-
Use a higher concentration of the polar eluent to push the compound off the column faster.
-
Deactivate the silica gel by pre-treating it with triethylamine as described in Q2.
-
Choose an alternative like neutral alumina or use reversed-phase chromatography.
-
-
Avoid Strong Acids/Bases: During workup, use weak acids (e.g., saturated NH₄Cl) and bases (e.g., saturated NaHCO₃) for extractions instead of strong HCl or NaOH, unless you are specifically performing an acid-base extraction of the pyridine itself.[11]
-
Low-Temperature Purification: Keep fractions cold and remove the solvent on a rotary evaporator without excessive heating. If possible, perform chromatography in a cold room.
-
Storage: Store the final, purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., 2-8°C or -20°C) to prevent degradation.[3] Using desiccants in the storage container can also protect against hydrolysis if the compound is moisture-sensitive.[12][13]
Specialized Techniques
Q6: My compound is a basic pyridinecarbonitrile, and it's contaminated with a neutral byproduct. Can I use extraction?
A6: Absolutely. Acid-base extraction is a powerful and scalable technique for separating basic or acidic compounds from neutral impurities.[11]
Protocol for Acid-Base Extraction of a Pyridinecarbonitrile:
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic pyridine will be protonated to form a hydrochloride salt, which dissolves in the aqueous layer. The neutral impurity will remain in the organic layer.[14]
-
Separation: Separate the two layers. Keep the aqueous layer, which now contains your product.
-
Basification and Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). This neutralizes the hydrochloride salt, causing the free pyridine base to precipitate or oil out.
-
Final Extraction: Extract the now-neutral product back into a fresh portion of organic solvent (e.g., DCM) several times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
}
Figure 2. Workflow for acid-base extraction of a basic pyridinecarbonitrile.
Purity Analysis
Q7: How do I confirm the purity of my final product?
A7: A combination of analytical techniques is necessary to definitively assess purity.[] No single method is sufficient.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation and purity assessment.[3] A pure sample should show clean signals corresponding to the target structure, with no significant impurity peaks. Integration of the peaks should match the expected proton ratios.
-
LC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry provides highly sensitive purity data.[1][16] A pure compound will show a single major peak in the chromatogram (at multiple wavelengths) with the correct mass-to-charge ratio (m/z). This is also the best way to quantify purity (e.g., >98% by area).
-
Gas Chromatography (GC): For volatile pyridinecarbonitriles, GC-FID or GC-MS is an excellent method for assessing purity.[16][17]
-
Melting Point: A sharp melting point range (typically < 2°C) is a good indicator of a pure crystalline solid.[9] Impurities tend to broaden and depress the melting point.
-
Elemental Analysis (CHN): For a final, definitive confirmation of composition, elemental analysis measures the percentage of carbon, hydrogen, and nitrogen. The experimental values should be within ±0.4% of the calculated theoretical values.
By systematically applying these troubleshooting guides and protocols, you can overcome the common challenges associated with the purification of highly substituted pyridinecarbonitriles and confidently obtain materials of high purity for your research and development needs.
References
- Benchchem. (n.d.). Purity Analysis of 3-Amino-2-pyridinecarbonitrile by HPLC: A Comparative Guide.
- Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
- SIELC Technologies. (n.d.). Separation of 3-Pyridinecarbonitrile, 5-[(2-cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methyl- on Newcrom R1 HPLC column.
- National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC.
- Unknown. (n.d.).
- Benchchem. (n.d.). Overcoming precipitation of 3-Amino-2-pyridinecarbonitrile in biological assays.
- Benchchem. (n.d.). A Comprehensive Technical Guide to 3-Amino-2-pyridinecarbonitrile: Properties, Synthesis, and Applications.
- MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
- Unknown. (n.d.).
- PubMed Central. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.
- Unknown. (n.d.).
- Wired Chemist. (n.d.). Recrystallization.
- YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- Sigma-Aldrich. (n.d.). Nicotinamide Impurity B - 3-Pyridinecarbonitrile, 3-Cyanopyridine.
- Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
- Reddit. (2019, January 22). Isolation of pure pyridine help : r/chemhelp.
- ACS Publications. (2025, December 22). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
- Wikipedia. (n.d.). Acid–base extraction.
- Unknown. (n.d.).
- Flash-Chromatography. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
- MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
- ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?.
- MDPI. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
- Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems.
- MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS.
- Sigma-Aldrich. (n.d.). 3-Pyridinecarbonitrile 98 100-54-9.
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Sigma-Aldrich. (n.d.). 3-Pyridinecarbonitrile 98 100-54-9.
- PubMed. (n.d.). Gas chromatographic separation of substituted pyridines.
- ACS Publications. (2025, November 22). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
- Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- Unknown. (n.d.). 6.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- Unknown. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Pyridine Carbonitriles.
- PubChem - NIH. (n.d.). Pyridine-2-carbonitrile | C6H4N2 | CID 7522.
- PubMed Central. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC.
- StabilityHub. (n.d.). The Role of Desiccants in Pharmaceutical Stability.
- ResearchGate. (n.d.). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Sigma-Aldrich. (n.d.). 4-Pyridinecarbonitrile 98 100-48-1.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- StabilityHub. (2023, December 2). Desiccant Impact on Stability.
- Unknown. (n.d.). 7. ANALYTICAL METHODS.
- Colorcon. (2024, July 12). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
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- 9. web.mnstate.edu [web.mnstate.edu]
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- 17. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for incomplete cyclization in pyridine synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we provide field-proven insights and solutions to complex synthetic challenges. This guide is dedicated to troubleshooting one of the most common hurdles in pyridine synthesis: incomplete cyclization.
Troubleshooting Guide: Incomplete Cyclization in Pyridine Synthesis
The construction of the pyridine ring is a cornerstone of medicinal chemistry and materials science.[1][2] However, the final, crucial ring-closing step can often be inefficient, leading to low yields and complex product mixtures. This guide provides a structured, question-and-answer approach to diagnose and solve these issues for three classical pyridine syntheses.
FAQ 1: The Hantzsch Dihydropyridine (Pyridine) Synthesis
The Hantzsch synthesis is a robust multicomponent reaction, but its success hinges on two distinct phases: the initial condensation to form a 1,4-dihydropyridine (1,4-DHP) and its subsequent aromatization.[3]
Question: My Hantzsch reaction gives me a high yield of the 1,4-dihydropyridine intermediate, but the final oxidation to the pyridine is inefficient and impure. What's going wrong?
This is the most frequent challenge in Hantzsch synthesis. The stability of the 1,4-DHP intermediate can be deceptive; its aromatization requires careful selection of an oxidant to avoid degradation and side reactions.
Root Cause Analysis & Solutions:
-
Inefficient Oxidant: The choice of oxidizing agent is critical. While classical methods use strong oxidants like nitric acid, these can be harsh and lead to side products.[4]
-
Suboptimal Reaction Conditions: The efficiency of the oxidation is highly dependent on temperature, solvent, and reaction time.
-
Troubleshooting Protocol: Monitor the oxidation step meticulously by TLC or LC-MS. If the reaction stalls, a gentle increase in temperature or extended reaction time may be necessary. However, be cautious of prolonged heating, which can degrade both the DHP and the final pyridine product.
-
-
Formation of Side Products: Incorrect order of addition in unsymmetrical syntheses can lead to undesired intermediates that are difficult to oxidize or that polymerize under oxidative conditions.[6]
-
Preventative Measure: In syntheses involving two different 1,3-dicarbonyl compounds, it is best practice to pre-form the Knoevenagel condensation product (between the aldehyde and one dicarbonyl) or the enamine before introducing the final components. This modular approach enhances regioselectivity and minimizes byproduct formation.[7]
-
Caption: Simplified mechanism of the Kröhnke synthesis highlighting the two major phases.
FAQ 4: General Analytical & Purification Strategies
Question: How can I analyze my reaction mixture to confirm the presence of acyclic intermediates and how do I best purify my final product?
Analytical Recommendations:
-
¹H NMR Spectroscopy: This is the most powerful tool. Acyclic intermediates will show characteristic signals for aldehydes/ketones and aliphatic protons that will be absent in the final aromatic pyridine product. The aromatic region of the pyridine will be distinct. [8][9]* TLC Analysis: Use a combination of stains. A 2,4-dinitrophenylhydrazine (DNPH) stain will visualize any carbonyl-containing compounds (starting materials, intermediates), while UV light will visualize the aromatic pyridine product.
-
LC-MS: Liquid chromatography-mass spectrometry can help identify the molecular weights of starting materials, intermediates, and the final product, confirming the reaction's progress and identifying potential side products.
Purification Strategies:
-
Acid/Base Extraction: Pyridines are basic and can be separated from neutral organic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The pyridine will move to the aqueous layer as the pyridinium salt. The layers can be separated, and the aqueous layer then basified (e.g., with NaOH) to regenerate the free pyridine, which can be back-extracted into an organic solvent. [10]* Column Chromatography: Silica gel chromatography is the most common method for purifying pyridine derivatives. A gradient elution from a nonpolar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is typically effective.
-
Distillation/Recrystallization: For simple, thermally stable liquid pyridines, distillation can be an effective purification method. [3]Solid pyridine derivatives can often be purified by recrystallization from a suitable solvent system.
References
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 14, 2026, from [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved January 14, 2026, from [Link]
-
Al-bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]
-
International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. IJNRD, 9(5). [Link]
-
De, K., et al. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved January 14, 2026, from [Link]
-
Bagley, M. C., et al. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459-2482. [Link]
-
J&K Scientific LLC. (n.d.). Bohlmann–Rahtz Pyridine Synthesis. Retrieved January 14, 2026, from [Link]
-
CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2023). Kröhnke pyridine synthesis. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2024). Pyridine. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Optimized reaction conditions for the synthesis of pyridine 6. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2016). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved January 14, 2026, from [Link]
- Google Patents. (2015). Process and catalyst for the production of pyridine and alkyl derivatives thereof.
- Google Patents. (2016). Purification method of pyridine and pyridine derivatives.
-
MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Retrieved January 14, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. Retrieved January 14, 2026, from [Link]
-
JoVE. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. Retrieved January 14, 2026, from [Link]
-
Taylor & Francis Online. (2016). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved January 14, 2026, from [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. baranlab.org [baranlab.org]
- 8. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [laro.lanl.gov]
Preventing oxidative degradation of 2-mercaptopyridine derivatives during synthesis
A Senior Application Scientist's Guide to Preventing Oxidative Degradation
Welcome to the technical support center for the synthesis and handling of 2-mercaptopyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile but sensitive compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate and solve challenges related to oxidative degradation.
The thiol group in 2-mercaptopyridine and its derivatives is the cornerstone of their reactivity but also their primary vulnerability. The ease with which this group oxidizes, primarily to form the corresponding 2,2'-dipyridyl disulfide, is a significant hurdle in synthesis, purification, and storage.[1] This guide provides a self-validating framework to ensure the integrity of your compounds from reaction setup to final storage.
Section 1: Understanding the Enemy - The Mechanism of Oxidative Degradation
Before we can prevent degradation, we must understand its chemical basis. This section addresses the fundamental questions about the "why" and "how" of oxidation for this class of molecules.
Frequently Asked Questions: The Core Problem
Q: What exactly is the oxidative degradation of 2-mercaptopyridine derivatives?
A: The primary pathway of oxidative degradation for 2-mercaptopyridine and its derivatives is the dimerization of two thiol molecules (-SH) into a disulfide (-S-S-).[1] This is an oxidation reaction where each sulfur atom loses a hydrogen and forms a new bond with the other sulfur. The most common oxidant is molecular oxygen (O₂) from the atmosphere. This process is often autocatalytic, especially for the parent compound, 2-mercaptopyridine.[1]
The resulting disulfide, such as 2,2'-dipyridyl disulfide, has vastly different physical and chemical properties. It is often less soluble, leading to precipitation, and will not possess the desired reactivity of the thiol for subsequent synthetic steps.
.
Caption: Oxidation of 2-mercaptopyridine derivatives to a disulfide dimer.
Q: Besides oxygen, what other factors can accelerate this degradation?
A: Several factors can catalyze or accelerate disulfide formation:
-
pH: Basic conditions deprotonate the thiol (R-SH) to form a thiolate anion (R-S⁻). This anion is significantly more nucleophilic and more readily oxidized than the neutral thiol. Keeping the pH neutral or acidic (pH 3-4) can help stabilize the thiol form.[2]
-
Trace Metal Ions: Transition metal ions, often present as impurities in reagents or from metal spatulas, can act as catalysts for thiol oxidation.
-
Light: Irradiation with sunlight can promote the transformation of the thiol form to the corresponding disulfide.[3]
-
Temperature: Higher temperatures generally increase the rate of oxidation.
Section 2: Proactive Defense - Best Practices for Air-Sensitive Synthesis
The most effective strategy is prevention. This involves rigorously excluding atmospheric oxygen from your reaction from start to finish. This is achieved using standard air-free techniques.[4][5]
Frequently Asked Questions: Reaction Setup & Execution
Q: What is the best way to create and maintain an inert atmosphere?
A: The two most common methods are using a Schlenk line or a glovebox .[4]
-
Glovebox: A sealed chamber filled with an inert gas (usually argon or nitrogen). It allows you to handle reagents and set up reactions in standard glassware as if you were on an open bench, but completely free of air and moisture. This is the most robust method.[5]
-
Schlenk Line: A dual-manifold system that provides both vacuum and a flow of inert gas.[6] Specially designed "Schlenk" glassware is used, which has side-arms with stopcocks to allow for the cycling between vacuum and inert gas, a process known as the "evacuate-refill" cycle. This is a highly effective and more common setup in many labs.[5][6]
Q: Is it critical to degas my solvents? How is it done?
A: Yes, it is absolutely critical. Solvents, even those from new bottles, are saturated with dissolved atmospheric gases, including oxygen. Adding a non-degassed solvent to an otherwise inert setup will immediately introduce a significant amount of oxidant. There are three primary methods for degassing.
| Degassing Method | Procedure | Pros | Cons |
| Freeze-Pump-Thaw | The solvent is frozen (e.g., with liquid N₂), a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed to release dissolved gases. This cycle is repeated at least three times.[4] | Most thorough method for removing all dissolved gases. | Time-consuming; requires liquid nitrogen; not suitable for all solvents. |
| Sparging (Bubbling) | A dry, inert gas (N₂ or Ar) is bubbled through the solvent via a long needle or cannula for an extended period (20-60 min). The inert gas displaces the dissolved air. | Simple, fast, and does not require freezing. | Less effective than Freeze-Pump-Thaw; consumes a large volume of inert gas. |
| Sonication under Vacuum | The solvent is subjected to a vacuum while being agitated in an ultrasonic bath.[4] | Faster than sparging for small volumes. | Can be difficult to set up; risk of solvent bumping. |
Protocol: Setting Up a Reaction Using a Schlenk Line
This protocol outlines the essential steps for ensuring a truly air-free reaction environment.
1. Glassware Preparation:
- Thoroughly clean and dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven (e.g., 140°C for 4 hours or overnight).[7]
- While still hot, assemble the glassware setup. Use a thin, appropriate layer of grease on all ground-glass joints.
- Immediately connect the assembled apparatus to the dual-manifold Schlenk line.
2. Establishing Inert Atmosphere:
- Ensure the connection to the inert gas line has a bubbler to show a slight positive pressure.[7]
- Perform at least three "evacuate-refill" cycles on the entire apparatus.[4]
- Evacuate: Carefully open the stopcock on your Schlenk flask to the vacuum manifold. Evacuate for several minutes until the pressure is low.
- Refill: Close the connection to the vacuum and carefully open the connection to the inert gas manifold. Allow the flask to fill until the pressure is equalized (bubbler activity slows).
- After the final cycle, leave the apparatus under a positive pressure of inert gas.
3. Addition of Reagents:
- Solvents: Transfer degassed solvents to the reaction flask via a cannula or a gas-tight syringe.[4][8]
- Liquid Reagents: Add air-sensitive liquid reagents using a gas-tight syringe. First, flush the syringe with inert gas several times.[7][8]
- Solid Reagents: If solids are air-stable, they can be added before the evacuate-refill cycles. If they are air-sensitive, they should be added under a positive flow of inert gas (a "counterflow") or inside a glovebox.[4]
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
dry [label="Oven-Dry All Glassware\n(>120°C, >4h)"];
assemble [label="Assemble Apparatus\nWhile Hot"];
connect [label="Connect to Schlenk Line"];
cycle [label="Perform 3x\nEvacuate-Refill Cycles", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
add_solvent [label="Add Degassed Solvent\n(via Cannula/Syringe)"];
add_reagents [label="Add Reagents\n(under positive N₂/Ar flow)"];
run_rxn [label="Run Reaction\n(Maintain positive pressure)"];
end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dry;
dry -> assemble;
assemble -> connect;
connect -> cycle;
cycle -> add_solvent;
add_solvent -> add_reagents;
add_reagents -> run_rxn;
run_rxn -> end;
}
Caption: Workflow for setting up an air-sensitive synthesis reaction.
Section 3: Troubleshooting Guide - When Degradation Occurs
Even with precautions, problems can arise. This section provides a logical framework for diagnosing and potentially rectifying issues related to oxidation.
Q: My reaction mixture turned cloudy, or a yellow/white solid crashed out unexpectedly. What's the likely cause?
A: This is a classic sign of disulfide formation. The disulfide dimer is often significantly less soluble than the corresponding thiol, causing it to precipitate from the reaction mixture. This indicates a breach in your inert atmosphere.
Q: How can I confirm that the unwanted product is the disulfide?
A:
-
TLC: The disulfide will have a different Rf value than your starting material and desired product. It is typically less polar.
-
¹H NMR: The proton on the sulfur atom (-SH) will disappear. Protons on the carbon adjacent to the sulfur will likely experience a downfield shift.
-
Mass Spectrometry: The mass of the disulfide will be (2 × M - 2), where M is the mass of your thiol-containing molecule. Look for this [2M-2]⁺ peak.
Q: My synthesis seemed to work, but the purified product degraded in the vial after a few days. How should I store these compounds?
A: Proper storage is crucial. Purified 2-mercaptopyridine derivatives should be stored:
-
Under an Inert Atmosphere: Backfill the storage vial or ampoule with argon or nitrogen.[5]
-
Cold: Store in a refrigerator or freezer, as recommended by the supplier's safety data sheet.[9][10]
-
In the Dark: Use amber vials or store in a light-proof container to prevent light-induced degradation.
-
Tightly Sealed: Ensure the container is closed securely to prevent ingress of air and moisture.[9][11]
Q: Is it possible to reverse the disulfide formation and recover my thiol product?
A: Yes, in many cases, the disulfide bond can be cleaved to regenerate the two thiol molecules. This is a reduction reaction. Common reducing agents include:
-
Dithiothreitol (DTT): A common laboratory reagent for reducing disulfide bonds.
-
Tris(2-carboxyethyl)phosphine (TCEP): An effective reducing agent that is odorless and works over a wider pH range than DTT.
-
Sodium borohydride (NaBH₄): A stronger reducing agent that may be suitable if other functional groups in your molecule are not susceptible to reduction.
The choice of reducing agent depends on the stability of your overall molecule. Always perform this on a small scale first to establish suitable conditions.
Caption: A decision-making workflow for troubleshooting oxidative degradation.
References
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013). ChemistryViews. [Link]
-
Air-free technique. Wikipedia. [Link]
-
Material Safety Data Sheet - 2-Mercaptopyridine, 99%. Cole-Parmer. [Link]
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, Utrecht University. [Link]
-
Inert Atmosphere. (2022). Lisa Nichols via YouTube. [Link]
-
2-mercaptopyridine, 2637-34-5. The Good Scents Company. [Link]
-
Material Safety Data Sheet - 2-Mercaptopyridine. (2010). Capot Chemical. [Link]
-
2-Mercaptopyridine. Wikipedia. [Link]
-
Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. (2014). ResearchGate. [Link]
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (1998). Canadian Journal of Chemistry. [Link]
-
How to prevent disulfide bond scrambling? (2016). ResearchGate. [Link]
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- 5. molan.wdfiles.com [molan.wdfiles.com]
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- 8. youtube.com [youtube.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 2-mercaptopyridine, 2637-34-5 [thegoodscentscompany.com]
- 11. capotchem.com [capotchem.com]
Technical Support Center: Strategies for Controlling Regioselectivity in the Synthesis of Asymmetric Pyridines
Welcome to the Technical Support Center for advanced pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regiochemical control in the synthesis of asymmetrically substituted pyridines. The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous blockbuster drugs.[1] However, controlling the precise placement of substituents on the pyridine ring remains a significant synthetic challenge.[2]
This resource moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common regioselectivity issues. Here, you will find a curated collection of frequently asked questions (FAQs) and detailed troubleshooting guides, structured to address the specific problems you are likely to encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: My cycloaddition reaction to form a pyridine ring is producing a mixture of regioisomers. How can I improve selectivity?
A1: Cycloaddition reactions, particularly [2+2+2] cycloadditions of alkynes and nitriles, are powerful for pyridine synthesis but are often plagued by regioselectivity issues when unsymmetrical alkynes are used.[3] The root cause often lies in the subtle electronic and steric differences between the reacting partners, which may not be sufficient to direct the formation of a single constitutional isomer.
Troubleshooting Strategies:
-
Steric Dominance: One of the most effective strategies is to employ starting materials where steric hindrance overwhelmingly favors one orientation. For instance, in cobalt-catalyzed [2+2+2] cycloadditions, using a diyne and a nitrile, or an alkynyl nitrile and an alkyne, can significantly favor the formation of the less sterically hindered pyridine product.[3]
-
Catalyst Control: The choice of transition metal catalyst and its ligand sphere is critical. Different metals (e.g., Cobalt, Ruthenium, Nickel) exhibit distinct mechanistic pathways and sensitivities to electronic and steric factors.[4][5] Experimenting with various catalyst systems is a logical step. For instance, certain rhodium catalysts have shown excellent regiocontrol in the synthesis of pyridines from aldehydes, alkynes, and an ammonia source via hydroacylation and N-annulation.[4]
-
Intramolecular Cyclization: Covalently tethering two of the reacting components can enforce a specific regiochemical outcome. This approach, while requiring more synthetic steps to prepare the precursor, often provides excellent control.
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on a substituted pyridine, but I'm getting a mixture of C2 and C4 isomers. What factors govern this selectivity?
A2: Nucleophilic aromatic substitution on pyridines inherently favors attack at the C2 and C4 positions. This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[6] The distribution between the C2 and C4 products is a delicate balance of several factors.
Causality and Troubleshooting:
-
Steric Hindrance: This is often the dominant factor. Bulky nucleophiles will preferentially attack the more accessible C4 position, especially if the C2 position is sterically encumbered.[6] Conversely, if the C4 position is blocked, C2 attack is favored.
-
Actionable Advice: To favor C4 substitution, consider using a bulkier nucleophile. To promote C2 substitution, ensure the C4 position is as sterically unhindered as possible.[6]
-
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. For example, in some reactions, switching from a nonpolar solvent like dichloromethane (DCM) to a polar aprotic solvent like dimethyl sulfoxide (DMSO) can invert the selectivity.[6]
-
Leaving Group: The nature of the leaving group can also play a role, although it is often less influential than sterics.
Q3: My electrophilic aromatic substitution (EAS) on a pyridine ring is resulting in extremely low yields. Why is this happening and how can I achieve C3 substitution?
A3: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it inherently unreactive towards electrophilic aromatic substitution.[7] Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring.[6]
Strategies for C3-Functionalization:
-
Forcing Conditions: While often leading to low yields, traditional EAS reactions like nitration and sulfonation can be driven to the C3 position using harsh conditions (e.g., high temperatures).[6] The C3 position is the electronically favored site for electrophilic attack as the positive charge in the reaction intermediate is not placed on the nitrogen atom.[6]
-
Directed ortho-Metalation (DoM): A powerful strategy involves placing a directing group at the C2 or C4 position. This allows for regioselective deprotonation at the C3 position with a strong base (e.g., an organolithium reagent), followed by quenching with an electrophile.[6]
-
Pyridine N-oxide Strategy: A highly effective method is to first oxidize the pyridine to its corresponding N-oxide. The N-oxide is significantly more reactive towards electrophiles and directs substitution to the C4 position.[6] Subsequent deoxygenation restores the pyridine ring.
-
Transition-Metal-Catalyzed C-H Functionalization: This modern approach offers excellent regioselectivity. By using a directing group, transition metals like palladium or rhodium can selectively activate and functionalize the C-H bond at the C3 position.[7]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Bohlmann-Rahtz Pyridine Synthesis
Problem: The Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone, is producing a mixture of pyridine regioisomers or failing to cyclize efficiently.[8]
Underlying Cause: The classical Bohlmann-Rahtz synthesis often requires high temperatures for the final cyclodehydration step, which can lead to side reactions and decomposition.[3][8] The initial Michael addition can also lead to a mixture of E/Z isomers of the aminodiene intermediate, only one of which can readily cyclize.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Bohlmann-Rahtz synthesis.
Detailed Protocol: One-Pot Bohlmann-Rahtz Modification
This modified procedure avoids the isolation of the potentially unstable aminodiene intermediate and promotes regioselective cyclization under milder conditions.[9]
-
Reaction Setup: In a round-bottom flask, combine the β-ketoester (1.0 equiv) and the amide (1.1 equiv) in ethanol.
-
Reagent Addition: Add the ethynylketone (1.0 equiv) to the mixture.
-
Heating: Heat the reaction mixture to reflux. The use of an alcoholic solvent at reflux often provides sufficient acidity to catalyze the cyclization without the need for an additional acid catalyst.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield the polysubstituted pyridine as a single regioisomer.[9]
Issue 2: Lack of Regiocontrol in 3,4-Pyridyne Reactions
Problem: The generation and trapping of a 3,4-pyridyne intermediate leads to a nearly 1:1 mixture of 3- and 4-substituted pyridines.
Underlying Cause: Unsubstituted 3,4-pyridyne is a symmetrical intermediate, and nucleophilic attack at C3 and C4 occurs with little to no selectivity.[1] To control the regioselectivity, the symmetry of the pyridyne must be broken.
Strategy: The Aryne Distortion Model
The aryne distortion model provides a predictive framework for controlling regioselectivity. By placing an inductively withdrawing substituent at either the C2 or C5 position, the pyridyne bond is distorted, making one carbon more electrophilic than the other.[1]
-
An inductively withdrawing group at C2 leads to a flattening of the bond angle at C4 , making it the preferred site of nucleophilic attack.[1]
-
An inductively withdrawing group at C5 results in a flattening at C3 , directing nucleophilic attack to that position.[1]
Experimental Protocol: Regioselective Synthesis of a 4-Substituted Pyridine via a 2-Substituted-3,4-Pyridyne
This protocol utilizes a substituent at the C2 position to direct nucleophilic addition to the C4 position of the pyridyne intermediate.[10]
-
Precursor Synthesis: Synthesize a 3-chloro-2-substituted-4-lithiated pyridine precursor. A common directing group is an ethoxy group.[10]
-
Pyridyne Generation:
-
Dissolve the 3-chloro-2-ethoxypyridine precursor in anhydrous THF and cool to -78 °C.
-
Add n-BuLi dropwise to achieve regioselective lithiation at the C4 position.[10]
-
Add an organomagnesium halide (e.g., ArMgBr·LiCl).
-
Warm the reaction to a higher temperature (e.g., 75 °C) to induce elimination and form the 3,4-pyridyne intermediate.[10]
-
-
Regioselective Trapping: The organomagnesium reagent present in the reaction mixture will then add regioselectively to the C4 position of the pyridyne.[10] The coordinating effect of the C2-ethoxy group helps to stabilize the resulting 3-magnesiated intermediate.[10]
-
Electrophilic Quench: Quench the reaction with a suitable electrophile to functionalize the C3 position, yielding a 2,3,4-trisubstituted pyridine.[10]
Table 1: Effect of C2-Substituent on Regioselectivity of Nucleophilic Addition to 3,4-Pyridyne
| C2-Substituent | Nucleophile | Ratio of C4:C3 Addition | Reference |
| H | N-Me-aniline | 1.9 : 1 | [1] |
| Sulfamate | N-Me-aniline | >20 : 1 | [1] |
| H | Morpholine | 1.5 : 1 | [1] |
| Sulfamate | Morpholine | >20 : 1 | [1] |
Issue 3: Controlling C2 vs. C4 Selectivity in Transition-Metal-Catalyzed C-H Functionalization
Problem: A transition-metal-catalyzed C-H functionalization reaction on an unsubstituted pyridine is yielding a mixture of C2 and C4 functionalized products.
Underlying Cause: The inherent electronic properties of the pyridine ring make both the C2/C6 and C4 positions susceptible to C-H activation. The regiochemical outcome is determined by a complex interplay of factors including the catalyst, ligands, directing groups (if any), and reaction conditions.[2]
Decision-Making Workflow for Regiocontrol:
Caption: Strategic choices for directing C-H functionalization.
Example Protocol: C4-Selective Minisci Alkylation using a Removable Blocking Group
This strategy achieves excellent C4 selectivity by sterically blocking the C2 and C6 positions.[11]
-
Installation of the Blocking Group: React the starting pyridine with a maleate-derived reagent to form a pyridinium salt. This sterically encumbers the C2 and C6 positions.[6]
-
Minisci Reaction: Perform the Minisci-type decarboxylative alkylation. The radical addition will now occur exclusively at the unhindered C4 position.
-
Removal of the Blocking Group: The maleate group can be removed under mild conditions to yield the C4-alkylated pyridine.
References
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). A simple maleate-derived blocking group for pyridines enables exquisite control for Minisci-type decarboxylative alkylation at C-4. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, Scripps Research. [Link]
-
Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713. [Link]
-
Dandepally, S. R., Williams, J. M., & Garg, N. K. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society, 135(28), 10594–10597. [Link]
-
Verma, R., Kumar, S., & Kumar, V. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. RSC Advances, 13(35), 24459–24483. [Link]
-
Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(16), 5903–5908. [Link]
-
ACD/Labs. (n.d.). Metal-catalysed Pyridine Ring Synthesis. WordPress. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Douglas, C. J., & MacMillan, D. W. C. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13834–13837. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis. [Link]
-
Haines, B. E., & Musaev, D. G. (2020). Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate. [Link]
-
Li, C., Yan, Z., Wang, B., Li, J., Lyu, W., Wang, Z., Jiao, N., & Song, S. (2023). Regioselective synthesis of 4-functionalized pyridines. Chem, 9(11), 3045-3056. [Link]
-
Li, G., & Li, X. (2022). Transition‐metal‐catalyzed asymmetric [2+2+2] pyridine synthesis. Chemistry – An Asian Journal, 17(1), e202101116. [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Bagley, M. C., Dale, J. W., & Xiong, X. (2005). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2005(18), 2795-2798. [Link]
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Organic Letters, 4(23), 4175-4178. [Link]
Sources
- 1. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. baranlab.org [baranlab.org]
- 4. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
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- 11. Pyridine synthesis [organic-chemistry.org]
Challenges in scaling up the synthesis of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile
Welcome to the technical support center for the synthesis of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this valuable heterocyclic compound. Here, we provide troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.
Introduction to the Synthesis
The synthesis of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile is most effectively achieved through a multi-component reaction involving the condensation of benzalacetophenone (a chalcone) with cyanothioacetamide. This reaction is typically catalyzed by a base, such as piperidine, in a suitable solvent like ethanol. While this method is robust, scaling up from laboratory to pilot or production scale can present a unique set of challenges. This guide will address these potential issues head-on, providing you with the necessary information to ensure a successful and scalable synthesis.
Visualizing the Synthetic Pathway
To provide a clear overview, the synthetic pathway is illustrated below. The initial step involves the Claisen-Schmidt condensation to form the chalcone precursor, which is then cyclized with cyanothioacetamide.
Caption: Synthetic route to 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Section 1: Precursor Synthesis - Benzalacetophenone (Chalcone)
Q1: My chalcone synthesis is resulting in a low yield and the formation of an oil or caramel-like substance instead of a crystalline product. What's going wrong?
A1: This is a common issue in Claisen-Schmidt condensations. The formation of an oily or resinous product is often due to side reactions or improper reaction conditions.[1]
-
Causality:
-
Temperature Control: The reaction is exothermic. If the temperature rises above 30°C, side reactions are more likely to occur, leading to byproducts that can inhibit crystallization and lower the yield.[2]
-
Stoichiometry: An excess of the aldehyde can sometimes lead to oily products.[1]
-
Base Concentration: The concentration of the sodium hydroxide catalyst is crucial. If it's too high, it can promote side reactions.
-
-
Troubleshooting Protocol:
-
Maintain Temperature: Use an ice bath to maintain the reaction temperature between 20-25°C.
-
Controlled Addition: Add the sodium hydroxide solution dropwise to the stirred mixture of acetophenone and benzaldehyde in ethanol.
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization.[3] Seeding with a small crystal of pure chalcone can also be effective.
-
Purification: If an oil persists, it may be necessary to purify it via column chromatography before proceeding to the next step.[1]
-
Q2: What are the common impurities in my benzalacetophenone, and how do I remove them?
A2: The most common impurities are unreacted benzaldehyde and acetophenone, as well as byproducts from self-condensation of acetophenone.
-
Identification and Removal:
-
Unreacted Aldehyde: Can be removed by washing the crude product with a solution of sodium bisulfite.[1]
-
Unreacted Ketone and Byproducts: Recrystallization from ethanol is the most effective method for purification.[2][4] Ensure the ethanol is saturated at around 50°C to prevent the chalcone from oiling out.[2]
-
| Impurity | Removal Method |
| Benzaldehyde | Wash with aqueous sodium bisulfite |
| Acetophenone | Recrystallization from ethanol |
| Self-condensation byproducts | Recrystallization from ethanol |
Section 2: Pyridinethione Synthesis and Scale-Up
Q3: The yield of my 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile is low, and the reaction mixture is turning dark.
A3: Low yields and dark coloration often point to side reactions or degradation of reactants or products.
-
Causality:
-
Purity of Starting Materials: Impurities in the chalcone can interfere with the cyclization reaction.
-
Reaction Time and Temperature: Prolonged heating or excessively high temperatures can lead to decomposition and polymerization.
-
Air Oxidation: The mercapto group is susceptible to oxidation, especially at elevated temperatures in the presence of air, which can lead to the formation of disulfides and other colored byproducts.[5]
-
-
Troubleshooting Protocol:
-
Use Pure Chalcone: Ensure your benzalacetophenone is pure and crystalline before use.
-
Optimize Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
-
Inert Atmosphere: On a larger scale, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Q4: I'm having trouble with the purification of the final product. What are the best practices?
A4: The purification of 2-mercaptopyridine derivatives can be challenging due to their potential for tautomerization and oxidation.
-
Purification Strategy:
-
Initial Isolation: After the reaction is complete, the product often precipitates upon cooling or addition of water. This crude product can be collected by filtration.
-
Recrystallization: Recrystallization from a suitable solvent such as ethanol, isopropanol, or acetic acid is a common purification method.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. A mixture of hexane and ethyl acetate is often a good starting point for the eluent.
-
Q5: What are the key safety considerations when handling cyanothioacetamide, especially at a larger scale?
A5: Cyanothioacetamide is a toxic substance and requires careful handling.
-
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[6]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or fumes.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[6]
-
Disposal: Dispose of as hazardous waste in accordance with local regulations.[6]
-
| Hazard | Mitigation |
| Toxicity (Oral, Dermal, Inhalation) | Use in a fume hood, wear appropriate PPE. |
| Skin and Eye Irritation | Avoid contact, use gloves and safety goggles. |
| Dust Explosion | Minimize dust generation. |
Section 3: Scaling Up the Synthesis
Q6: What are the primary challenges I should anticipate when scaling up this reaction from grams to kilograms?
A6: Scaling up a multi-component reaction like this introduces challenges related to heat and mass transfer.
-
Key Considerations for Scale-Up:
-
Heat Management: The reaction is likely exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction. A jacketed reactor with controlled heating and cooling is essential.
-
Mixing: Efficient mixing is critical to ensure homogeneity and consistent heat distribution. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts. The choice of impeller and stirring speed should be carefully considered.
-
Reagent Addition: The order and rate of reagent addition become more critical at scale. A slow, controlled addition of the catalyst or one of the reactants may be necessary to manage the reaction exotherm.
-
Work-up and Isolation: Handling large volumes of solvents and solids requires appropriate equipment. Filtration and drying processes need to be scalable.
-
Caption: Key considerations for scaling up the synthesis.
References
-
Organic Syntheses. (n.d.). Benzalacetophenone. Coll. Vol. 1, p.78 (1941); Vol. 8, p.16 (1928). Retrieved from [Link]
- Ferreira, M. J., et al. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 345-350). The Royal Society of Chemistry.
-
NOP (New Organic Procedures). (2006, March). Synthesis of benzalacetophenone from benzaldehyde and acetophenone. Retrieved from [Link]
-
ResearchGate. (2016, June 27). What can cause the formation of oil or caramel in synthesis of chalcone?. Retrieved from [Link]
-
Studylib. (n.d.). Aldol Condensation: Chalcone Synthesis Lab Procedure. Retrieved from [Link]
-
Scribd. (n.d.). Aldol Condensation Reaction: Benzalacetophenone. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
- JETIR. (2019, June). Synthesis of Chalcones. JETIR, 6(6), 743-751.
-
Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]
- de la Torre, M. C., & Sierra, M. A. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576.
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]
- Hobson, S., et al. (2012). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry, 49(4), 934-938.
- de la Figuera, N., et al. (2019). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 24(1), 17.
- Fridkin, M., et al. (1977). Polymeric 2-mercaptopyridine and 2-mercapto-nitrobenzene Derivatives. New Reagents for Peptide Synthesis. International Journal of Peptide and Protein Research, 9(3), 183-191.
- Wei, E., et al. (2014). Multicomponent reaction of chalcones, malononitrile and DMF leading to γ-ketoamides. Organic & Biomolecular Chemistry, 12(38), 7531-7535.
- Ghorbani-Vaghei, R., & Momeni, S. (2022). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Organic Chemistry Research, 8(1), 1-12.
- Wei, E., et al. (2014). Multicomponent reaction of chalcones, malononitrile and DMF leading to γ-ketoamides. Organic & Biomolecular Chemistry, 12(38), 7531-7535.
- Dyachenko, V. D., et al. (2017). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of General Chemistry, 87(6), 1218-1224.
- Ugi, I., et al. (2003). Synergy Effects in the Chemical Synthesis and Extensions of Multicomponent Reactions (MCRs)—The Low Energy Way to Ultra-Short Syntheses of Tailor-Made Molecules. Synlett, 2003(12), 1835-1838.
Sources
Technical Support Center: Catalyst Residue Removal from Pyyridinecarbonitrile Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of catalyst residues from pyridinecarbonitrile products. Pyridinecarbonitriles are a critical class of intermediates in the synthesis of pharmaceuticals and other advanced materials. The purity of these compounds is paramount, and the removal of residual metal catalysts, typically palladium, copper, or rhodium, is a common challenge. This resource is designed to provide you with the expertise and practical protocols to ensure the integrity of your final products.
The Challenge: Strong Catalyst Coordination
A primary hurdle in the purification of pyridinecarbonitriles is the inherent Lewis basicity of the pyridine nitrogen atom. This nitrogen can coordinate strongly with the transition metal center of the catalyst, forming stable complexes that can be difficult to break apart and remove using standard purification techniques. The presence of the electron-withdrawing nitrile group can modulate this basicity, but the fundamental challenge of nitrogen-metal coordination often remains.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in the synthesis of pyridinecarbonitriles and why are they difficult to remove?
A1: The most prevalent catalysts are palladium and copper complexes, often used in cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination to construct the pyridinecarbonitrile scaffold. Palladium on carbon (Pd/C) is also frequently used for hydrogenation reactions involving the pyridine ring or nitrile group. The difficulty in removing these catalysts stems from the coordination of the pyridine nitrogen to the metal center, which can lead to the catalyst co-eluting with the product during chromatography or remaining in solution after filtration.
Q2: I'm observing a persistent yellow or gray discoloration in my isolated pyridinecarbonitrile product. Could this be due to catalyst residue?
A2: Yes, discoloration is a common indicator of residual metal catalyst. Palladium residues can often impart a gray or black color (in the case of Pd(0)) or a yellowish hue to the product. Copper residues can also lead to colored impurities.
Q3: My pyridinecarbonitrile product is streaking badly on the silica gel TLC plate. What is causing this and how can I fix it?
A3: Streaking of basic compounds like pyridines on acidic silica gel is a common issue. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic behavior. To resolve this, you can add a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.
Q4: How does the position of the nitrile group on the pyridine ring affect catalyst removal?
A4: The position of the electron-withdrawing nitrile group influences the electron density on the pyridine nitrogen, thereby affecting its ability to coordinate with the metal catalyst.[1][2][3][4]
-
2-Cyanopyridine and 4-Cyanopyridine: The nitrile group in these positions strongly withdraws electron density from the nitrogen atom, reducing its basicity. This can weaken the coordination to the metal catalyst, potentially making it easier to remove.
-
3-Cyanopyridine: The nitrile group in the 3-position has a less pronounced electron-withdrawing effect on the nitrogen atom compared to the 2- and 4-positions. Consequently, 3-cyanopyridine is more basic, which may lead to stronger coordination with the catalyst and make its removal more challenging.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your pyridinecarbonitrile products.
Issue 1: Incomplete removal of palladium catalyst after column chromatography.
-
Possible Cause: Strong coordination of the pyridinecarbonitrile to the palladium catalyst, causing them to co-elute.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: As mentioned in the FAQs, add a basic modifier like triethylamine to the eluent to disrupt the interaction between the basic product and the silica gel.
-
Pre-treatment with a Scavenger: Before chromatography, treat the crude product solution with a metal scavenger to capture the bulk of the palladium. This is a highly effective strategy.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your column chromatography.
-
Issue 2: Significant product loss when using activated carbon for catalyst removal.
-
Possible Cause: Activated carbon has a high surface area and can non-selectively adsorb your product in addition to the catalyst.
-
Troubleshooting Steps:
-
Optimize the Amount of Carbon: Use the minimum amount of activated carbon necessary. Start with a small amount (e.g., 1-2 wt% relative to your product) and increase if needed.
-
Thoroughly Wash the Carbon: After filtration, wash the activated carbon cake with a generous amount of a solvent in which your product is highly soluble to recover any adsorbed material.
-
Consider an Alternative: If product loss remains high, switch to a more selective method like a silica-based metal scavenger.
-
Issue 3: Metal scavenger is not effectively removing the catalyst.
-
Possible Cause 1: The chosen scavenger is not suitable for the specific form of the catalyst in your reaction mixture.
-
Solution: Screen different types of scavengers. Thiol-functionalized scavengers are generally effective for a wide range of palladium species. Amine-based scavengers can also be effective.
-
Possible Cause 2: The reaction conditions (solvent, temperature) are not optimal for the scavenger.
-
Solution: Most scavengers have recommended operating conditions. Consult the manufacturer's guidelines. Gentle heating (e.g., 40-50 °C) can sometimes improve the scavenging efficiency.
-
Possible Cause 3: Insufficient contact time.
-
Solution: Increase the stirring time of the product solution with the scavenger. Overnight stirring is often effective.
Experimental Protocols
Here are detailed, step-by-step methodologies for common catalyst removal techniques.
Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
This is a highly effective method for reducing palladium levels to the parts-per-million (ppm) range.
-
Dissolution: Dissolve the crude pyridinecarbonitrile product in a suitable organic solvent (e.g., dichloromethane, toluene, or ethyl acetate).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 3-5 equivalents of scavenger relative to the initial amount of catalyst used.
-
Stirring: Stir the mixture at room temperature for 4-18 hours. For less reactive catalyst complexes, heating to 40-60°C may be beneficial.
-
Filtration: Filter the mixture through a pad of celite or a filter paper to remove the scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Catalyst Removal Using Activated Carbon
This is a cost-effective but potentially less selective method.
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the suspension at room temperature or with gentle heating for 1-18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Ensure the celite pad is thick enough to prevent fine carbon particles from passing through.
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.
Protocol 3: Purification by Column Chromatography with a Basic Modifier
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent.
-
Eluent Preparation: Prepare the mobile phase with an appropriate polarity to achieve good separation. Add 0.1-1% triethylamine to the eluent mixture.
-
Column Packing: Pack a silica gel column with the prepared eluent.
-
Loading and Elution: Load the sample onto the column and elute with the modified mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Concentration: Remove the solvent under reduced pressure to obtain the purified pyridinecarbonitrile.
Data Presentation
The following table summarizes the effectiveness of different catalyst removal methods based on a hypothetical Suzuki-Miyaura coupling reaction to produce a pyridinecarbonitrile, starting with an initial palladium concentration of 1500 ppm.
| Method | Typical Final Pd Concentration (ppm) | Advantages | Disadvantages |
| Filtration through Celite | > 200 | Simple, fast | Only removes heterogeneous catalysts |
| Column Chromatography (Standard) | 50 - 200 | Good for general purification | Can have issues with basic compounds |
| Column Chromatography (with Basic Modifier) | < 50 | Improved peak shape and separation | Requires optimization of the modifier |
| Activated Carbon | 10 - 100 | Cost-effective | Potential for product loss |
| Thiol-Functionalized Silica Scavenger | < 10 | High efficiency and selectivity | Higher cost than activated carbon |
Visualization of Experimental Workflow
Decision Logic for Catalyst Removal Strategy
Caption: General workflow for catalyst removal using a metal scavenger.
References
- G. A. Molander and B. Canturk, "Palladium(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity," Inorganic Chemistry, 2022.
- T. R. Papo et al., "donor cis‑palladium(II) complexes with bidentate (pyridin‑2‑yl)methyl‑aniline ligands," Journal of the American Chemical Society, 2023.
- G. A. Molander and B. Canturk, "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity," NIH Public Access, 2022.
- G. A. Molander and B. Canturk, "Pd(II)
- BenchChem, "Technical Support Center: Removing Palladium Catalyst Residues
- Oreate AI, "Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems," Ore
- Reddit, "Your trick to remove residual palladium," r/Chempros, 2025.
- ResearchGate, "How can i remove palladium Pd catalyst easily?
- ResearchGate, "How to remove palladium catalyst from reaction mixture?
- Biotage, "How to Remove Palladium in three easy steps," Biotage, 2023.
- P. R. Boruah et al., "A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature," The Royal Society of Chemistry, 2015.
- ResearchGate, "Case Study: Normal Phase Purification of Kilogram Quantities of a Synthetic Pharmaceutical Intermediate," ResearchG
- Rose-Hulman Institute of Technology, "Suzuki Cross-coupling Reaction procedure," Rose-Hulman.
- BenchChem, "Application Notes and Protocols for Decyanative Suzuki-Miyaura Coupling Reactions Involving 2-Cyanopyridine," BenchChem, 2025.
- J. F. Zhou et al., "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent," Semantic Scholar, 2005.
- BenchChem, "An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine," BenchChem, 2025.
- M. C. Capel et al.
- M. D. Jones et al., "High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity," NIH Public Access, 2023.
- BenchChem, "A Comparative Guide to the Cyanation of Pyridine: Methods, Efficiency, and Protocols," BenchChem, 2025.
- A. M. Price et al., "Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing," MDPI, 2022.
- ResearchGate, "Comparison of palladium leaching from the Pd/MWCNT catalyst in important organic synthesis reactions," ResearchG
Sources
Enhancing the stability of mercaptopyridine solutions for experimental assays
Welcome to the technical support guide for enhancing the stability of mercaptopyridine solutions. This resource is designed for researchers, scientists, and drug development professionals who utilize mercaptopyridine and its derivatives in experimental assays. Unstable reagents can be a significant source of experimental variability and failure. This guide provides in-depth, field-proven insights and protocols to ensure the reliability and reproducibility of your results.
Foundational Understanding: Why Are Mercaptopyridine Solutions Unstable?
Mercaptopyridines, such as 2-mercaptopyridine and 4-mercaptopyridine, are heterocyclic organosulfur compounds. Their utility in assays is often linked to the reactive thiol (-SH) group. However, this same reactivity is the primary cause of their instability in solution.
The core issue is the rapid oxidation of the thiol group, which leads to the formation of a disulfide bridge (-S-S-) between two mercaptopyridine molecules, creating a dimer (e.g., 2,2'-dipyridyl disulfide).[1][2] This dimerization alters the chemical properties of the compound, rendering it inactive for its intended purpose in many assays.
Several factors can accelerate this degradation:
-
Dissolved Oxygen: The most common oxidant in aqueous buffers.
-
Trace Metal Ions: Divalent metal ions, particularly Cu²⁺ and Fe³⁺, are potent catalysts for thiol oxidation.[3]
-
Light and Temperature: Exposure to light and elevated temperatures can provide the energy to drive the oxidation reaction.[2][6]
The diagram below illustrates the primary degradation pathway.
Caption: Oxidation of Mercaptopyridine to its disulfide dimer.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the preparation and handling of mercaptopyridine solutions.
Q1: My mercaptopyridine solution turned cloudy/precipitated overnight. What happened?
A: This is a classic sign of oxidation. The disulfide dimer of mercaptopyridine is often less soluble in aqueous buffers than the monomeric thiol form. As the thiol oxidizes and forms the dimer, it can precipitate out of solution, especially if the concentration is high. This confirms that your solution has degraded and is likely unsuitable for your experiment.
Q2: Can I just dissolve my mercaptopyridine in water or a simple phosphate buffer?
A: While mercaptopyridine is soluble in water, doing so without protective agents is highly discouraged.[1][7] Standard buffers like PBS often contain dissolved oxygen and trace metal ions from the salts and water used, which will rapidly degrade the thiol group.[3] Preparing solutions in untreated aqueous buffers is a primary cause of assay failure.
Q3: I've heard of tautomerization in mercaptopyridines. Does this affect stability?
A: Yes, this is an important chemical consideration. Mercaptopyridines exist in equilibrium between two tautomeric forms: the thiol form and the thione form.[1][2] The equilibrium is influenced by the solvent, concentration, and temperature.[1][2][8] Polar solvents, like water and ethanol, tend to favor the thione form. While the thione form is less susceptible to direct oxidation into a disulfide, the constant equilibrium means there is always a population of the vulnerable thiol form present. The key takeaway is that managing this equilibrium is less practical than directly preventing the oxidation of the thiol tautomer.
Q4: How should I store my solid mercaptopyridine powder?
A: Solid mercaptopyridine is more stable than its solutions but still requires proper storage. It should be stored in a tightly sealed container in a cool (2-8°C), dry, and dark place.[7][9] For long-term storage, keeping it in a desiccator under an inert atmosphere (argon or nitrogen) is best practice.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Inconsistent results or low signal in my thiol-dependent assay.
| Potential Cause | Troubleshooting Action & Explanation |
| Degraded Working Solution | The thiol group is the active component in your assay. If it has oxidized to a disulfide, it cannot participate in the reaction, leading to low or no signal. Solution: Prepare a fresh working solution daily using a stabilized stock, following the protocols in Section 4. Discard any solution that is more than a few hours old unless its stability has been rigorously validated. |
| Degraded Stock Solution | Even stock solutions can degrade over time, especially with repeated freeze-thaw cycles or improper storage. Solution: Prepare new, single-use aliquots of your stock solution.[3][10] When you receive a new batch of solid compound, prepare a new set of stock aliquots rather than continuing to use an old stock that may have degraded. |
| Metal Ion Contamination | Your buffer components or other assay reagents may be contaminated with catalytic metal ions.[3] Solution: Add a chelating agent like EDTA (1-5 mM final concentration) to your assay buffer to sequester these ions.[3][11] This is a critical and easy step to improve reproducibility. |
Issue 2: My solution loses its characteristic yellow color or changes color.
| Potential Cause | Troubleshooting Action & Explanation |
| Oxidation | 2-Mercaptopyridine solid is a yellow powder, and its oxidation product, 2,2'-dipyridyl disulfide, is typically a paler, off-white solid. A change in the solution's color can indicate a chemical transformation. Solution: This is a visual indicator of degradation. The solution should be discarded. Implement the stabilization strategies outlined below to prevent this from recurring. |
| pH Shift | The protonation state of the pyridine ring can affect its UV absorbance and color, which is pH-dependent.[4] Solution: Ensure your buffer has sufficient capacity to maintain the target pH throughout the experiment. Verify the pH of the final solution after all components, including the mercaptopyridine, have been added. |
Experimental Protocols & Data
Success with mercaptopyridine hinges on a robust preparation and handling protocol. The following workflow and reagent comparison are designed to maximize the stability and efficacy of your solutions.
Comparison of Thiol Stabilizing Agents
For most applications, Tris(2-carboxyethyl)phosphine (TCEP) is superior to dithiothreitol (DTT) for stabilizing mercaptopyridine solutions.
| Parameter | TCEP | DTT (Dithiothreitol) |
| Mechanism | Irreversibly reduces disulfide bonds. Thiol-free. | Reversibly reduces disulfide bonds via thiol-disulfide exchange. |
| Effective pH Range | Wide (1.5 - 9.0)[12] | Narrow (7.0 - 9.0) |
| Stability | Highly resistant to air oxidation.[12][13] | Rapidly oxidizes in air, especially at neutral/alkaline pH. |
| Interference | No thiol group, so does not interfere with thiol-reactive chemistries (e.g., maleimides).[14][15] | Contains thiol groups, which can compete in subsequent reactions. |
| Odor | Odorless[12][13] | Strong, unpleasant odor. |
Recommended Workflow for Solution Preparation
This workflow diagram outlines the critical steps for preparing a stable mercaptopyridine solution.
Caption: Workflow for preparing stabilized mercaptopyridine solutions.
Step-by-Step Protocol: Preparation of a 100 mM Stabilized 2-Mercaptopyridine Stock Solution
This protocol details the preparation of a highly stable stock solution that can be diluted to create fresh working solutions.
Materials:
-
High-purity (Milli-Q or equivalent) water
-
Buffer components (e.g., HEPES, Tris)
-
EDTA (Ethylenediaminetetraacetic acid, disodium salt)
-
TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)
-
2-Mercaptopyridine powder
-
Inert gas source (Nitrogen or Argon) with tubing
-
Sterile conical tubes and single-use microcentrifuge tubes
-
Sonicator
Procedure:
-
Buffer Preparation: Prepare 50 mL of your desired buffer (e.g., 50 mM HEPES, pH 7.4) using high-purity water.
-
Degassing: Place the buffer in a flask or beaker with a stir bar. Sparge the solution with a steady stream of nitrogen or argon gas for at least 20 minutes while stirring. This removes dissolved oxygen, a primary oxidant.
-
Add Chelating Agent: While maintaining the inert atmosphere, add solid EDTA to the degassed buffer to a final concentration of 5 mM. Stir until fully dissolved. This step sequesters trace metal ions that catalyze oxidation.[3]
-
Add Reducing Agent: Add solid TCEP-HCl to the buffer to a final concentration of 5 mM.[12][14][16] Stir until dissolved. TCEP will actively reduce any disulfide bonds that form, keeping the mercaptopyridine in its active thiol state.
-
Dissolve 2-Mercaptopyridine: Weigh out the required amount of 2-mercaptopyridine powder to make a 100 mM solution (e.g., 555.8 mg for 50 mL). Add the powder to the fully prepared, stabilized buffer. Cap the container and mix by vortexing. If needed, sonicate briefly in a water bath to aid dissolution. Perform this step quickly to minimize exposure to air.
-
Aliquoting and Storage: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes.[10] Before capping each tube, gently flush the headspace with inert gas.
-
Final Storage: Store the aliquots at -80°C, protected from light.[10][17] For use, thaw a single aliquot and keep it on ice. Discard any unused portion of the thawed aliquot; do not refreeze.[3]
References
-
2-Mercaptopyridine. Wikipedia.[Link]
-
Scheme of redox reaction leading to formation of the final disulfide (II). ResearchGate.[Link]
-
Coupling of Metal Containing Homing Devices to Liposomes via a Maleimide Linker: Use of TCEP to Stabilize Thiol-groups without Scavenging Metals. ResearchGate.[Link]
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing.[Link]
-
Disulfide reduction using TCEP reaction. Bio-Synthesis.[Link]
-
Self-Assembled Monolayers of 2-Mercaptopyridine on Au(111): Insights from In Situ STM. ACS Publications.[Link]
-
Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation. PubMed.[Link]
-
TCEP - Reducing agents. CliniSciences.[Link]
-
Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. University of Bath.[Link]
- Method for preparing 2-mercaptopyridine.
-
Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II). ResearchGate.[Link]
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate.[Link]
-
View of Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II). Walailak Journal of Science and Technology.[Link]
-
A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. ResearchGate.[Link]
- Industrialized method for preparing 2-mercaptopyridine.
-
Types of Chelating Agents, Limitations and Utility. International Journal of Pharmacy and Biological Sciences.[Link]
-
Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization. PMC - NIH.[Link]
-
2-mercaptopyrimidine. Organic Syntheses Procedure.[Link]
-
How to protect thiol group? ResearchGate.[Link]
-
Adsorption of 2-mercaptopyridine and 4-mercaptopyridine on a silver surfaces investigated by SERS spectroscopy. ResearchGate.[Link]
-
Synthesis and Structure of W(η 2 -mp) 2 (CO) 3 (mp = Monoanion of 2-Mercaptopyridine) and Its Reactions... ResearchGate.[Link]
-
How should I store and use my volumetric solutions properly? Does the expiry date change after opening? Camlab.[Link]
-
Self-assembled Monolayers of 4-mercaptopyridine on Au(111): A Potential-Induced Phase Transition in Sulfuric Acid Solutions. PubMed.[Link]
-
Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. ScienceDirect.[Link]
-
Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid... ACS Omega.[Link]
-
Biogenic Approaches to Metal Nanoparticle Synthesis and Their Application in Biotechnology. MDPI.[Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate.[Link]
-
The effects of temperature (A) and pH (B) on pyridine degradation and biomass of strain KDPy1 in 24 h. ResearchGate.[Link]
Sources
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- 17. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Analysis of Synthesis Routes for 2,4,6-Trisubstituted Pyridines: From Classic Condensations to Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
The 2,4,6-trisubstituted pyridine core is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals, owing to its presence in numerous bioactive natural products and pharmaceuticals. The strategic placement of substituents at the 2, 4, and 6 positions allows for fine-tuning of the molecule's steric and electronic properties, making the development of efficient and versatile synthetic routes a subject of enduring interest. This guide provides a comparative analysis of key synthetic methodologies, from venerable named reactions to contemporary catalytic approaches, offering insights into their mechanisms, scope, and practical applications.
Introduction to Synthetic Strategies
The construction of the pyridine ring can be broadly categorized into two approaches: classical condensation reactions that build the ring from acyclic precursors, and modern catalytic methods that often offer milder conditions and greater functional group tolerance. This guide will delve into the Hantzsch, Kröhnke, and Guareschi-Thorpe syntheses as classical cornerstones, and contrast them with transition-metal-catalyzed and photoredox-catalyzed strategies that have gained prominence in recent years.
Classical Condensation Reactions: The Foundation of Pyridine Synthesis
For over a century, multicomponent reactions have been the bedrock of pyridine synthesis, offering straightforward access to complex molecules from simple starting materials.
The Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[2] This method is particularly effective for the synthesis of symmetrically substituted pyridines.[2]
Mechanism and Causality: The reaction proceeds through a series of condensations and cyclizations. One molecule of the β-ketoester and the aldehyde undergo a Knoevenagel condensation, while a second molecule of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition between these two intermediates, followed by cyclization and dehydration, yields the dihydropyridine. The final oxidation step, driven by the stability of the aromatic ring, is crucial. The choice of oxidant can vary, with mild options like ferric chloride or potassium permanganate often being employed in one-pot procedures.[1]
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis provides a highly versatile route to a wide array of polysubstituted pyridines. The archetypal reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen donor, typically ammonium acetate.[3]
Mechanism and Causality: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia (from ammonium acetate) and subsequent dehydration to afford the final substituted pyridine. The use of a pyridinium salt as a precursor for the ylide is a key feature of this methodology.
The Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is a classical method that primarily yields 2-pyridones (2-hydroxypyridines) through the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[4][5] While not a direct route to 2,4,6-trisubstituted pyridines without further functionalization of the resulting pyridone, it is a foundational method in pyridine chemistry.
Scope and Limitations for 2,4,6-Trisubstitution: The direct synthesis of 2,4,6-trisubstituted pyridines via the Guareschi-Thorpe reaction is not its primary application. The method inherently leads to a hydroxyl (or oxo) group at the 2-position. While this pyridone can be a versatile intermediate for further elaboration, it requires additional synthetic steps to achieve a fully substituted, non-hydroxylated pyridine at this position. For researchers specifically targeting 2,4,6-triaryl or trialkyl pyridines, the Hantzsch and Kröhnke methods are generally more direct.
Modern Catalytic Approaches: A New Era of Pyridine Synthesis
Modern synthetic chemistry has introduced a host of catalytic methods that offer significant advantages over classical techniques, including milder reaction conditions, improved yields, and broader substrate scope.
Transition-Metal Catalysis
Transition metals, particularly palladium, ruthenium, and cobalt, have emerged as powerful catalysts for the synthesis of substituted pyridines. These methods often proceed via C-H activation or cross-coupling strategies, providing access to substitution patterns that are challenging to achieve through classical methods.
Cobalt-Catalyzed One-Pot Synthesis: A notable example is the one-pot, three-component coupling of an aryl aldehyde, an acetophenone, and ammonium acetate using a cobalt(II) chloride catalyst.[6][7][8] This approach offers excellent yields, short reaction times, and often proceeds under solvent-free conditions, aligning with the principles of green chemistry.[6][7][8] The catalyst is often recyclable, adding to the method's efficiency and cost-effectiveness.[6]
Palladium-Catalyzed C-H Activation: Palladium catalysts can mediate the synthesis of multi-substituted pyridines from α,β-unsaturated oxime ethers and alkenes through a C-H activation pathway.[9] This method provides access to various multi-substituted pyridines with high regioselectivity.[9]
Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has recently been applied to the synthesis of 2,4,6-trisubstituted pyridines, offering an environmentally benign and metal-free alternative. In a typical procedure, an organic dye such as Eosin Y is used as a photocatalyst to mediate the reaction between aryl ketones and benzyl amines in the presence of molecular oxygen.[10][11][12]
Mechanism and Causality: The photocatalyst, upon excitation by visible light, initiates a single-electron transfer process, generating radical intermediates from the starting materials. These radicals then engage in a cascade of reactions, ultimately leading to the formation of the pyridine ring. This method is notable for its mild reaction conditions, often proceeding at ambient temperature.[10][12]
Comparative Analysis of Synthesis Routes
| Synthesis Route | Typical Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yields | Advantages | Limitations |
| Hantzsch Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia/NH4OAc | Oxidizing agent (e.g., FeCl3, KMnO4) | Reflux in ethanol, or modern variations (ultrasound, microwave) | 60-96%[2] | High atom economy, one-pot procedure, good for symmetrical pyridines. | Requires a subsequent oxidation step, can have long reaction times under classical conditions.[2] |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl | Ammonium acetate | Reflux in acetic acid or ethanol (80-140 °C) | 60-95%[3] | High yields, broad substrate scope, convergent. | Requires pre-synthesis of the pyridinium salt. |
| Cobalt-Catalyzed | Aryl aldehyde, Acetophenone, Ammonium acetate | CoCl2·6H2O | Solvent-free, 100-120 °C | 85-95%[6][7] | Excellent yields, short reaction times, recyclable catalyst, solvent-free. | Can require elevated temperatures. |
| Photoredox Catalysis | Aryl ketone, Benzyl amine | Eosin Y, O2 (air) | Visible light, room temperature | 52-87%[10][12] | Mild conditions, metal-free, environmentally benign. | Yields can be variable, may require longer reaction times. |
Experimental Protocols
Detailed Protocol 1: Kröhnke Synthesis of 2,4,6-Triphenylpyridine
This protocol describes a one-pot synthesis of 2,4,6-triphenylpyridine from acetophenone and benzaldehyde, which is a variation of the classical Kröhnke synthesis.
Materials:
-
Acetophenone (2 equivalents)
-
Benzaldehyde (1 equivalent)
-
Ammonium acetate (excess, ~5-10 equivalents)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone, benzaldehyde, and ammonium acetate.
-
Add ethanol as the solvent.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After cooling, the product often precipitates. The crude product can be collected by filtration and recrystallized from a suitable solvent like ethanol.
Detailed Protocol 2: Photoredox Synthesis of 2,4,6-Triarylpyridines
This protocol outlines the synthesis of 2,4,6-triarylpyridines using Eosin Y as a photoredox catalyst.[11]
Materials:
-
Aryl ketone (0.5 mmol)
-
Benzyl amine (0.25 mmol)
-
Eosin Y (2 mol%)
-
Acetonitrile (1 mL)
-
Visible light source (e.g., 24W blue LED lamp)
Procedure:
-
In a Schlenk tube, combine the aryl ketone, benzyl amine, and Eosin Y.
-
Add acetonitrile as the solvent.
-
Seal the tube and place it in front of a visible light source with stirring.
-
The reaction is typically stirred at room temperature for 24-48 hours.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Visualization of Synthetic Workflows
Kröhnke Pyridine Synthesis Workflow
Caption: General workflow of the Kröhnke pyridine synthesis.
One-Pot Cobalt-Catalyzed Synthesis Workflow
Caption: Simplified workflow of the one-pot cobalt-catalyzed synthesis.
Conclusion
The synthesis of 2,4,6-trisubstituted pyridines is a mature field with a rich history, yet it continues to evolve with the advent of modern catalytic methods. Classical condensation reactions like the Hantzsch and Kröhnke syntheses remain highly relevant and powerful tools, particularly for their scalability and the use of readily available starting materials. However, modern transition-metal-catalyzed and photoredox-catalyzed approaches offer compelling alternatives, often providing higher yields under milder conditions and with greater functional group tolerance. The choice of synthetic route will ultimately be dictated by the specific target molecule, the desired substitution pattern, the availability of starting materials, and considerations of efficiency and environmental impact. This guide serves as a foundational resource to aid researchers in navigating these choices and designing effective synthetic strategies for this important class of heterocyclic compounds.
References
Sources
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- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2,4,6-Trisubstituted Pyridines by Oxidative Eosin Y Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of 2,4,6-Trisubstituted Pyridines by Oxidative Eosin Y Photoredox Catalysis. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Mercaptopyridine Derivatives
Introduction: The Versatile 2-Mercaptopyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] When functionalized with a thiol group at the 2-position, it gives rise to the 2-mercaptopyridine scaffold, a privileged structure demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-mercaptopyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will dissect the nuanced effects of structural modifications on their antimicrobial, anticancer, and enzyme inhibitory activities, supported by experimental data and detailed protocols.
The inherent reactivity of the thiol group and the hydrogen bonding capabilities of the pyridine nitrogen make this scaffold an excellent starting point for the design of novel therapeutic agents.[3] The tautomeric nature of 2-mercaptopyridine, existing in both thiol and thione forms, further adds to its chemical versatility and potential for diverse biological interactions.
I. Synthesis of the 2-Mercaptopyridine Core: A Foundational Protocol
A common and efficient method for the synthesis of the 2-mercaptopyridine core involves the reaction of 2-chloropyridine with a sulfur source, such as thiourea.[3] This protocol serves as a self-validating system, where the successful formation of the product can be confirmed through standard analytical techniques like NMR and mass spectrometry.
Experimental Protocol: Synthesis of 2-Mercaptopyridine
Objective: To synthesize the 2-mercaptopyridine scaffold as a precursor for derivative synthesis.
Materials:
-
2-Chloropyridine
-
Thiourea
-
Ethanol
-
Aqueous Ammonia
-
Hydrochloric Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloropyridine and a molar excess (typically 1.2-1.5 equivalents) of thiourea in ethanol.
-
Reaction: Add aqueous ammonia to the mixture and heat to reflux with stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Hydrolysis: To the residue, add a strong base solution (e.g., 15-20% aqueous sodium hydroxide) and stir for 15-20 minutes to hydrolyze the intermediate.
-
Purification: Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted 2-chloropyridine.
-
Acidification: Under an inert atmosphere, carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 6.0-6.5. This will precipitate the 2-mercaptopyridine.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry to a constant weight.
Causality Behind Experimental Choices: The use of thiourea provides a safe and readily available source of sulfur. The basic conditions facilitated by aqueous ammonia are crucial for the nucleophilic substitution reaction to proceed. The final acidification step is necessary to protonate the thiolate intermediate, leading to the precipitation of the desired product.
II. Comparative SAR Analysis of 2-Mercaptopyridine Derivatives
The true potential of the 2-mercaptopyridine scaffold is unlocked through the strategic derivatization of its core structure. The following sections compare the SAR of these derivatives across different therapeutic areas.
A. Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
2-Mercaptopyridine derivatives have shown significant promise as antimicrobial agents. The SAR studies in this area often focus on modifications at the sulfur atom and the pyridine ring to enhance potency and spectrum of activity.
Key SAR Insights:
-
S-Alkylation/Arylation: Substitution on the sulfur atom is a common strategy to modulate lipophilicity and steric bulk, which can significantly impact antimicrobial activity.
-
Pyridine Ring Substitution: Introduction of various substituents on the pyridine ring can influence electronic properties and interactions with the biological target.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 2-Mercaptopyridine Derivatives
| Compound ID | R Group (at Sulfur) | R' Group (on Pyridine) | S. aureus MIC | E. coli MIC | C. albicans MIC | Reference |
| Parent | H | H | >128 | >128 | >128 | [4] |
| 1a | -CH₂-Ph | H | 32 | 64 | 16 | Fictional, for illustration |
| 1b | -CH₂(4-Cl-Ph) | H | 16 | 32 | 8 | Fictional, for illustration |
| 1c | -CH₂(4-NO₂-Ph) | H | 8 | 16 | 4 | Fictional, for illustration |
| 2a | H | 5-NO₂ | 64 | 128 | 32 | Fictional, for illustration |
| 2b | -CH₂-Ph | 5-NO₂ | 4 | 8 | 2 | Fictional, for illustration |
Data in this table is illustrative and synthesized from general principles observed in the literature to demonstrate SAR concepts.
The illustrative data suggests that S-alkylation with substituted benzyl groups (Compounds 1a-1c ) enhances antimicrobial activity compared to the parent compound. The presence of electron-withdrawing groups on the phenyl ring (e.g., -Cl, -NO₂) appears to further increase potency. Similarly, an electron-withdrawing nitro group on the pyridine ring (Compound 2a ) improves activity, which is synergistically enhanced by S-alkylation (Compound 2b ). This suggests that modulating the electronic and lipophilic properties of the molecule is key to achieving potent antimicrobial effects.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.
Objective: To determine the lowest concentration of a 2-mercaptopyridine derivative that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
2-Mercaptopyridine derivatives (stock solutions in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Step-by-Step Procedure:
-
Preparation of Inoculum: Culture the test microorganism in MHB to an optical density corresponding to a 0.5 McFarland standard. Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and no compound). A sterility control (broth only) is also necessary.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Workflow for Antimicrobial SAR Study
Caption: Workflow for a typical antimicrobial SAR study.
B. Anticancer Activity: Targeting Proliferative Disorders
The 2-mercaptopyridine scaffold has also been explored for its potential in oncology. SAR studies have revealed that specific substitutions can lead to potent cytotoxic effects against various cancer cell lines.
Key SAR Insights:
-
Aromatic Substituents: The introduction of substituted aryl groups, often via a linker attached to the sulfur atom, is a key strategy. The nature and position of substituents on these aromatic rings play a critical role in determining anticancer potency.
-
Heterocyclic Moieties: Incorporation of other heterocyclic rings can lead to compounds with enhanced activity, potentially through interactions with specific biological targets like kinases.
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of 2-Mercaptopyridine Derivatives against MCF-7 (Breast Cancer) Cell Line
| Compound ID | R Group (at Sulfur) | R' Group (on Pyridine) | IC₅₀ (µM) | Reference |
| Doxorubicin | (Standard Drug) | 0.85 | [1] | |
| 3a | -CH₂-CO-NH-(4-F-Ph) | H | 7.5 | Fictional, for illustration |
| 3b | -CH₂-CO-NH-(4-Cl-Ph) | H | 4.2 | Fictional, for illustration |
| 3c | -CH₂-CO-NH-(4-Br-Ph) | H | 2.1 | Fictional, for illustration |
| 3d | -CH₂-CO-NH-(4-I-Ph) | H | 0.5 | Fictional, for illustration |
| 4a | -CH₂-(Thiazole derivative) | H | 1.2 | Fictional, for illustration |
Data in this table is illustrative and synthesized from general principles observed in the literature to demonstrate SAR concepts.
The illustrative data for compounds 3a-3d suggests a clear halogen-dependent trend in anticancer activity, with potency increasing down the group (I > Br > Cl > F). This highlights the importance of the substituent's size, lipophilicity, and potential for halogen bonding in the target's active site. The incorporation of a thiazole moiety (Compound 4a ) also shows significant potency, indicating that exploring different heterocyclic substituents is a promising avenue for developing novel anticancer agents.[1]
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol provides a reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a 2-mercaptopyridine derivative that inhibits 50% of cell growth (IC₅₀).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the 2-mercaptopyridine derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Logical Relationship in Anticancer SAR
Caption: Logical flow in anticancer SAR studies.
C. Enzyme Inhibition: A Targeted Approach
Many 2-mercaptopyridine derivatives exert their biological effects by inhibiting specific enzymes. The SAR in this context is highly dependent on the topology and amino acid composition of the enzyme's active site.
Key SAR Insights:
-
Competitive Inhibition: Derivatives designed to mimic the natural substrate of an enzyme can act as competitive inhibitors.
-
Allosteric Inhibition: Modifications at sites distal to the active site can lead to allosteric inhibitors that modulate enzyme activity.
-
Key Interactions: The pyridine nitrogen and the sulfur atom often play crucial roles in forming hydrogen bonds or coordinating with metal ions in the active site.
Table 3: Comparative Enzyme Inhibitory Activity of 2-Mercaptopyridine Derivatives
| Compound ID | Target Enzyme | R Group (at Sulfur) | Inhibition Type | IC₅₀ (µM) | Reference |
| Reference Inhibitor | Kinase X | - | Competitive | 0.5 | Fictional, for illustration |
| 5a | Kinase X | -H | Competitive | 15.2 | Fictional, for illustration |
| 5b | Kinase X | -CH₂-Ph | Competitive | 2.8 | Fictional, for illustration |
| 5c | Kinase X | -(CH₂)₂-OH | Competitive | 0.9 | Fictional, for illustration |
| 5d | Kinase X | -(CH₂)₂-NH₂ | Competitive | 0.4 | Fictional, for illustration |
Data in this table is illustrative and synthesized from general principles observed in the literature to demonstrate SAR concepts.
The illustrative data for compounds 5a-5d targeting "Kinase X" demonstrates that substitutions at the sulfur atom can significantly enhance inhibitory potency. The introduction of a flexible alkyl chain with a terminal polar group capable of hydrogen bonding (hydroxyl in 5c , amino in 5d ) appears to be particularly beneficial, likely by forming additional interactions within the enzyme's active site. This highlights the importance of designing derivatives that can exploit specific features of the target enzyme's binding pocket.
Experimental Protocol: Enzyme Inhibition Assay
This protocol provides a framework for determining the inhibitory activity of compounds against a specific enzyme.
Objective: To measure the IC₅₀ value of a 2-mercaptopyridine derivative against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
2-Mercaptopyridine derivatives
-
Detection reagent (e.g., for a colorimetric or fluorescent readout)
-
Microplate reader
Step-by-Step Procedure:
-
Assay Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubation: Incubate the enzyme and inhibitor together for a short period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: After a specific incubation time, stop the reaction and measure the product formation using a suitable detection reagent and a microplate reader.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
Signaling Pathway Inhibition
Caption: Inhibition of a signaling pathway by a 2-mercaptopyridine derivative.
III. Conclusion: A Scaffold of Continuing Promise
The 2-mercaptopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of rational design in optimizing the biological activity of these derivatives. By systematically modifying the core structure and evaluating the resulting changes in potency, researchers can develop compounds with enhanced efficacy and selectivity for a range of diseases. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new 2-mercaptopyridine analogues, ensuring scientific integrity and reproducibility in the quest for next-generation therapeutics.
IV. References
-
Franchini, C., Muraglia, M., Corbo, F., Florio, M. A., Di Mola, A., Rosato, A., Matucci, R., Nesi, M., van Bambeke, F., & Vitali, C. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 342(11), 605–613. [Link]
-
Google Patents. (2011). CN101993414A - Method for preparing 2-mercaptopyridine.
-
Hussain, S. A., et al. (2013). Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 471-473. [Link]
-
Jaiswal, A., et al. (2025). Experimental and Theoretical Studies for Noncovalent Interactions Analysis of 2-Mercaptopyrimidine Derivative and Their Antimicrobial Activities. Russian Journal of General Chemistry, 95(2). [Link]
-
Narayana, B., et al. (2005). Synthesis and antimicrobial and anti-inflammatory activities of substituted 2-mercapto-3-(N-aryl)pyrimido[5,4-c]cinnolin-4-(3H)-ones. European Journal of Medicinal Chemistry, 40(5), 469-474. [Link]
-
ResearchGate. (n.d.). Structure activity relationship. [Link]
-
Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
Sources
A Comparative Guide to Validating the Purity of 2-Mercapto-4,6-diphenyl-3-pyridinecarbonitrile by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the rationale behind the development of a robust HPLC method, present a detailed validation protocol, and compare its performance with alternative analytical techniques, supported by hypothetical experimental data.
The Analyte: 2-Mercapto-4,6-diphenyl-3-pyridinecarbonitrile
Before delving into analytical methodologies, a fundamental understanding of the target analyte is crucial. 2-Mercapto-4,6-diphenyl-3-pyridinecarbonitrile possesses a molecular formula of C₁₈H₁₂N₂S and a molecular weight of 288.37 g/mol . Its structure, characterized by a substituted pyridine core with phenyl, mercapto, and nitrile functional groups, dictates its physicochemical properties and, consequently, the analytical strategies for its purity assessment. The presence of the aromatic rings suggests significant UV absorbance, a key characteristic for HPLC detection. The mercapto group, a thiol, opens the door to specific derivatization or titration techniques.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the workhorse of the pharmaceutical industry for purity and impurity profiling, offering high resolution, sensitivity, and quantitative accuracy.[1] For a molecule like 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the compound's predominantly nonpolar character arising from the two phenyl rings.
Causality Behind Experimental Choices in HPLC Method Development
The development of a reliable HPLC method is not a matter of chance but a series of deliberate choices based on the analyte's chemistry.
-
Column Selection: A C18 stationary phase is the most common choice for RP-HPLC and is well-suited for retaining aromatic compounds like our target analyte through hydrophobic interactions. A column with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance between resolution, analysis time, and backpressure.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (Mobile Phase A) and an organic modifier (Mobile Phase B) is typically employed to ensure the elution of the main compound with a good peak shape and to separate it from potential impurities with varying polarities.
-
Mobile Phase A: An aqueous buffer, such as 0.1% formic acid in water, is chosen to control the pH and improve peak shape, especially for compounds with ionizable groups.
-
Mobile Phase B: Acetonitrile is a common organic modifier due to its low viscosity and UV transparency.
-
-
Detection Wavelength: Based on the UV-Vis absorption spectra of structurally similar substituted pyridines, which exhibit strong absorbance in the near-UV region, a detection wavelength in the range of 340-400 nm would be a pragmatic starting point.[2][3][4][5] A photodiode array (PDA) detector is invaluable during method development to determine the optimal detection wavelength and to check for peak purity.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column. Maintaining a constant column temperature (e.g., 30 °C) is critical for ensuring reproducible retention times.
A Self-Validating HPLC Protocol
The following protocol is designed to be a self-validating system, where the system suitability parameters ensure the reliability of each analytical run. This validation would be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][6][7]
Experimental Protocol: RP-HPLC Purity Determination
| Parameter | Condition |
| Instrumentation | HPLC with quaternary pump, autosampler, column oven, and PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 350 nm (or optimal wavelength determined by PDA) |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as needed. |
System Suitability Criteria (as per ICH Q2(R1))
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Visualizing the HPLC Validation Workflow
Caption: A flowchart illustrating the logical progression from HPLC method development to full validation according to ICH Q2(R1) guidelines.
Alternative Purity Validation Methods: A Comparative Analysis
While HPLC is a powerful tool, a comprehensive understanding of a compound's purity often benefits from orthogonal methods that rely on different chemical principles. Here, we compare HPLC with two strong alternatives: Quantitative Nuclear Magnetic Resonance (qNMR) and Argentometric Titration.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[4][8] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be accurately determined.[9][10]
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation: Accurately weigh approximately 10 mg of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire a proton NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
-
Data Processing: Process the spectrum and carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Argentometric Titration
Principle: This classical titrimetric method is specific for the quantification of thiols (mercaptans).[2] Argentometric titration involves the reaction of the thiol group with a standard solution of silver nitrate (AgNO₃) to form an insoluble silver thiolate precipitate.[9][11] The endpoint of the titration can be determined potentiometrically.
Experimental Protocol: Argentometric Titration
-
Sample Preparation: Accurately weigh approximately 100 mg of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile and dissolve it in a suitable solvent mixture (e.g., ethanol/benzene).
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M AgNO₃.
-
Endpoint Detection: Monitor the potential difference between a silver indicator electrode and a reference electrode. The endpoint is identified by the sharp change in potential.
-
Calculation: The purity is calculated based on the stoichiometry of the reaction (1:1 for thiol and Ag⁺) and the volume of AgNO₃ solution consumed.
Comparative Data Summary
The following table presents hypothetical data to illustrate the performance of each method in determining the purity of a batch of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile.
| Parameter | HPLC | qNMR | Argentometric Titration |
| Purity (%) | 99.5 ± 0.2 | 99.3 ± 0.1 | 99.1 ± 0.3 |
| Precision (%RSD) | 0.2% | 0.1% | 0.3% |
| Specificity | High (separates impurities) | High (structurally specific) | Moderate (titrates all thiols) |
| Analysis Time | ~30 min per sample | ~15 min per sample | ~20 min per sample |
| Sample Throughput | High (with autosampler) | Moderate | Low |
| Reference Standard | Required for analyte | Required (internal standard) | Required (titrant) |
Conclusion: A Multi-faceted Approach to Purity Validation
This guide has detailed a robust RP-HPLC method for the purity validation of 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile, emphasizing the rationale behind the methodological choices. The comparison with orthogonal techniques like qNMR and argentometric titration underscores a critical principle in pharmaceutical analysis: no single method provides a complete picture.
-
HPLC excels in its ability to separate and quantify individual impurities, making it indispensable for impurity profiling.
-
qNMR offers a highly accurate and precise determination of the absolute purity of the main component without the need for an identical reference standard.
-
Argentometric Titration provides a cost-effective and specific assay for the thiol functional group, which can be a valuable cross-validation tool.
For comprehensive and trustworthy purity validation, a combination of these methods is recommended. HPLC should be the primary tool for routine quality control and impurity monitoring, while qNMR can serve as a primary method for the certification of reference standards. Argentometric titration can be employed as a complementary technique to confirm the integrity of the mercapto group. By adopting this multi-faceted approach, researchers and drug developers can ensure the highest level of confidence in the quality of their pharmaceutical intermediates.
References
-
S. K. Bharti and R. Roy, "Quantitative 1H NMR spectroscopy," TrAC Trends in Analytical Chemistry, vol. 35, pp. 5-26, 2012. Available: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available: [Link]
-
G. F. Pauli, B. U. Jaki, and D. C. Lankin, "Quantitative 1H NMR: Development and Potential of a Forceful Tool in Natural Products Analysis," Journal of Natural Products, vol. 68, no. 1, pp. 133-149, 2005. Available: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available: [Link]
-
European Medicines Agency. (2024). ICH guideline Q2(R2) on validation of analytical procedures. Available: [Link]
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C. Gandolfo, D. Grasso, S. Fasone, and G. Capietti, "Ultra-violet absorption spectra of substituted pyridines," Journal of Molecular Structure, vol. 24, no. 2, pp. 309-316, 1975. Available: [Link]
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R. Cecil and J. R. McPhee, "The estimation of thiols and disulphides by potentiometric titration with silver nitrate," Biochemical Journal, vol. 59, no. 2, pp. 234-240, 1955. Available: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available: [Link]
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PubChem. 2-Amino-4,6-diphenylpyridine-3-carbonitrile. Available: [Link]
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PubChem. 2-Mercapto-4,6-dimethylnicotinonitrile. Available: [Link]
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ChemSynthesis. 2-oxo-4,6-diphenyl-1,2-dihydro-3-pyridinecarbonitrile. Available: [Link]
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H. M. G. Al-Hazimi, "The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids," Journal of the American Chemical Society, vol. 78, no. 23, pp. 6149-6153, 1956. Available: [Link]
- D. C. Harris, Quantitative Chemical Analysis, 9th ed. W. H. Freeman, 2015.
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BrainKart. Argentometric Titrations Precipitation titrations. Available: [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). Available: [Link]
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Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates? Available: [Link]
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A Comparative Guide to the Photophysical Properties of Cyanopyridine and Cyanopyridone Fluorophores
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probe development, cyanopyridine and cyanopyridone scaffolds have emerged as privileged structures, offering versatile platforms for the design of novel imaging agents and environmentally sensitive dyes. Their utility in biological and pharmaceutical research stems from their often-favorable photophysical properties, including high fluorescence quantum yields and sensitivity to the local microenvironment. This guide provides an in-depth, objective comparison of the photophysical characteristics of cyanopyridine and cyanopyridone fluorophores, supported by experimental data and detailed methodologies, to aid researchers in the rational design and selection of probes for their specific applications.
At a Glance: Cyanopyridine vs. Cyanopyridone Fluorophores
The core structural difference between these two classes of fluorophores lies in the presence of a carbonyl group in the pyridone ring, which is absent in the pyridine ring. This seemingly minor alteration imparts significant changes to the electronic and, consequently, the photophysical properties of the resulting molecules.
| Feature | Cyanopyridine Fluorophores | Cyanopyridone Fluorophores |
| General Structure | Aromatic pyridine ring with a cyano substituent | Pyridin-2-one ring with a cyano substituent |
| Fluorescence Quantum Yield (ΦF) | Highly variable, can be moderate to high (up to ~0.8) depending on substitution.[1] | Generally high, with some derivatives exhibiting quantum yields around 0.62.[2] |
| Solvatochromism | Can exhibit significant solvatochromism, particularly with donor-acceptor substitutions.[3][4] | Also show solvatochromic effects, with a notable red shift in absorption with increasing solvent polarity.[2] |
| Key Advantages | Well-established synthetic routes, diverse substitution patterns possible.[1][5][6] | The pyridone moiety can act as both a hydrogen bond donor and acceptor, which can be advantageous for biological targeting.[7] |
| Primary Applications | Bioimaging, fluorescent probes for biological materials, intermediates in heterocyclic synthesis.[3][5] | Anticancer agents, kinase inhibitors, and luminescent liquid crystalline materials.[2][7] |
Delving Deeper: The Structural and Electronic Origins of Photophysical Differences
The divergence in the photophysical behavior of cyanopyridine and cyanopyridone fluorophores can be attributed to the distinct electronic nature of their core heterocyclic systems.
Cyanopyridines: The aromatic pyridine ring in cyanopyridines provides a robust, electron-deficient scaffold. The introduction of a cyano group further enhances this electron-withdrawing character. To elicit strong fluorescence, cyanopyridine-based fluorophores are often designed as "push-pull" systems, where an electron-donating group (e.g., an amino or alkoxy group) is strategically placed on the pyridine ring to create an intramolecular charge transfer (ICT) character upon photoexcitation. The extent of this ICT and the resulting fluorescence properties are highly tunable through the modification of both the donor and acceptor strengths and their positions on the pyridine ring.
Cyanopyridones: The presence of the carbonyl group in the 2-pyridone ring introduces a permanent dipole and alters the electronic distribution within the heterocycle. This can lead to a greater degree of charge separation in the ground state compared to their cyanopyridine counterparts. The pyridone moiety can also participate in tautomerism, which can influence the excited-state dynamics and deactivation pathways. The ability of the N-H and C=O groups to engage in hydrogen bonding can lead to specific interactions with protic solvents, influencing their solvatochromic behavior and quantum yields.[7]
Experimental Data: A Side-by-Side Comparison
To provide a quantitative comparison, the following table summarizes the photophysical properties of representative cyanopyridine and cyanopyridone fluorophores from the literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the vast structural diversity within each class.
| Compound Class | Example Derivative | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Cyanopyridine | Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.44 | CDCl3 | [1] |
| Cyanopyridine | Dimethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.35 | CDCl3 | [1] |
| Cyanopyridine | Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.01 | CDCl3 | [1] |
| Cyanopyridone | 4-(3,4-bis(octyloxy)phenyl)-6-(4-((1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | ~370 | ~466 | ~0.62 | Chloroform | [2] |
Note: The quantum yield of the cyanopyridone derivative was reported to be good, around 0.62, when compared to quinine sulfate (ΦF = 0.54) in the same solvent.
Experimental Protocols: Best Practices for Characterization
Accurate and reproducible characterization of photophysical properties is paramount for the development and application of fluorescent probes. Below are detailed, field-proven protocols for two key measurements.
Determination of Relative Fluorescence Quantum Yield
The comparative method, as described by Williams et al., is a widely accepted and reliable technique for determining the relative fluorescence quantum yield (ΦF) of a compound.[8] This method involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
-
UV-Vis spectrophotometer.
-
1 cm path length quartz cuvettes.
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.58).[9]
-
Test compound.
-
Spectroscopic grade solvents.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the fluorescence standard and the test compound in the same solvent.
-
Prepare a series of dilutions of both the standard and the test compound. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance of each diluted solution at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectrum of each solution. The excitation wavelength should be the same for both the standard and the test compound.
-
Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound.
-
The quantum yield of the test sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively.
-
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for relative fluorescence quantum yield determination.
Characterization of Solvatochromism
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon provides valuable insights into the electronic structure of a fluorophore and its interactions with the surrounding medium.
Materials and Equipment:
-
Synthesized fluorophore.
-
A series of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, methanol, water).
-
UV-Vis spectrophotometer.
-
Spectrofluorometer.
-
1 cm path length quartz cuvettes.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare dilute solutions of the fluorophore in each of the selected solvents. The concentration should be low enough to ensure an absorbance of approximately 0.1 at the absorption maximum.
-
-
Spectroscopic Measurements:
-
Record the UV-Vis absorption spectrum of each solution to determine the wavelength of maximum absorption (λabs).
-
Record the fluorescence emission spectrum of each solution, using the corresponding λabs as the excitation wavelength, to determine the wavelength of maximum emission (λem).
-
-
Data Analysis using Lippert-Mataga Plots:
-
Calculate the Stokes shift (Δν) in wavenumbers (cm-1) for each solvent using the formula: Δν = (1/λabs) - (1/λem)
-
The Lippert-Mataga equation relates the Stokes shift to the solvent polarity function (Δf): Δν = (2(μe - μg)2 / (hca3)) * Δf + constant where:
-
μe and μg are the excited and ground state dipole moments, respectively.
-
h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius of the solute.
-
Δf = [(ε-1)/(2ε+1)] - [(n2-1)/(2n2+1)], where ε is the dielectric constant and n is the refractive index of the solvent.
-
-
Plot the Stokes shift (Δν) versus the solvent polarity function (Δf). A linear relationship indicates that the solvatochromic shift is primarily due to dipole-dipole interactions between the fluorophore and the solvent molecules. The slope of the plot is proportional to the change in the dipole moment upon excitation.[10][11][12][13]
-
Conceptual Diagram of Solvatochromism Analysis
Caption: Workflow for analyzing the solvatochromic behavior of a fluorophore.
Conclusion and Future Outlook
Both cyanopyridine and cyanopyridone fluorophores offer compelling advantages for the development of advanced molecular probes. Cyanopyridines provide a highly versatile and synthetically accessible platform, allowing for fine-tuning of their photophysical properties through rational design of donor-acceptor systems. Cyanopyridones, with their inherent hydrogen bonding capabilities and often high quantum yields, present exciting opportunities for the creation of probes with enhanced specificity for biological targets.
The choice between these two scaffolds will ultimately depend on the specific requirements of the intended application. For applications demanding high brightness and where hydrogen bonding interactions can be leveraged for targeted binding, cyanopyridones are an excellent choice. For applications requiring broad tunability of emission color and solvatochromic response, the vast chemical space of cyanopyridines offers a rich playground for discovery.
Future research in this area will likely focus on the development of novel derivatives with improved photostability, larger Stokes shifts, and enhanced two-photon absorption cross-sections for deep-tissue imaging. Furthermore, the integration of these fluorophores into more complex systems, such as activatable probes and theranostic agents, will continue to drive innovation in chemical biology and drug development.
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Novel Synthesis of Some New Fluorescent 2-Amino-3-cyanopyridines. (2025). Request PDF.[Link]
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Synthesis and mechanochromic investigations of new cyanopyridone derivatives. (2023). Request PDF.[Link]
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DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent.[Link]
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Synthesis, structure and solvatochromic properties of novel dyes derived from 4-(4-nitrophenyl)-3-cyano-2-pyridone. (2014). Semantic Scholar.[Link]
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Solvatochromism and Solvation Dynamics of Structurally Related Cyanine Dyes. (2025). Request PDF.[Link]
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Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2024). NIH.[Link]
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Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). PMC - PubMed Central.[Link]
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4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as prospective luminophores. (2025). PDF.[Link]
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Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. (2021). MDPI.[Link]
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A Comparative Guide to Pim-1 Kinase Inhibitors: Benchmarking 2-Mercapto-4,6-diphenyl-3-pyridinecarbonitrile Against Established Agents
Introduction: Pim-1 Kinase as a Prime Oncogenic Target
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that have emerged as critical regulators of key cellular processes.[1][] Unlike many other kinases, PIM kinases are constitutively active and their function is primarily regulated at the level of transcription, translation, and protein stability.[][3][4] Their expression is largely driven by the JAK/STAT signaling pathway, which is activated by numerous cytokines and growth factors.[5][6][7][8]
Pim-1, in particular, is a significant proto-oncogene implicated in a wide array of human cancers, including hematopoietic malignancies and solid tumors like prostate cancer.[7][9][10] It plays a pivotal role in promoting cell survival, proliferation, and cell cycle progression by phosphorylating a host of downstream substrates, thereby inhibiting apoptosis and driving tumorigenesis.[][9][11] This central role in cancer biology has made Pim-1 an attractive and compelling target for the development of novel anticancer therapeutics.[10][12]
This guide provides an in-depth comparison of a novel chemical entity, 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile, and its structural class against well-established, standard Pim-1 kinase inhibitors. We will delve into their biochemical potency, cellular efficacy, and the experimental methodologies required for a robust head-to-head evaluation.
The Inhibitors: A Comparative Overview
Standard Pim-1 Kinase Inhibitors: The Established Benchmarks
A number of small-molecule inhibitors targeting the Pim kinase family have been developed, with several entering preclinical and clinical investigation.[9] These compounds serve as the gold standard for evaluating new chemical entities.
-
AZD1208: A potent, orally bioavailable pan-Pim kinase inhibitor with exceptional potency against all three isoforms (Pim-1, -2, and -3) in the low nanomolar and even picomolar range.[1][13] It has been investigated in clinical trials for hematological malignancies.[11]
-
SGI-1776: A novel, ATP-competitive inhibitor with a preference for Pim-1, but also potently inhibits Flt-3.[13][14] While showing promise, its development was hampered by off-target effects.[14]
-
SMI-4a: A cell-permeable and ATP-competitive inhibitor with notable potency for Pim-1.[1][13] It serves as a valuable tool for preclinical studies.
-
PIM447 (LGH447): A highly selective and potent pan-Pim kinase inhibitor with Ki values in the picomolar range for all three isoforms.[1][13] It has shown clinical benefit in studies on multiple myeloma.[11]
The Challenger: The Pyridinecarbonitrile Scaffold
The compound 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile belongs to a class of heterocyclic compounds that have been explored for various biological activities. While extensive, direct comparative data for this specific molecule as a Pim-1 inhibitor is not widely available in peer-reviewed literature, the closely related 2-amino-4,6-diphenylnicotinonitrile scaffold has demonstrated antiproliferative activity with potential PIM-1 kinase inhibitory action.[15] This suggests that the pyridinecarbonitrile core is a viable pharmacophore for engaging the Pim-1 active site. For the purpose of this guide, we will discuss the necessary experimental framework to validate and compare this class of compounds against the established standards.
Quantitative Comparison of Inhibitor Potency
A critical aspect of inhibitor characterization is the determination of its potency, both in a purified, biochemical system and within a complex cellular environment. The half-maximal inhibitory concentration (IC50) is a key metric, but its value is highly dependent on the assay context.[8]
Table 1: Biochemical Potency of Standard Pim-1 Kinase Inhibitors
| Inhibitor | Type | Pim-1 IC50 / Ki | Pim-2 IC50 / Ki | Pim-3 IC50 / Ki | Reference(s) |
| AZD1208 | Pan-Pim | 0.4 nM (IC50) | 5.0 nM (IC50) | 1.9 nM (IC50) | [13] |
| PIM447 | Pan-Pim | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | [13] |
| SGI-1776 | Pim-1 selective | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | [1] |
| SMI-4a | Pim-1 selective | 17 nM (IC50) | Modestly potent | - | [13] |
| TCS PIM-1 1 | Pim-1 selective | 50 nM (IC50) | >20,000 nM (IC50) | - | [1][13] |
| Hispidulin | Pim-1 selective | 2.71 µM (IC50) | - | - | [13] |
Data represents values from cell-free biochemical assays. To evaluate a novel compound like 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile, its IC50 would be determined using similar assays (see Protocol 1) and benchmarked against these values.
Mechanistic Context: The Pim-1 Signaling Pathway
To understand how these inhibitors function, it is essential to visualize their place within the Pim-1 signaling cascade. Pim-1 expression is induced by cytokines via the JAK/STAT pathway. The kinase then phosphorylates numerous downstream targets to regulate cell fate.
Caption: The Pim-1 signaling pathway is regulated by JAK/STAT and impacts apoptosis and cell cycle.
Experimental Protocols for Comparative Evaluation
To objectively compare a novel inhibitor like 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile against standards, a series of validated experiments must be performed. The causality behind these protocols is to build a comprehensive profile, from direct enzyme inhibition to cellular and functional outcomes.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Pim-1 kinase in a cell-free system. It is the primary screen for determining biochemical potency (IC50) by quantifying ADP production, a direct product of kinase activity.[16][17]
Caption: Workflow for the ADP-Glo™ in vitro kinase assay to determine biochemical IC50.
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the test inhibitor (and standards) in an appropriate solvent (e.g., DMSO) and add 1 µL to the wells of a 384-well assay plate.[16]
-
Enzyme Addition: Dilute purified, active Pim-1 kinase in kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT) and add 2 µL to each well.[16]
-
Reaction Initiation: Prepare a mix of a suitable peptide substrate (e.g., RSRHSSYPAGT) and ATP.[18] Add 2 µL of this mix to each well to start the reaction. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and eliminates any remaining ATP, which would otherwise create background signal. Incubate for 40 minutes. The depletion of ATP is critical for ensuring that the subsequent light-generating signal comes only from the ADP produced by Pim-1.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced by Pim-1 into ATP, which then acts as a substrate for luciferase, generating a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal on a plate reader. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the Pim-1 kinase activity.
-
Analysis: Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
Rationale: Moving from a purified system to a cellular context is crucial. This assay verifies that the inhibitor can penetrate the cell membrane and inhibit Pim-1's activity on a known intracellular substrate, such as the pro-apoptotic protein BAD.[19][20] Inhibition is measured by a decrease in the phosphorylation of BAD at serine 112 (pBAD-S112).
Caption: Workflow for Western blot-based cellular target engagement assay.
Step-by-Step Methodology:
-
Cell Treatment: Culture a relevant cancer cell line known to express Pim-1 (e.g., prostate cancer cell line RWPE2 or leukemia cell line MV-4-11) and treat with a range of inhibitor concentrations for 3-6 hours.[20]
-
Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[21]
-
Quantification: Quantify the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal amounts of protein are loaded for analysis.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA) to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BAD (Ser112).[20] Subsequently, probe for total BAD and a loading control (e.g., β-Actin) to normalize the data. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.
-
Analysis: Perform densitometry to quantify the intensity of the pBAD band. Normalize this value to the total BAD and loading control bands. This normalization is a self-validating step, ensuring that observed changes are due to inhibition of phosphorylation, not variations in protein levels. Plot the normalized values to determine the cellular effective concentration (EC50).
Protocol 3: Cell Proliferation/Viability Assay
Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. This functional assay measures the downstream consequence of Pim-1 inhibition on cell viability and proliferation. A reduction in cell viability indicates the inhibitor is having the desired biological effect.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test compound and incubate for an extended period (e.g., 48-72 hours) to allow for effects on cell division to manifest.[21]
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (which measures ATP as an indicator of metabolic activity) or perform an MTT assay.[8][21]
-
Data Acquisition: Read the resulting luminescent or colorimetric signal using a microplate reader.
-
Analysis: Calculate the concentration of the inhibitor that reduces cell viability by 50% (GI50) by plotting the signal against inhibitor concentration.
Conclusion and Future Directions
The landscape of Pim-1 kinase inhibition is dominated by well-characterized, potent molecules like AZD1208 and PIM447, which set a high bar for new therapeutic candidates. While direct, extensive data on 2-mercapto-4,6-diphenyl-3-pyridinecarbonitrile is currently limited, the related pyridinecarbonitrile scaffold shows promise.[15]
A rigorous and objective comparison requires the systematic application of the multi-tiered experimental approach detailed in this guide. By first establishing biochemical potency, then confirming on-target cellular activity, and finally demonstrating a functional anti-proliferative effect, researchers can build a comprehensive data package. This allows for a direct, evidence-based comparison of novel compounds against the established standards in the field. Future work on promising pyridinecarbonitrile derivatives should also include broad kinase selectivity profiling to assess off-target effects and in vivo xenograft studies to evaluate anti-tumor efficacy in a physiological setting.
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Chen, J., et al. (2018). Pim-1 kinase as cancer drug target: An update. Oncotarget, 9(59), 31449–31464. Available at: [Link]
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Goyal, P., et al. (2022). PIM kinase inhibitors: an updated patent review (2016-present). Expert Opinion on Therapeutic Patents, 32(7), 745-764. Available at: [Link]
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Lyu, M., et al. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 14, 1281898. Available at: [Link]
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Nawrocka-Musiał, D., et al. (2018). A review on PIM kinases in tumors. Journal of Tumor, 6(1), 548-554. Available at: [Link]
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Li, Y., et al. (2022). The role of Pim-1 kinases in inflammatory signaling pathways. Cell Communication and Signaling, 20(1), 12. Available at: [Link]
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Harshita, P. S., et al. (2020). PIM-1 KINASE: A NOVEL TARGET FOR CANCER CHEMOTHERAPY- A REVIEW. International Journal of Pharmaceutical Sciences and Research, 11(6), 2528-2538. Available at: [Link]
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Panchal, P., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Clinical Cancer Research, 26(7), 1592-1599. Available at: [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Available at: [Link]
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Immunomart. (n.d.). Pim-1 kinase inhibitor 5. Available at: [Link]
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Pop, R., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12108. Available at: [Link]
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Al-Harbi, S., et al. (2020). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 20(2), 1919-1927. Available at: [Link]
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Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172. Available at: [Link]
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The Modern Chemist's Compass: Navigating Pyridine Synthesis Beyond Hantzsch and Kröhnke
A Senior Application Scientist's In-Depth Technical Guide
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, integral to a vast array of pharmaceuticals and functional materials.[1][2] The enduring demand for novel pyridine derivatives has historically been met by venerable methods such as the Hantzsch and Kröhnke syntheses.[1][3] While robust, these classical routes are often beset by limitations in substrate scope, regioselectivity, and reaction conditions. This guide provides a critical comparison of these traditional methods against a leading-edge approach: transition-metal-catalyzed C–H functionalization, offering a modern, efficient, and atom-economical alternative for constructing the pyridine core.[4]
The Classical Cornerstones: Hantzsch and Kröhnke Syntheses
The Hantzsch and Kröhnke syntheses have been mainstays in the synthetic chemist's toolkit for over a century, valued for their use of simple, accessible starting materials.[1][5]
The Hantzsch pyridine synthesis , first reported in 1881, is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[6] The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to furnish the aromatic pyridine ring.[6] This method is particularly effective for creating symmetrically substituted pyridines.[1]
Conversely, the Kröhnke pyridine synthesis offers a convergent route to 2,4,6-trisubstituted pyridines.[5] The reaction joins an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[5] Its broad substrate scope has made it a versatile tool for synthesizing poly-aryl systems.[7]
Despite their utility, both methods can suffer from drawbacks such as harsh reaction conditions (e.g., high temperatures), lengthy reaction times, and, in the case of Hantzsch synthesis for unsymmetrical products, potential for low yields and side product formation.[6]
The New Frontier: Transition-Metal-Catalyzed C–H Functionalization
In recent years, the direct functionalization of C–H bonds has emerged as a powerful strategy in organic synthesis, offering a more streamlined and atom-economical approach to building molecular complexity.[4][8] For pyridine synthesis, this often involves the construction of the pyridine ring through C–H activation strategies or the direct modification of a pre-existing pyridine core.[4][9]
Transition-metal catalysis, particularly with palladium, rhodium, and nickel, enables the selective activation of otherwise inert C–H bonds, allowing for the direct introduction of alkyl, aryl, or other functional groups.[4] A prominent strategy involves the use of pyridine N-oxides, where the N-oxide group acts as a directing group to facilitate regioselective C–H activation at the C2 position.[9][10] This approach avoids the need for pre-functionalized starting materials, a common requirement in traditional cross-coupling reactions.[10]
Head-to-Head Comparison: A Data-Driven Analysis
The choice of synthetic route hinges on a variety of factors, including desired substitution pattern, functional group tolerance, and overall efficiency. The following table provides a quantitative comparison of the three methodologies for the synthesis of representative substituted pyridines.
| Metric | Hantzsch Synthesis | Kröhnke Synthesis | Novel C–H Functionalization (Pd-Catalyzed) |
| Typical Yield | 60-96%[1][6] | ~90%[11] | 63-92%[12] |
| Reaction Time | Several hours to a full day[6] | 4 hours[11] | 12-24 hours |
| Temperature | Room Temperature to Reflux[1][6] | Reflux[11] | 80-120 °C |
| Key Reagents | Aldehyde, β-ketoester, Ammonia/Ammonium Acetate[6] | α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl, Ammonium Acetate[5] | Pyridine N-oxide, Alkene/Arene, Pd catalyst, Oxidant[10] |
| Key Advantages | Multicomponent, good for symmetrical pyridines, simple starting materials[1][6] | Convergent, broad substrate scope, high yields for trisubstituted pyridines[5][7] | High regioselectivity, excellent functional group tolerance, atom economical, no pre-functionalization needed[4][10] |
| Key Limitations | Requires subsequent oxidation, can have low yields for unsymmetrical products, harsh conditions[6] | Requires preparation of pyridinium salt, can be limited to specific substitution patterns[5] | Requires specific directing groups (e.g., N-oxide), catalyst cost, may require inert atmosphere |
Mechanistic Insights: Visualizing the Reaction Pathways
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis proceeds through a series of condensation and cyclization steps to form a dihydropyridine intermediate, which is then oxidized.
Caption: Mechanism of the Kröhnke Pyridine Synthesis.
Novel C–H Functionalization
Transition-metal-catalyzed C–H functionalization often proceeds through a catalytic cycle involving C–H activation, insertion, and reductive elimination. The use of a directing group like an N-oxide ensures high regioselectivity. [10]
Caption: Simplified mechanism for Pd-catalyzed C-H functionalization.
Experimental Protocols
General Protocol for Hantzsch Pyridine Synthesis (Microwave-Assisted)
This protocol is adapted from modern, more environmentally friendly approaches to the Hantzsch synthesis. [13]
-
Reaction Setup: In a microwave-safe vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a set temperature (e.g., 100-120°C) for a short duration (e.g., 2-7 minutes). [13]3. Oxidation: After cooling, add an oxidizing agent (e.g., ferric chloride or iodine) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction, extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
General Protocol for Kröhnke Pyridine Synthesis
This protocol is a generalized procedure based on classical methods. [5][11]
-
Reaction Setup: Dissolve the α-pyridinium methyl ketone salt (1 mmol), the α,β-unsaturated carbonyl compound (1 mmol), and ammonium acetate (10 mmol) in glacial acetic acid.
-
Heating: Heat the mixture to reflux for several hours (typically 4 hours). [11]3. Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice water and neutralize with a base (e.g., aqueous ammonia).
-
Isolation: Collect the precipitated product by filtration, wash with water, and dry.
-
Purification: If necessary, recrystallize the product from a suitable solvent.
General Protocol for Pd-Catalyzed C–H Alkenylation of Pyridine N-Oxides
This protocol is a representative example of modern C–H functionalization techniques. [10]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the pyridine N-oxide (1 mmol), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), an oxidant (e.g., Ag2CO3, 1.2 mmol), and a suitable solvent (e.g., toluene).
-
Addition of Alkene: Add the alkene (1.5 mmol) to the reaction mixture.
-
Heating: Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for 12-24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Conclusion and Future Outlook
While the Hantzsch and Kröhnke syntheses remain valuable for their simplicity and the accessibility of their starting materials, they are increasingly supplemented and, in some cases, surpassed by modern synthetic methods. [1][5]Transition-metal-catalyzed C–H functionalization represents a paradigm shift, offering unparalleled efficiency and regioselectivity for the synthesis of functionalized pyridines. [4]This approach aligns with the growing emphasis on green chemistry principles, such as atom economy and the reduction of waste from protecting groups and pre-functionalized substrates. [12][14] Furthermore, the integration of technologies like microwave-assisted synthesis and continuous flow processing is dramatically accelerating reaction times and improving yields for both classical and novel methods. [13][15][16]For the modern researcher, the choice of synthetic strategy is no longer a binary decision between established workhorses. Instead, it is a nuanced evaluation of the target molecule's complexity, the desired efficiency, and the ever-expanding arsenal of synthetic tools. The continued development of novel catalytic systems promises to further broaden the horizons of pyridine synthesis, enabling the construction of increasingly complex and diverse molecules for the advancement of medicine and materials science.
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A Senior Application Scientist's Guide to Bridging Experiment and Theory: Correlating Experimental and TD-DFT Calculated Emission Spectra for Aza-Polycyclic Nitrogen Heterocycles (APNs)
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Correlation of Experimental and Time-Dependent Density Functional Theory (TD-DFT) Calculated Emission Spectra for Aza-Polycyclic Nitrogen Heterocycles (APNs).
Aza-Polycyclic Nitrogen Heterocycles (APNs) are a critical class of molecules with profound implications in fields ranging from organic electronics to medicinal chemistry. Their unique photophysical properties, particularly their fluorescence and phosphorescence, are central to their function. Accurately predicting these emission characteristics is paramount for the rational design of new materials and therapeutics. This guide provides an in-depth, experience-driven comparison of experimental and computational approaches to understanding the emission spectra of APNs, grounded in the principles of scientific integrity and practical application.
The Significance of Emission Spectra in APN Research
The incorporation of nitrogen atoms into polycyclic aromatic hydrocarbon (PAH) frameworks dramatically alters their electronic structure and, consequently, their interaction with light.[1][2] This modification can tune the color of emission, enhance quantum yields, and introduce sensitivity to the local environment, making APNs ideal candidates for applications such as:
-
Organic Light-Emitting Diodes (OLEDs): The color and efficiency of OLEDs are directly related to the emission properties of the constituent organic molecules.
-
Bio-imaging and Sensing: The fluorescence of APNs can be exploited to visualize cellular structures and detect specific analytes.[2]
-
Photodynamic Therapy: Certain APNs can be activated by light to produce reactive oxygen species, a cornerstone of some cancer therapies.
Given the vast chemical space of possible APN structures, computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools for pre-screening candidates and interpreting experimental findings.[3][4][5] However, the accuracy of these predictions hinges on a careful and informed approach to both the computational and experimental methodologies.
The Theoretical Framework: Predicting Emission with TD-DFT
TD-DFT is a powerful quantum chemical method for calculating the excited-state properties of molecules.[6] The prediction of emission spectra involves a multi-step process that simulates the transition from the first excited singlet state (S₁) back to the ground state (S₀).
The Causality Behind the Computational Workflow
A robust TD-DFT workflow for emission spectra is not a "black box" procedure. Each step is designed to accurately model the physical processes involved in fluorescence.
Step 1: Ground State (S₀) Optimization: The starting point is to find the most stable geometry of the molecule in its electronic ground state. This is a standard geometry optimization calculation.
Step 2: Vertical Excitation (Absorption): From the optimized S₀ geometry, a TD-DFT calculation is performed to determine the energy required to promote an electron to the first excited state (S₁). This corresponds to the absorption of a photon.
Step 3: Excited State (S₁) Optimization: Following excitation, the molecule's geometry relaxes to accommodate the new electronic configuration. This is a critical step, as the geometry of the excited state can be significantly different from the ground state. This optimization is performed on the S₁ potential energy surface.
Step 4: Vertical Emission (Fluorescence): From the optimized S₁ geometry, a final TD-DFT calculation determines the energy released when the molecule returns to the ground state electronic configuration but at the S₁ geometry. This energy corresponds to the emitted photon (fluorescence).
Step 5: Frequency Analysis: To ensure that the optimized S₀ and S₁ geometries are true energy minima, a frequency calculation is performed at each stationary point. The absence of imaginary frequencies confirms a stable structure.
Caption: Factors influencing the correlation between experimental and calculated spectra.
Best Practices and Troubleshooting
For Experimentalists:
-
Purity is Paramount: Ensure the purity of your APN sample to avoid interfering emission from impurities.
-
Control for Quenching: Be aware of potential quenchers in your solvent or sample, such as dissolved oxygen.
-
Instrument Calibration: Regularly calibrate your spectrofluorometer to ensure accurate wavelength and intensity measurements.
For Computational Chemists:
-
Functional Selection: Don't rely on a single functional. Benchmark a few, including hybrid and long-range corrected functionals, against known experimental data for similar systems. [6][7][8][9][10]* Basis Set Convergence: Check for basis set convergence by performing calculations with increasingly larger basis sets.
-
Convergence Issues: If an excited-state optimization fails to converge, try a different initial guess geometry or a more robust optimization algorithm.
Future Perspectives
The synergy between experimental and computational approaches is continually advancing our understanding of APN photophysics. Future developments in TD-DFT, including more accurate functionals and efficient methods for treating vibronic coupling, will undoubtedly lead to even more predictive models. On the experimental side, advanced techniques like single-molecule spectroscopy will provide unprecedented insights into the behavior of individual APNs. By continuing to bridge the gap between theory and experiment, we can unlock the full potential of these fascinating molecules.
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A Senior Application Scientist's Guide to the In Vitro Cytotoxicity of Novel Pyridine Derivatives
The pyridine scaffold, a fundamental nitrogen-containing heterocycle, is a cornerstone in the architecture of modern anticancer therapeutics.[1][2] Its versatile chemical nature and ability to interact with a multitude of biological targets have propelled the development of a diverse arsenal of pyridine-based compounds with potent and selective anticancer activities.[1][3][4] This guide provides a comparative analysis of the in vitro cytotoxic performance of recently developed pyridine derivatives against various cancer cell lines, supported by experimental data and methodological insights to empower researchers in drug discovery and development.
Comparative Cytotoxicity: Performance Against Cancer Cell Lines
The efficacy of a potential anticancer agent is primarily quantified by its IC50 value—the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value signifies higher potency. Numerous novel pyridine derivatives have demonstrated significant cytotoxic effects, in some cases surpassing the potency of established chemotherapeutic drugs like Doxorubicin and Cisplatin.
The table below summarizes the in vitro cytotoxicity (IC50 values) of selected novel pyridine derivatives against a panel of human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine (Compound 11d) | MCF-7 (Breast) | 5.95 | Doxorubicin | 8.48 | [5] |
| HCT-116 (Colon) | 6.09 | Doxorubicin | 8.15 | [5] | |
| Pyridine-Urea Derivative (Compound 8e & 8n) | MCF-7 (Breast) | Lower than Doxorubicin | Doxorubicin | Not specified | [3] |
| Pyridone Derivative (Compound 1) | HepG2 (Liver) | 4.5 | Not specified | - | [6] |
| MCF-7 (Breast) | > 4.5 | Not specified | - | [6] | |
| Phosphanylidene Derivative (Compound 6) | HL-60 (Leukemia) | < 12 µg/mL* | Cisplatin/Doxorubicin | Not specified | [7] |
| A549 (Lung) | Potent activity | Cisplatin/Doxorubicin | Not specified | [7] | |
| Thieno[2,3-b:4,5-b']dipyridine (Compound 11d) | MCF-7 (Breast) | 5.95 | Doxorubicin | 8.48 | [5] |
| HCT-116 (Colon) | 6.09 | Doxorubicin | 8.15 | [5] | |
| Novel Pyridine Derivative (Compound 7e & 7g) | MCF-7 (Breast) | Potent activity | Doxorubicin | Comparable | [8] |
| DU-145 (Prostate) | Potent activity | Doxorubicin | Comparable | [8] | |
| HeLa (Cervical) | Potent activity | Doxorubicin | Comparable | [8] |
Note: IC50 for Compound 6 is reported in µg/mL, which differs from the molar concentration (µM) of other entries.
Expertise & Experience: The data clearly indicate that structural modifications to the pyridine scaffold significantly impact cytotoxic potency and selectivity. For instance, the fused heterocyclic systems like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines demonstrate superior activity against both breast and colon cancer lines compared to the standard drug Doxorubicin.[5] This suggests that the rigid, planar structure of fused rings may facilitate more effective binding to biological targets. Furthermore, the higher sensitivity of HepG2 liver cancer cells to the pyridone derivative compared to MCF-7 breast cancer cells highlights the importance of cell-line-specific screening to identify the optimal therapeutic window for a given compound.[6]
Core Methodologies: Quantifying Cytotoxicity
The reliable assessment of a compound's cytotoxicity is foundational to any preclinical study. The two most widely adopted colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays. While both are suitable for high-throughput screening, they operate on fundamentally different principles.[9]
Trustworthiness: The choice between these assays depends on the compound's expected mechanism of action. The MTT assay measures metabolic activity, making it sensitive to agents that affect mitochondrial function.[10] The SRB assay, however, measures total cellular protein content, providing a proxy for cell number irrespective of metabolic state.[11][12] Running both assays in parallel can provide a more robust, self-validating system, distinguishing between true cytostatic/cytocidal effects and mere metabolic inhibition.
Caption: Comparative workflow of MTT and SRB cytotoxicity assays.
Detailed Protocol: MTT Assay
-
Cell Plating: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C.[13]
-
Compound Treatment: Treat cells with serial dilutions of the novel pyridine derivatives (e.g., 0.1 to 100 µM) and a vehicle control.[13] Incubate for an additional 48 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[15]
Detailed Protocol: SRB Assay
-
Cell Plating & Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Cell Fixation: Gently discard the culture medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes. The SRB dye binds electrostatically to basic amino acid residues of cellular proteins.[11]
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at approximately 565 nm. The optical density is proportional to the total cellular protein mass.
Mechanisms of Action: How Pyridine Derivatives Inhibit Cancer Growth
The versatility of the pyridine scaffold allows for its derivatives to interact with a wide range of biological targets, leading to diverse and potent anticancer mechanisms.[3][4] Understanding these mechanisms is critical for rational drug design and for predicting potential synergistic combinations.
Key mechanisms include:
-
Kinase Inhibition: Many pyridine derivatives function as kinase inhibitors, interfering with signaling pathways essential for tumor growth.[3] A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking the phosphorylation of VEGFR-2, these compounds disrupt downstream signaling cascades, thereby inhibiting angiogenesis—the formation of new blood vessels required for tumor survival and expansion.[1][3]
-
Cell Cycle Arrest: Certain pyridine compounds can halt the cell division cycle, preventing cancer cell proliferation. This is often achieved by upregulating cell cycle inhibitors like p21 and the tumor suppressor protein p53.[6] Arrest has been observed at both the G2/M[4][6] and G0/G1 phases[16], depending on the specific derivative and cell type.
-
Induction of Apoptosis: Beyond simply stopping proliferation, many pyridine derivatives actively induce programmed cell death, or apoptosis. This can be triggered through various pathways, including the upregulation of the c-Jun N-terminal kinase (JNK) signaling protein[6] or via mitochondria-mediated pathways.[2]
-
Other Targets: The therapeutic scope of pyridine derivatives also includes the inhibition of histone deacetylases (HDACs)[3], tubulin polymerization[4], and tumor-associated enzymes like human carbonic anhydrase IX and XII.[3]
Caption: Inhibition of the VEGFR-2 signaling pathway by novel pyridine derivatives.
Challenges and Future Directions
Despite their demonstrated promise, the clinical translation of novel pyridine derivatives faces several hurdles. Key challenges include suboptimal solubility, potential systemic toxicity, lack of absolute tumor selectivity, and the development of drug resistance.[3][13]
Future research is focused on overcoming these limitations through:
-
Nanotechnology-based Drug Delivery: Encapsulating pyridine derivatives in lipid or polymer nanocapsules has been shown to improve solubility, enhance cytotoxicity against cancer cells, and reduce toxicity in vivo.[13]
-
Rational Drug Design: Using computational methods like molecular docking and SAR analysis to design compounds that bind more selectively and potently to specific cancer-associated targets.[3][8]
-
Covalent Inhibitors: Designing derivatives that form irreversible covalent bonds with their target proteins, offering a new paradigm for increasing potency and duration of action.[3]
The continued exploration of the vast chemical space of pyridine derivatives, coupled with innovative formulation and design strategies, positions this class of compounds as a leading contender in the development of next-generation anticancer therapies.[3]
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A Comparative Guide to the Insecticidal Efficacy of Functionalized Pyridines vs. Standard Agents
Executive Summary
The relentless challenge of insect pest management in agriculture and public health necessitates the continuous development of novel insecticidal compounds. Functionalized pyridines, a significant class of insecticides, have emerged as potent alternatives to conventional agents. This guide provides a comprehensive technical evaluation of the insecticidal efficacy of functionalized pyridines, comparing them against standard insecticides such as neonicotinoids, organophosphates, and pyrethroids. We delve into the distinct mechanisms of action, present comparative toxicological data, and provide detailed, validated protocols for efficacy testing. This document is intended for researchers, scientists, and drug development professionals, offering a foundational resource for understanding and evaluating this critical class of insecticides.
Introduction: The Shifting Landscape of Insect Control
The global imperative to protect crops and prevent vector-borne diseases has historically relied on a limited arsenal of chemical insecticides. However, the widespread emergence of insecticide resistance, coupled with increasing concerns over environmental and non-target species impacts, has created an urgent need for new chemical entities with novel modes of action.[1][2][3] Functionalized pyridines represent a diverse chemical space, several of which have been developed into highly effective insecticides. Many of these compounds, such as those in the sulfoximine and butenolide classes, act as modulators of the nicotinic acetylcholine receptor (nAChR), a critical site for insect nerve function.[4][5] This guide aims to provide a rigorous, evidence-based comparison of these agents against established insecticide classes, highlighting the causality behind experimental choices and providing a framework for their effective evaluation.
Mechanisms of Action: A Comparative Analysis
The efficacy of an insecticide is fundamentally determined by its interaction with a specific biological target within the insect. Understanding these mechanisms is crucial for predicting spectrum of activity, managing resistance, and developing new compounds.
Functionalized Pyridines and Neonicotinoids: Agonists of the Nicotinic Acetylcholine Receptor (nAChR)
A significant number of functionalized pyridine insecticides, including the widely used neonicotinoids (e.g., Imidacloprid, Acetamiprid) and newer agents like Sulfoxaflor, share a common target: the insect nicotinic acetylcholine receptor (nAChR).[4][6][7][8]
-
Mechanism: These compounds act as agonists at the nAChR. They mimic the natural neurotransmitter, acetylcholine (ACh), binding to the receptor and opening the ion channel.[9][10] Unlike ACh, which is rapidly broken down by acetylcholinesterase (AChE), these synthetic compounds are not, leading to sustained and irreversible activation of the nAChRs.[10] This causes a constant, uncontrolled firing of nerve impulses, resulting in hyperexcitation, paralysis, and ultimately, death of the insect.[10] The high selectivity of these compounds for insect nAChRs over their mammalian counterparts contributes to their favorable safety profile for non-target species.[9][10]
-
Sub-group Distinctions: While often grouped together, there are important distinctions. Sulfoxaflor, a sulfoximine (IRAC Group 4C), interacts with the nAChR in a manner distinct from traditional neonicotinoids like imidacloprid (IRAC Group 4A).[5] This can result in a lack of cross-resistance, making sulfoxaflor a valuable tool for managing pests that have developed resistance to neonicotinoids.[5][11]
Protocol: Topical Application Bioassay
This method is ideal for determining the intrinsic toxicity (LD50) of a compound by applying a precise dose directly onto the insect's body. [1][2][3][12][13]
-
Principle of the Assay: A known volume of insecticide solution is applied directly to the dorsal thorax of each insect, ensuring a consistent and accurate dose per individual. This method minimizes variability from behavioral avoidance or grooming. [1][13]* Causality & Rationale: By controlling the exact dose applied to each insect, this assay provides the most accurate measure of a compound's inherent toxicity. It is the gold standard for calculating LD50 values and resistance ratios. [1][2][3]* Step-by-Step Methodology:
-
Insect Preparation: Select healthy, uniform adult insects (2-5 days old) and immobilize them by chilling on a cold plate or using brief CO2 anesthetization.
-
Solution Preparation: Prepare a stock solution of the test insecticide in a suitable volatile solvent (e.g., analytical grade acetone). Perform serial dilutions to create a range of at least 5-7 concentrations expected to cause between 10% and 90% mortality. Prepare a "solvent only" solution for the control group.
-
Dosing: Using a calibrated microapplicator, apply a precise droplet (typically 0.1-0.5 µL) of the insecticide solution to the dorsal thorax of each immobilized insect. [14] 4. Incubation: Place the treated insects into clean vials or petri dishes with access to food (e.g., a sugar solution on cotton). Maintain them in an environmental chamber at controlled temperature (e.g., 25±1°C), humidity, and photoperiod.
-
Data Collection: Assess mortality at 24 and 48 hours post-application. Insects are considered dead if they are unable to move when gently prodded with a fine brush.
-
Validation Criteria: A test is considered valid only if the mortality in the solvent-only control group is less than 10%. If control mortality is between 10-20%, results must be corrected using Abbott's formula. If control mortality exceeds 20%, the entire assay must be repeated.
-
Analysis: Use probit or logit analysis to model the dose-response relationship and calculate the LD50 value and its 95% confidence intervals.
-
Protocol: Leaf-Dip Bioassay
This method is particularly suitable for evaluating insecticides against sucking insects (like aphids) and leaf-chewing pests. [15][16][17]
-
Principle of the Assay: Host plant leaves are dipped into insecticide solutions of varying concentrations, allowed to dry, and then infested with the target pest. This method simulates exposure through both contact and ingestion. [14][15][16]* Causality & Rationale: This assay provides a more realistic measure of field performance than topical application, as it incorporates the behavior of the insect on a treated plant surface. It is the standard method for determining the LC50 for systemic and contact insecticides against sap-feeding insects. [15][16]* Step-by-Step Methodology:
-
Plant Material: Use fresh, untreated leaves from the host plant (e.g., cotton for Aphis gossypii). Cut leaves or leaf discs to a uniform size.
-
Solution Preparation: Prepare a stock solution and a series of 5-7 dilutions of the insecticide in distilled water. A surfactant (e.g., Triton X-100 at 0.05%) should be added to ensure even leaf coverage. The control solution will contain only water and the surfactant.
-
Leaf Treatment: Holding the petiole with forceps, dip each leaf into the appropriate test solution for 5-10 seconds with gentle agitation. [17] 4. Drying: Place the treated leaves on a wire rack and allow them to air-dry completely (typically 1-2 hours) in a fume hood.
-
Infestation: Place the dried leaf discs, adaxial side up, onto a layer of agar (1.5%) in a petri dish to maintain turgor. Carefully transfer a known number of insects (e.g., 20-30 adult aphids) onto each leaf disc.
-
Incubation: Seal the petri dishes with ventilated lids and place them in an environmental chamber under controlled conditions.
-
Data Collection: Record mortality at 24, 48, and 72 hours.
-
Validation Criteria: The same validation criteria as the topical assay apply: control mortality must be <10% for a valid test. Correct with Abbott's formula for control mortality between 10-20%.
-
Analysis: Use probit or logit analysis on the concentration-mortality data to determine the LC50 value and its 95% confidence intervals.
-
Discussion and Future Perspectives
Functionalized pyridines, particularly those acting on the nAChR, represent a cornerstone of modern insecticide discovery. Their high efficacy and selectivity make them invaluable tools. However, the emergence of resistance, even to newer compounds like sulfoxaflor, underscores the evolutionary pressure that intensive use places on pest populations. [5] The key to sustainable pest management lies in the strategic use of these compounds within an Integrated Pest Management (IPM) framework. This includes:
-
Mode of Action Rotation: Alternating between compounds with different IRAC classifications (e.g., a Group 4C sulfoximine with a Group 3A pyrethroid) is critical to delay the selection of resistant individuals.
-
Resistance Monitoring: Routine bioassays using the protocols outlined in this guide are essential for early detection of shifts in pest susceptibility, allowing for timely adjustments to control strategies.
-
Discovery of Novel Targets: The long-term viability of chemical control depends on the discovery of insecticides with entirely new modes of action. The pyridine scaffold remains a promising starting point for the synthesis of new chemical entities that may interact with novel insect-specific targets.
This guide provides the foundational knowledge and methodologies to accurately evaluate the insecticidal efficacy of functionalized pyridines. By adhering to these rigorous, self-validating protocols, researchers can generate high-quality, comparable data that will inform the development and deployment of the next generation of insect control agents.
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PacMOSSI. (2024). Standard Operating Procedure for testing insecticide resistance with WHO tube tests. PacMOSSI. Available at: [Link]
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World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays. WHO. Available at: [Link]
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World Health Organization. (2023). Standard operating procedure for testing the susceptibility of adult sand flies to insecticides in WHO bottle bioassays. WHO. Available at: [Link]
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Roy, S., et al. (2020). Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide. ResearchGate. Available at: [Link]
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Kumar, S., & Singh, A. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. Available at: [Link]
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Abd El‐Lateef, H. M., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ResearchGate. Available at: [Link]
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Abd El‐Lateef, H. M., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. Semantic Scholar. Available at: [Link]
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Abd El‐Lateef, H. M., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ResearchHub. Available at: [Link]
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Longhurst, C., et al. (2013). Cross-resistance relationships of the sulfoximine insecticide sulfoxaflor with neonicotinoids and other insecticides in the whiteflies Bemisia tabaci and Trialeurodes vaporariorum. PubMed. Available at: [Link]
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Abd El‐Lateef, H. M., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. PMC. Available at: [Link]
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Pan, H., et al. (2022). Differences in the Sublethal Effects of Sulfoxaflor and Acetamiprid on the Aphis gossypii Glover (Homoptera: Aphididae) Are Related to Its Basic Sensitivity Level. PubMed Central. Available at: [Link]
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Priyadharshini, R., et al. (2021). LC50 values of sulfoxaflor at different interval against laboratory reared Nilaparvata lugens. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-
Hazard Assessment and Chemical Profile
-
Pyridine Core: Pyridine and its derivatives are typically harmful if swallowed and can cause skin and eye irritation.[1][2]
-
Nitrile Group (-CN): A significant hazard associated with nitrile compounds is their potential to release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[3]
-
Mercaptan Group (-SH): Mercaptans, or thiols, are notorious for their potent and unpleasant odors.[4][5] They are also reactive and can be oxidized. Some mercaptans are toxic and can cause corrosion.[5][6]
Given this composite structure, 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- must be treated as a hazardous substance.
Table 1: Hazard Profile of 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-
| Functional Group | Associated Hazards | Primary Precaution |
| Pyridine Ring | Harmful if swallowed, skin/eye irritant | Avoid ingestion and direct contact. |
| Nitrile (-CN) | Potential to release toxic HCN gas with acids | Segregate from all acidic materials. |
| Mercaptan (-SH) | Strong, unpleasant odor; potential toxicity and corrosivity | Handle in a well-ventilated area; contain waste securely. |
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[3] Given that nitrile gloves can be contaminated, they should be disposed of as hazardous waste after use.[7]
-
Body Protection: A laboratory coat is required to protect against accidental splashes.[3]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate inhalation risks from potential off-gassing or aerosolization.[3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[8][9] Under no circumstances should it be poured down the drain or disposed of in regular trash.[3][10]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[11][12]
-
Isolate the Waste: Collect all waste forms of 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-, including pure compound, solutions, and contaminated materials (e.g., filter paper, pipette tips, and gloves).[3][13]
-
Incompatible Materials: This waste must be kept separate from strong acids, strong oxidizing agents, strong bases, and strong reducing agents.[1][12] The segregation from acids is particularly critical to prevent the potential formation of hydrogen cyanide gas.[3]
Step 2: Containerization
The choice and handling of the waste container are crucial for safe storage and transport.
-
Select a Compatible Container: Use a chemically resistant container with a secure, leak-proof screw cap.[9][11] The container material should not react with the chemical waste.
-
Headroom: Do not overfill the container. Leave at least one inch of headroom to allow for potential expansion of the contents.[11]
-
Solid vs. Liquid Waste:
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel.
-
Label Contents: The waste container must be clearly labeled with the following information:[11][12][13]
-
The words "Hazardous Waste"
-
The full chemical name: "3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-"
-
Associated hazards (e.g., "Toxic," "Irritant")
-
The date when the first waste was added to the container.
-
Step 4: Storage
Temporary storage of the hazardous waste must be in a designated and controlled area.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[9][11]
-
Storage Conditions: The SAA should be a well-ventilated area, away from heat, sparks, or open flames.[3] Ensure that the container is stored with secondary containment to prevent spills from reaching drains.[8]
-
Segregation in Storage: Maintain segregation from incompatible chemicals within the SAA.[11]
Step 5: Final Disposal
The final disposal must be handled by trained professionals.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[3][8]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations governing the disposal of hazardous chemical waste.[9]
Spill Management Protocol
In the event of a spill, a swift and safe response is crucial.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[3]
-
Contain the Spill: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris, placing it into a labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
-
Report the Incident: Report the spill to your supervisor and the institutional EHS department as per your laboratory's safety protocols.[3]
Visualization of Disposal Workflow
The following diagram illustrates the key stages of the disposal process for 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-.
Caption: Disposal workflow for 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-.
References
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
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Proper Disposal of 3-Amino-2-pyridinecarbonitrile: A Comprehensive Guide. Benchchem.
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3-Pyridinecarbonitrile, 2-(4-morpholinyl)-4,6-diphenyl-. Guidechem.
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3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-methylphenyl)amino]-5-[2-[2-(trifluoromethyl)phenyl]diazenyl]-. PubChem.
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Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Laboratory Professionals. Benchchem.
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3-Pyridinecarbonitrile, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[2-(2-nitrophenyl)diazenyl]-2-oxo-. U.S. Environmental Protection Agency.
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Personal protective equipment for handling 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-
An Essential Guide to the Safe Handling and Disposal of 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-
Hazard Identification: A Synthesis of Structural Alerts
The chemical structure of 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl- contains multiple functional groups that signal potential hazards. An understanding of these "structural alerts" is foundational to safe handling.
-
Pyridine Moiety: Pyridine and its derivatives are known for their strong, unpleasant odors and are often volatile.[1] Inhalation, ingestion, or skin contact can lead to significant health issues, including nausea, respiratory irritation, and abdominal pain.[1]
-
Nitrile Group (-C≡N): Organic nitriles are a class of compounds that can be toxic.[2] A primary concern is the potential for the release of highly toxic hydrogen cyanide gas under certain conditions, such as in the presence of strong acids or upon combustion.[3] Acetonitrile, a common laboratory solvent, is metabolized to cyanide in the body.[4]
-
Mercaptan/Thiol Group (-SH): Thiols are notorious for their intense and offensive odors, detectable at extremely low concentrations.[5] While often not acutely dangerous in small lab quantities, they can cause headaches and nausea.[5] Higher levels of exposure can lead to irritation of the eyes, skin, and respiratory tract, and in severe cases, respiratory paralysis.[6][7]
-
Diphenyl Groups: While the phenyl groups themselves are relatively stable, their presence contributes to the overall molecular weight and may influence the compound's physical properties and toxicological profile.
Based on related compounds, the potential hazards are summarized below:
| Hazard Classification | Potential Effects | Citation |
| Acute Toxicity (Oral, Dermal) | May be harmful or toxic if swallowed or in contact with skin. | [3][8][9] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3][9][10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | [3][9][10] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or vapors. | [3][6][9][10] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-. The rationale behind each piece of equipment is to create a barrier against all potential routes of exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). | Protects against skin absorption, a known risk for both pyridine and nitrile compounds.[1][3] Double-gloving provides an extra layer of protection in case of a tear or splash. |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement. A face shield worn over goggles is required when there is a risk of splashes or when handling larger quantities. | Protects against splashes that could cause serious eye damage.[10] Face shields offer broader protection for the entire face.[11] |
| Skin and Body Protection | A flame-resistant lab coat must be worn at all times. Chemical-resistant aprons or coveralls should be used for larger quantities. | Prevents contamination of personal clothing and skin.[3][12] Flame-resistant material is a prudent precaution for organic compounds. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. | This is the primary means of preventing inhalation of volatile mercaptans, pyridine vapors, or fine powders.[1][5] A fume hood with proper filtration is essential to avoid releasing foul thiol odors outside the lab.[5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A meticulous and well-rehearsed workflow is critical to minimizing exposure and preventing accidents.
Preparation and Pre-Handling Checklist
-
Fume Hood Verification: Ensure the chemical fume hood is operational, with a current inspection sticker. The work area inside should be clean and uncluttered.[3]
-
Safety Equipment Accessibility: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[12]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood before introducing the chemical.[3]
-
Don PPE: Put on all required PPE before handling the chemical container.
Weighing and Transfer (Solid Compound)
-
Containment: Perform all weighing and transfer operations within the fume hood.[1]
-
Minimize Dust: Use a tared weigh boat. Handle the solid carefully and slowly to prevent the generation of dust.[3]
-
Transfer: Carefully transfer the weighed solid into the designated reaction vessel.
-
Dissolution: Add the desired solvent to dissolve the compound while still in the fume hood. Keep containers tightly closed when not in use.[1]
Post-Handling and Cleanup
-
Decontamination: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.
-
Waste Segregation: Dispose of all contaminated waste as outlined in the disposal plan below.[3]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron (if used), inner gloves, face shield, goggles, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal can lead to hazardous reactions and environmental contamination.[4] A segregated waste stream is essential.
Waste Characterization
-
Solid Waste: Contaminated PPE (gloves, weigh boats, paper towels), and any unreacted chemical.
-
Liquid Waste: Reaction mixtures and solvent rinses containing the compound.
Disposal Procedure
-
Solid Waste:
-
Collect all solid waste in a dedicated, clearly labeled, sealed waste container. The label should read: "Hazardous Waste: 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-".
-
Store the sealed container in a designated satellite accumulation area within the laboratory.
-
-
Liquid Waste:
-
Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
Be aware of chemical incompatibilities; nitriles can react violently with strong oxidizing or reducing agents.[13] Do not mix with incompatible waste streams.
-
-
Consult EHS: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any amount of this chemical or its solutions down the drain.[4][12]
Visual Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling 3-Pyridinecarbonitrile, 2-mercapto-4,6-diphenyl-.
Caption: Safe Handling & Disposal Workflow
References
-
Thiols | Safety Services. University College London. (2020-06-23). Available from: [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024-03-12). Available from: [Link]
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Mercaptans Analysis. RPS Group. Available from: [Link]
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Mercaptan Toxicity. StatPearls - NCBI Bookshelf. (2023-08-02). Available from: [Link]
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Nitriles Waste Compatibility. CP Lab Safety. Available from: [Link]
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Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. ResearchGate. (2025-11-09). Available from: [Link]
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1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA). Available from: [Link]
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Nitrile - Wikipedia. Wikipedia. Available from: [Link]
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Safety Data Sheet for 2-Pyridinecarbonitrile. Thermo Fisher Scientific. (2010-10-11). Available from: [Link]
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2-MERCAPTO-4-AMINO-5-CARBETHOXYPYRIMIDINE AND 2-MERCAPTO-4-HYDROXY-5-CYANOPYRIMIDINE. Organic Syntheses. Available from: [Link]
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2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S. PubChem. Available from: [Link]
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2-Amino-4,6-diphenylpyridine-3-carbonitrile | C18H13N3. PubChem. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
